molecular formula C15H15N3O2 B124930 Disperse Yellow 3 CAS No. 2832-40-8

Disperse Yellow 3

Cat. No.: B124930
CAS No.: 2832-40-8
M. Wt: 269.30 g/mol
InChI Key: PXOZAFXVEWKXED-UHFFFAOYSA-N
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Description

Disperse Yellow 3 ( 2832-40-8), also known as C.I. 11855, is a monoazo dye of high research interest, particularly in the fields of textile science and environmental chemistry. Its primary research application is in the dyeing of synthetic fibers, including polyester, cellulose acetate, acrylic fibers, nylon, and other thermoplastics . This makes it a valuable compound for studying dyeing processes, color fastness, and the development of new textile materials. From an environmental research perspective, this compound is a model compound for investigating the fate and treatment of azo dyes in industrial wastewater. Studies have focused on its electrochemical degradation using various catalytic materials to understand oxidation pathways and achieve mineralization . It is important for researchers to note that this dye is poorly soluble in water but soluble in organic solvents like acetone and ethanol. Furthermore, a carcinogenesis bioassay has reported tumorigenic activity in animal studies , and due to its persistence and inherent toxicity to aquatic organisms, its release is subject to environmental guidelines in some regions . This product is intended for research use only and is not for diagnostic or therapeutic uses, or personal use. Researchers should consult the Safety Data Sheet and conduct a risk assessment prior to use.

Properties

IUPAC Name

N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide
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InChI

InChI=1S/C15H15N3O2/c1-10-3-8-15(20)14(9-10)18-17-13-6-4-12(5-7-13)16-11(2)19/h3-9,20H,1-2H3,(H,16,19)
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InChI Key

PXOZAFXVEWKXED-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)NC(=O)C
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Molecular Formula

C15H15N3O2
Record name C.I. DISPERSE YELLOW 3
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DSSTOX Substance ID

DTXSID6021450, DTXSID80859775
Record name C.I. Disperse Yellow 3
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Molecular Weight

269.30 g/mol
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Physical Description

C.i. disperse yellow 3 is a brownish-yellow powder. (NTP, 1992), Brownish-yellow powder; [CAMEO]
Record name C.I. DISPERSE YELLOW 3
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN ACETONE, ETHANOL & BENZENE
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CAS No.

2832-40-8
Record name C.I. DISPERSE YELLOW 3
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Record name Acetamide, N-[4-[2-(2-hydroxy-5-methylphenyl)diazenyl]phenyl]-
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Melting Point

514 to 518 °F (NTP, 1992)
Record name C.I. DISPERSE YELLOW 3
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Foundational & Exploratory

"Disperse Yellow 3" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C.I. Disperse Yellow 3

This guide provides a comprehensive overview of the chemical structure, properties, and toxicological profile of C.I. This compound. It is intended for researchers, scientists, and professionals in drug development and chemical safety assessment.

Chemical Identity and Structure

This compound, with the Colour Index number 11855, is a monoazo dye.[1][2] Its chemical structure consists of an acetanilide (B955) group substituted at the 4-position of the phenyl ring with a (2-hydroxy-5-methylphenyl)diazenyl group.[3]

IUPAC Name: N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide[3]

CAS Number: 2832-40-8[1][2][4][5][6][7]

Chemical Structure Visualization:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

This compound is a brownish-yellow powder.[3] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₅N₃O₂[2][3][4][5][6][7]
Molecular Weight 269.30 g/mol [2][3][4][5][6][7]
Melting Point 268-270 °C[4][8]
Decomposition Temperature 192-195 °C[1]
Water Solubility 1.5–6.1 mg/L at 60 °C[1]
Solubility Soluble in acetone, ethanol, and benzene.[1][2]
Appearance Brownish-yellow powder[3][4]
λmax 357 nm[9][10]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves a two-step process: diazotization of an aromatic amine followed by an azo coupling reaction.[2]

Experimental Workflow for Synthesis:

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A N-(4-aminophenyl)acetamide D Diazonium Salt Formation (0-5 °C) A->D B Sodium Nitrite (B80452) (NaNO₂) B->D C Hydrochloric Acid (HCl) C->D F Coupling Reaction D->F Addition of Diazonium Salt E p-Cresol E->F G This compound (Precipitate) F->G Formation and Isolation

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Diazotization: N-(4-aminophenyl)acetamide is dissolved in an aqueous solution of hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Azo Coupling: The freshly prepared diazonium salt solution is slowly added to a solution of p-cresol, which acts as the coupling component. The reaction mixture is stirred, leading to the formation of this compound as a precipitate.

  • Isolation and Purification: The resulting solid is collected by filtration, washed with water to remove any unreacted starting materials and byproducts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Dyeing of Polyester (B1180765) Fabric

This compound is primarily used for dyeing hydrophobic synthetic fibers such as polyester. The high-temperature dyeing method is commonly employed.

Experimental Workflow for Polyester Dyeing:

Dyeing_Workflow A Preparation of Dye Bath B Introduction of Polyester Fabric A->B C Temperature Ramp (to 130°C) B->C D Dyeing at 130°C for 60 min C->D E Cooling to 60°C D->E F Rinsing E->F G Reduction Clearing F->G H Final Rinsing and Drying G->H

Caption: High-temperature exhaust dyeing process for polyester.

Methodology:

  • Dye Bath Preparation: A dye bath is prepared with a specific concentration of this compound (e.g., 2% on the weight of the fabric), a dispersing agent, and acetic acid to adjust the pH to 4-5.5.[1]

  • Dyeing Process: The polyester fabric is introduced into the dye bath at room temperature. The temperature is gradually raised to 130 °C and maintained for approximately 60 minutes to allow for dye penetration and fixation within the fibers.[1]

  • Cooling and Rinsing: The dye bath is then cooled to about 60 °C, and the fabric is removed and rinsed with hot water.[1]

  • Reduction Clearing: To improve wash fastness, a reduction clearing process is carried out using a solution of sodium hydrosulfite and sodium hydroxide. This step removes any unfixed dye from the fabric surface.

  • Final Steps: The fabric is then thoroughly rinsed with water and dried.

Toxicological Profile and Biological Interactions

This compound is recognized as a contact allergen and is suspected to be a carcinogen.[11] Its toxicological effects are thought to be mediated by its metabolites.

Allergic Contact Dermatitis

This compound is a known cause of allergic contact dermatitis, particularly in the textile industry.[5] The proposed mechanism involves the metabolic activation of the dye by skin microflora.

Proposed Mechanism of Allergic Contact Dermatitis:

Allergic_Mechanism DY3 This compound on skin Metabolism Azo-reductase activity (Skin Bacteria) DY3->Metabolism Metabolites Formation of Aromatic Amines (e.g., 2-amino-p-cresol) Metabolism->Metabolites Penetration Skin Penetration Metabolites->Penetration Haptenization Haptenization: Metabolites bind to skin proteins Penetration->Haptenization APC Antigen Presenting Cell (APC) Activation Haptenization->APC TCell T-Cell Proliferation and Activation APC->TCell Inflammation Inflammatory Response: Allergic Contact Dermatitis TCell->Inflammation

Caption: Hypothesized pathway for this compound-induced allergic contact dermatitis.

It is hypothesized that commensal skin bacteria can cleave the azo bond of this compound, releasing aromatic amines such as 2-amino-p-cresol.[5] These smaller molecules can penetrate the skin and act as haptens, binding to skin proteins to form immunogenic complexes. These complexes are then recognized by antigen-presenting cells, leading to a T-cell-mediated inflammatory response characteristic of allergic contact dermatitis.[5]

Carcinogenicity and Genotoxicity

This compound is suspected to be a carcinogen, with evidence suggesting a genotoxic mechanism of action.[3] It has been shown to induce mutations, chromosomal aberrations, and unscheduled DNA synthesis in various in vitro and in vivo models.[3][4]

Logical Flow of Genotoxic Carcinogenesis:

Genotoxic_Mechanism DY3_ingestion This compound Exposure (e.g., Oral) Metabolic_Activation Metabolic Activation (e.g., Liver Enzymes, Gut Microbiota) DY3_ingestion->Metabolic_Activation Genotoxic_Metabolites Formation of Genotoxic Metabolites (e.g., 4-aminoacetanilide, 2-amino-p-cresol) Metabolic_Activation->Genotoxic_Metabolites DNA_Adducts Formation of DNA Adducts Genotoxic_Metabolites->DNA_Adducts Cellular_Damage Chromosomal Aberrations & Sister Chromatid Exchange Genotoxic_Metabolites->Cellular_Damage Mutations Induction of Genetic Mutations DNA_Adducts->Mutations Tumor_Initiation Tumor Initiation Mutations->Tumor_Initiation Cellular_Damage->Tumor_Initiation

Caption: Proposed genotoxic mechanism of carcinogenicity for this compound.

The carcinogenicity of this compound is likely linked to its metabolic conversion into genotoxic aromatic amines.[3] These metabolites can form adducts with DNA, leading to mutations and chromosomal damage. Such genetic alterations can initiate the process of tumorigenesis. The expected metabolites, 4-aminoacetanilide and 2-amino-p-cresol, have also demonstrated genotoxic activity.[3]

References

C.I. 11855 (Disperse Yellow 3): A Physicochemical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of the monoazo dye C.I. 11855, also known as Disperse Yellow 3. The following sections detail its chemical and physical properties, the experimental protocols for their determination, and relevant biological pathway interactions.

Physicochemical Data Summary

The quantitative physicochemical properties of C.I. 11855 are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Chemical Identity
IUPAC NameN-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide[1]
CAS Number2832-40-8[2]
C.I. NameThis compound, 11855[2]
Molecular FormulaC₁₅H₁₅N₃O₂[2]
Molecular Weight269.30 g/mol [1][2]
Physical Properties
AppearanceYellow powder[2]
Melting Point192-195 °C (decomposes)[3]
Water Solubility1.5-6.1 mg/L at 60°C[3]
Solubility in Organic Solvents
EthanolSoluble[2]
AcetoneSoluble[2]
BenzeneSoluble[2]

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters of C.I. 11855 are outlined below. These protocols are based on internationally recognized standards to ensure reproducibility and accuracy.

Determination of Melting Point

The melting point of C.I. 11855 is determined using the capillary method as described in the OECD Guideline 102.[2][4][5][6]

Apparatus:

  • Melting point apparatus with a heated metal block or liquid bath

  • Capillary tubes (thin-walled, sealed at one end)

  • Thermometer with appropriate range and accuracy

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry C.I. 11855 powder is finely ground using a mortar and pestle.

  • Capillary Tube Filling: The open end of a capillary tube is tapped into the powdered sample, and the sample is compacted at the sealed end by tapping the tube on a hard surface. The sample column should be approximately 3 mm high.

  • Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is raised at a rate of approximately 3 °C/min until it is about 10 °C below the expected melting point.

  • The heating rate is then reduced to a maximum of 1 °C/min.

  • The temperature at which the substance begins to melt (initial melting point) and the temperature at which the substance is completely molten (final melting point) are recorded. The melting range is reported. Given that C.I. 11855 decomposes, the temperature at which decomposition is observed is also noted.[3]

Determination of Solubility

The solubility of C.I. 11855 in water and organic solvents can be determined using a standardized flask method.

Apparatus:

  • Erlenmeyer flasks with stoppers

  • Analytical balance

  • Constant temperature water bath or shaker

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: A saturated solution is prepared by adding an excess amount of C.I. 11855 to a known volume of the solvent (e.g., water, ethanol, acetone) in an Erlenmeyer flask.

  • Equilibration: The flasks are sealed and agitated in a constant temperature bath (e.g., 25 °C or 60 °C for water solubility) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

  • Analysis: A known aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the linear range of a previously established calibration curve.

  • The absorbance of the diluted solution is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for C.I. 11855.

  • The concentration of the dye in the saturated solution is calculated from the calibration curve, and the solubility is expressed in mg/L or g/100 mL.

UV-Vis Spectroscopic Analysis

The absorption spectrum of C.I. 11855 is determined to identify its λmax, which is crucial for quantitative analysis.

Apparatus:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Appropriate solvent (e.g., ethanol)

Procedure:

  • Solution Preparation: A dilute stock solution of C.I. 11855 is prepared in a suitable solvent (e.g., ethanol) by accurately weighing the dye and dissolving it in a known volume of the solvent. A series of dilutions are then prepared from the stock solution.

  • Blank Measurement: The spectrophotometer is calibrated using a cuvette filled with the pure solvent as a blank.

  • Spectral Scan: The absorbance of a dilute solution of C.I. 11855 is measured over a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum. The wavelength at which the maximum absorbance occurs is identified as λmax.

  • Calibration Curve: The absorbance of each of the standard solutions is measured at the determined λmax. A calibration curve of absorbance versus concentration is then plotted.

Visualizations

The following diagrams illustrate the manufacturing workflow of C.I. 11855 and a relevant biological signaling pathway associated with azo dyes.

Manufacturing_Workflow_CI11855 cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_product Final Product p_aminophenol_acetamide N-(4-aminophenyl)acetamide diazo Diazotization p_aminophenol_acetamide->diazo p_cresol p-Cresol coupling Coupling Reaction p_cresol->coupling diazo->coupling Diazo salt ci11855 C.I. 11855 (this compound) coupling->ci11855 Azo_Dye_Oxidative_Stress_Pathway cluster_nucleus Nuclear Events AzoDye Azo Dye Exposure (e.g., C.I. 11855) ROS Increased Reactive Oxygen Species (ROS) AzoDye->ROS Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

References

Disperse Yellow 3 (CAS No. 2832-40-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Yellow 3, a monoazo dye identified by CAS number 2832-40-8, has been a subject of significant scientific interest due to its widespread use in the textile and polymer industries and its toxicological profile. This technical guide provides an in-depth overview of the specifications of this compound, including its physicochemical properties, synthesis, and analytical methodologies. Furthermore, it delves into its toxicological characteristics, summarizing key findings from carcinogenicity and genotoxicity studies. Detailed experimental protocols for these critical assays are provided to aid in research and regulatory evaluation. The guide also presents a proposed metabolic pathway, highlighting the potential for bioactivation to genotoxic intermediates. All quantitative data is systematically organized into tables for clarity and comparative analysis, and key processes are visualized through diagrams to facilitate a comprehensive understanding of this compound.

Chemical and Physical Specifications

This compound, chemically known as N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide, is a yellow powder with limited solubility in water but soluble in organic solvents like acetone, ethanol, and benzene.[1][2] Commercial formulations of the dye typically have a dyestuff content of approximately 42-44%, while unformulated batches can contain around 87.6% dyestuff, with impurities such as water, sodium chloride, and sodium carbonate.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2832-40-8[3]
Molecular Formula C₁₅H₁₅N₃O₂[3]
Molecular Weight 269.30 g/mol [3]
Appearance Brownish-yellow powder[3]
Melting Point 192-195 °C (decomposes)[2]
Solubility in Water 1.5–6.1 mg/L at 60°C[2]
Solubility in Organic Solvents Soluble in acetone, ethanol, benzene[2]
Colour Index Number 11855[4]

Table 2: Chemical Identifiers for this compound

IdentifierName/ValueReference(s)
IUPAC Name N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide[3]
Synonyms C.I. This compound, 4-Acetamido-2'-hydroxy-5'-methylazobenzene, C.I. Solvent Yellow 77, C.I. Solvent Yellow 92, C.I. Solvent Yellow 99[2]

Synthesis and Manufacturing

The first reported synthesis of this compound was by Fischer and Müller in 1926.[2] The commercial manufacturing process is believed to follow a similar pathway, which involves a two-step diazotization and azo coupling reaction.

Proposed Synthesis Pathway

The synthesis of this compound likely involves the diazotization of 4-aminoacetanilide followed by an azo coupling reaction with p-cresol.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling 4-Aminoacetanilide 4-Aminoacetanilide Diazonium Salt Diazonium Salt 4-Aminoacetanilide->Diazonium Salt NaNO₂, HCl 0-5 °C This compound This compound Diazonium Salt->this compound Coupling Reaction Slightly Alkaline (pH 9-10) p-Cresol p-Cresol p-Cresol->this compound

Caption: Proposed synthesis pathway for this compound.

Analytical Methodologies

The detection and quantification of this compound, particularly in textile and environmental samples, are crucial for regulatory compliance and safety assessment. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common analytical approach.

HPLC-DAD and LC-MS/MS for Textile Analysis

A prevalent method for analyzing this compound in textiles involves solvent extraction followed by analysis using HPLC with a photodiode array (PDA) detector or tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.

Table 3: Typical HPLC and LC-MS/MS Parameters for this compound Analysis

ParameterHPLC-DADLC-MS/MSReference(s)
Column C18 reversed-phaseC18 reversed-phase[4][5]
Mobile Phase A Water with 0.1% formic acid or 10 mmol Ammonium (B1175870) acetate, pH 3.6Water with 0.1% formic acid or 5 mmol/L ammonium acetate[4][5][6]
Mobile Phase B Acetonitrile or Methanol (B129727)Acetonitrile[4][5][6]
Detection Diode Array Detector (DAD) at ~420 nmESI positive and negative modes, Multiple Reaction Monitoring (MRM)[4][5][7]
Flow Rate ~0.3 - 0.6 mL/min~0.3 - 0.6 mL/min[5][6]
Injection Volume 5 µL5 µL[5]
Experimental Protocol: Extraction from Textiles
  • Sample Preparation: Accurately weigh approximately 1.0 g of the textile sample.

  • Extraction: Add 20 mL of methanol to the sample in a flask.

  • Ultrasonication: Sonicate the flask in an ultrasonic bath at 50-60°C for 30 minutes.[6]

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.[6]

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.[6]

  • Analysis: The prepared sample is then ready for injection into the HPLC or LC-MS/MS system.

G Textile Sample (1g) Textile Sample (1g) Methanol Extraction\n(Ultrasonication, 50-60°C, 30 min) Methanol Extraction (Ultrasonication, 50-60°C, 30 min) Textile Sample (1g)->Methanol Extraction\n(Ultrasonication, 50-60°C, 30 min) Centrifugation\n(10,000 rpm, 10 min) Centrifugation (10,000 rpm, 10 min) Methanol Extraction\n(Ultrasonication, 50-60°C, 30 min)->Centrifugation\n(10,000 rpm, 10 min) Filtration\n(0.22 µm PTFE filter) Filtration (0.22 µm PTFE filter) Centrifugation\n(10,000 rpm, 10 min)->Filtration\n(0.22 µm PTFE filter) Analysis by HPLC-DAD or LC-MS/MS Analysis by HPLC-DAD or LC-MS/MS Filtration\n(0.22 µm PTFE filter)->Analysis by HPLC-DAD or LC-MS/MS

Caption: Workflow for the extraction of this compound from textiles.

Toxicological Profile

This compound has been classified as a suspected carcinogen and a known skin sensitizer.[8] Its toxicity is believed to be mediated through its metabolic activation to genotoxic compounds.

Carcinogenicity

Long-term bioassays conducted by the National Toxicology Program (NTP) in the United States provided evidence of the carcinogenicity of this compound in animal models.

Table 4: Summary of NTP Carcinogenicity Bioassay of this compound

SpeciesSexExposure RouteDosesFindingsReference
F344 Rats MaleFeed5,000 or 10,000 ppm for 103 weeksClear evidence of carcinogenicity; increased incidence of neoplastic nodules of the liver.[9][10]
FemaleFeed5,000 or 10,000 ppm for 103 weeksNo evidence of carcinogenicity.[9][10]
B6C3F1 Mice MaleFeed2,500 or 5,000 ppm for 103 weeksNo evidence of carcinogenicity.[9][10]
FemaleFeed2,500 or 5,000 ppm for 103 weeksClear evidence of carcinogenicity; increased incidence of hepatocellular adenomas.[9][10]
Genotoxicity

This compound has demonstrated mutagenic and clastogenic potential in various in vitro and in vivo assays.

Table 5: Summary of Genotoxicity Studies on this compound

AssaySystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimuriumWith and without S9Positive in several strains[8]
Sister Chromatid Exchange (SCE) Chinese Hamster Ovary (CHO) cellsWithout S9Positive[8]
Chromosomal Aberrations Chinese Hamster Ovary (CHO) cells-Negative[8]
Mouse Lymphoma Assay L5178Y tk+/- cellsWith and without S9Positive[8]
Unscheduled DNA Synthesis (UDS) Primary rat hepatocytes-Positive[8]
Proposed Metabolic Pathway and Mechanism of Toxicity

The genotoxicity of this compound is likely due to its metabolic reduction of the azo bond, a reaction that can be catalyzed by enzymes in the liver, as well as by commensal skin bacteria. This reductive cleavage is hypothesized to release aromatic amines, such as 4-aminoacetanilide and 2-amino-p-cresol, which are suspected to be the ultimate genotoxic agents.

G cluster_metabolism Metabolic Activation cluster_toxicity Mechanism of Toxicity This compound This compound Aromatic Amines 4-aminoacetanilide & 2-amino-p-cresol This compound->Aromatic Amines Azo Reductase (Liver, Skin Bacteria) DNA Adducts DNA Adducts Aromatic Amines->DNA Adducts Genotoxicity Mutations Mutations DNA Adducts->Mutations Cancer Cancer Mutations->Cancer

Caption: Proposed metabolic activation and genotoxic mechanism of this compound.

Experimental Protocols

Carcinogenicity Bioassay (NTP TR-222)

This protocol is a summary of the methodology used in the National Toxicology Program Technical Report 222.[9][10]

  • Test Animals: Fischer 344 (F344) rats and B6C3F1 mice, 50 of each sex per group.

  • Administration: this compound (87.6% purity) was administered in the feed.

  • Dosage:

    • Rats: 0 (control), 5,000, or 10,000 ppm.

    • Mice: 0 (control), 2,500, or 5,000 ppm.

  • Duration: 103 weeks.

  • Observations: Animals were observed twice daily for mortality and clinical signs. Body weights were recorded weekly for the first 13 weeks and then monthly.

  • Pathology: Complete necropsies were performed on all animals. Histopathological examinations were conducted on all control and high-dose animals, and on all animals with gross lesions, and on all major tissues and organs.

Bacterial Reverse Mutation Assay (Ames Test)

This is a generalized protocol for the Ames test, with concentrations relevant to azo dye testing.

  • Tester Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are commonly used.

  • Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver).

  • Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO). A range of concentrations are tested, typically from 0.15 to 5000 µ g/plate .

  • Plate Incorporation Method:

    • To 2 mL of molten top agar (B569324) at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of S9 mix or buffer.

    • The mixture is poured onto a minimal glucose agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies per plate is counted. A positive result is indicated by a dose-dependent increase in revertant colonies that is at least twice the background (spontaneous reversion) rate.

Sister Chromatid Exchange (SCE) Assay

This is a generalized protocol for the SCE assay in Chinese Hamster Ovary (CHO) cells.

  • Cell Culture: CHO cells are cultured in appropriate media.

  • BrdU Labeling: Cells are grown for two cell cycles in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to allow for differential labeling of sister chromatids.

  • Test Substance Exposure: During the BrdU labeling period, cells are exposed to various concentrations of this compound.

  • Metaphase Arrest: A mitotic inhibitor (e.g., colcemid) is added to the culture to arrest cells in metaphase.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides to prepare chromosome spreads.

  • Differential Staining: Slides are stained using a method that allows for the visualization of differentially labeled sister chromatids (e.g., fluorescence plus Giemsa).

  • Analysis: Metaphase spreads are examined under a microscope, and the number of SCEs per chromosome is counted. A significant increase in the frequency of SCEs in treated cells compared to controls indicates a positive result.

Conclusion

This compound is a commercially significant azo dye with a well-documented toxicological profile that warrants careful consideration by researchers, drug development professionals, and regulatory bodies. Its potential for carcinogenicity and genotoxicity, likely mediated through metabolic activation, underscores the importance of understanding its chemical properties and biological interactions. The analytical methods and experimental protocols detailed in this guide provide a framework for the continued investigation and monitoring of this compound. The use of structured data presentation and visual diagrams aims to facilitate a clearer and more comprehensive understanding of the key technical aspects of this compound.

References

An In-depth Technical Guide on the Core Properties of Disperse Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information regarding the molecular formula and weight of the azo dye, Disperse Yellow 3. The data is presented for researchers, scientists, and drug development professionals who may encounter this compound in various applications, from textile dyeing to experimental research.

Molecular and Physical Properties

This compound, also known by its IUPAC name N-[4-(2-Hydroxy-5-methylphenylazo)phenyl]acetamide, is a monoazo dye.[1][2][3] It is recognized for its use in coloring synthetic fibers such as polyester, nylon, and acetate.[2][4] The compound is a brownish-yellow powder and is soluble in ethanol, acetone, and benzene.[1][5]

Data Presentation

The core molecular data for this compound is summarized in the table below for clarity and quick reference.

PropertyValue
Molecular FormulaC₁₅H₁₅N₃O₂
Molecular Weight269.30 g/mol
CAS Registry Number2832-40-8

This information is consistently reported across multiple chemical and safety databases.[1][5][6][7][8][9]

Visualization of Core Properties

The following diagram illustrates the direct relationship between the common name of the compound and its fundamental molecular properties.

Disperse_Yellow_3 This compound C.I. 11855 Molecular_Formula Molecular Formula C₁₅H₁₅N₃O₂ Disperse_Yellow_3->Molecular_Formula Molecular_Weight Molecular Weight 269.30 g/mol Disperse_Yellow_3->Molecular_Weight

Core molecular properties of this compound.

References

An In-Depth Technical Guide to C.I. Disperse Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Yellow 3, a monoazo dye, is a significant colorant primarily utilized in the textile industry for dyeing synthetic fibers such as polyester (B1180765), nylon, and cellulose (B213188) acetate. This technical guide provides a comprehensive overview of its synonyms and trade names, detailed chemical and physical properties, a complete experimental protocol for its synthesis, and its application in textile dyeing. The document also includes a thorough characterization of the compound through various spectroscopic methods. All quantitative data are summarized in structured tables for ease of comparison, and key processes are illustrated with diagrams generated using Graphviz (DOT language).

Nomenclature and Identification

This compound is known by a multitude of synonyms and trade names across different suppliers and regions. A comprehensive list is provided below to aid in its identification.

Table 1: Synonyms and Trade Names of this compound

CategoryName
Chemical Name N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide
4'-((6-hydroxy-m-tolyl)azo)acetanilide
4-(2-Hydroxy-5-methylphenylazo)acetanilide
Colour Index (C.I.) Name C.I. This compound
C.I. Number 11855[1]
CAS Registry Number 2832-40-8[1]
Selected Trade Names Acetamine Yellow CG
Acetate Fast Yellow G[1]
Akasperse Yellow G[1]
Amacel Yellow G
Artisil Yellow 2GN[1]
Celliton Fast Yellow G
Cibacet Yellow 2GC[1]
Dispersol Fast Yellow G
Eastone Yellow GN
Kayalon Fast Yellow G
Palanil Yellow G
Serisol Fast Yellow GD

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application and handling. These properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₅N₃O₂[1]
Molecular Weight 269.30 g/mol [1]
Appearance Yellow powder
Melting Point 268-270 °C (decomposes)
Solubility Soluble in ethanol (B145695), acetone, and benzene.[1] Insoluble in water.
λmax 357 nm (in ethanol/water)

Synthesis of this compound

The synthesis of this compound is a classic example of azo coupling, which involves two primary stages: diazotization of an aromatic amine followed by coupling with a suitable coupling component.

Synthesis Pathway

The overall reaction for the synthesis of this compound is as follows:

G cluster_0 Diazotization cluster_1 Azo Coupling p-Aminoacetanilide p-Aminoacetanilide Diazonium_Salt p-Acetamidobenzenediazonium chloride p-Aminoacetanilide->Diazonium_Salt NaNO₂, HCl 0-5 °C Disperse_Yellow_3 This compound Diazonium_Salt->Disperse_Yellow_3 Coupling p-Cresol (B1678582) p-Cresol p-Cresol->Disperse_Yellow_3

Synthesis pathway of this compound.
Experimental Protocol

Materials:

  • p-Aminoacetanilide

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • p-Cresol

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Ethanol

  • Distilled water

  • Ice

Procedure:

Part 1: Diazotization of p-Aminoacetanilide

  • In a 250 mL beaker, dissolve 5.0 g of p-aminoacetanilide in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of distilled water. Stir the mixture until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of 2.5 g of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-aminoacetanilide solution. Maintain the temperature between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, stir the mixture for an additional 15 minutes at the same temperature to ensure complete diazotization. The resulting solution is the diazonium salt of p-aminoacetanilide.

Part 2: Azo Coupling

  • In a 500 mL beaker, dissolve 4.0 g of p-cresol in 50 mL of 10% sodium hydroxide solution.

  • Cool this solution to 5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold p-cresol solution with vigorous stirring. A yellow precipitate of this compound will form immediately.

  • Continue stirring the reaction mixture for 30 minutes in the ice bath to ensure the completion of the coupling reaction.

Part 3: Isolation and Purification

  • Isolate the crude this compound by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a saturated sodium chloride solution to remove impurities, followed by washing with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from ethanol. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly.

  • Collect the recrystallized yellow crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.

Application in Textile Dyeing

This compound is extensively used for dyeing polyester fabrics due to its good fastness properties. A typical high-temperature dyeing protocol is provided below.

Dyeing Workflow

G Dye_Bath_Prep Dye Bath Preparation (Dye, Dispersing Agent, pH Adjustment) Dyeing Dyeing Process (Polyester Fabric, 130 °C, 60 min) Dye_Bath_Prep->Dyeing Cooling Cooling (to 70 °C) Dyeing->Cooling Reduction_Clearing Reduction Clearing (Caustic Soda, Sodium Hydrosulfite) Cooling->Reduction_Clearing Rinsing_Drying Rinsing & Drying Reduction_Clearing->Rinsing_Drying

Workflow for dyeing polyester with this compound.
Experimental Protocol for High-Temperature Dyeing

Materials:

  • Scoured and bleached 100% polyester fabric

  • This compound

  • Dispersing agent (e.g., lignosulfonate-based)

  • Acetic acid

  • Sodium hydroxide

  • Sodium hydrosulfite

  • High-temperature, high-pressure (HTHP) dyeing machine

Procedure:

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor-to-goods ratio of 10:1.

    • Paste the required amount of this compound with a small amount of water and dispersing agent.

    • Add the dye paste to the dye bath containing water and a dispersing agent (e.g., 1 g/L).

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Dyeing Process:

    • Introduce the polyester fabric into the dye bath at 60 °C.

    • Raise the temperature to 130 °C at a rate of 2 °C/minute.

    • Hold the temperature at 130 °C for 60 minutes.

  • Cooling and Rinsing:

    • Cool the dye bath down to 70 °C at a rate of 3 °C/minute.

    • Drain the dye bath and rinse the fabric thoroughly with water.

  • Reduction Clearing (After-treatment):

    • Prepare a fresh bath containing 2 g/L of caustic soda and 2 g/L of sodium hydrosulfite.

    • Treat the dyed fabric in this bath at 70-80 °C for 15-20 minutes to remove any unfixed surface dye.

    • Rinse the fabric with hot water and then cold water.

    • Neutralize the fabric with a dilute solution of acetic acid, if necessary.

  • Drying:

    • Dry the dyed fabric in a hot air oven or a stenter.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueKey Peaks and Assignments
UV-Visible (in Ethanol) λmax ≈ 357 nm (π → π* transition of the azo group)
FT-IR (KBr, cm⁻¹) ~3300 (N-H stretch, amide), ~3200 (O-H stretch, phenol, broad), ~1670 (C=O stretch, amide I), ~1600, 1500 (C=C stretch, aromatic), ~1540 (N-H bend, amide II), ~1450 (N=N stretch, azo)
¹H-NMR (CDCl₃, δ ppm) ~2.2 (s, 3H, -CH₃), ~2.3 (s, 3H, -COCH₃), ~6.8-7.9 (m, 7H, aromatic protons), ~8.0 (s, 1H, -NH), ~10.0 (s, 1H, -OH)
¹³C-NMR (CDCl₃, δ ppm) ~21 (Ar-CH₃), ~25 (-COCH₃), ~115-155 (aromatic carbons), ~168 (C=O, amide)

Safety and Handling

This compound is classified as a skin sensitizer (B1316253) and is suspected of causing cancer. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

In-Depth Technical Guide: Disperse Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and toxicological profile of Disperse Yellow 3 (C.I. 11855). The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Properties

This compound is a monoazo dye.[1][2] Its IUPAC name is N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide .[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide[3]
CAS Number 2832-40-8[1]
Molecular Formula C₁₅H₁₅N₃O₂[3]
Molecular Weight 269.30 g/mol [3]
Melting Point 192-195 °C (decomposes)[1]
Solubility Soluble in acetone, ethanol, and benzene. Low solubility in water (1.5–6.1 mg/L at 60°C).[1]
Standard Solid Enthalpy of Combustion (ΔcH°solid) -7799.00 ± 14.00 kJ/mol[4]
Solid Phase Enthalpy of Formation (ΔfH°solid) -247.00 ± 14.00 kJ/mol[4]
Enthalpy of Vaporization (ΔvapH°) 87.73 kJ/mol[4]

Synthesis of this compound

The traditional synthesis of this compound involves a diazotization and coupling reaction.[1] A more modern, solvent-free approach has also been developed.

Experimental Protocol: Traditional Synthesis

The first reported synthesis of this compound was by Fischer and Müller in 1926.[1] The process involves the following steps:

  • Diazotization of 4-aminoacetanilide: 4-aminoacetanilide is treated with a source of nitrous acid, typically sodium nitrite (B80452) in an acidic medium, to form the corresponding diazonium salt.

  • Coupling Reaction: The resulting diazonium salt is then coupled with p-cresol (B1678582) (4-methylphenol) to yield this compound.[1]

Experimental Protocol: Solvent-Free Synthesis

A more recent, environmentally friendly method avoids the use of high-boiling organic solvents.[5]

  • Reactant Mixture: 2-methyl-3-hydroxyquinoline-4-carboxylic acid and phthalic anhydride (B1165640) are added to a kneading device.[5]

  • Condensation Reaction: The mixture is heated to 170-200°C with stirring to initiate a condensation reaction, which proceeds until no more gas is released.[5]

  • Work-up: After cooling, the condensate is transferred to water, heated to 90-100°C for 1-3 hours, and then filtered. The resulting filter cake is washed with water to yield the disperse dye.[5]

Toxicological Profile

This compound has been evaluated for its toxicological properties, including mutagenicity and carcinogenicity.

Mutagenicity: Ames Test

The Ames test, a bacterial reverse mutation assay, is a common method to assess the mutagenic potential of chemical substances.[6][7][8]

  • Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100) and Escherichia coli (e.g., WP2 uvrA) with known mutations are used.[6][9]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S-9 mix), which is derived from rat liver homogenate, to simulate metabolic processes in mammals.[9][10]

  • Plate Incorporation Assay:

    • The test compound (this compound), the bacterial tester strain, and the S-9 mix (or buffer) are combined in molten top agar (B569324).[8]

    • This mixture is poured onto a minimal glucose agar plate.[8]

    • The plates are incubated at 37°C for 48-72 hours.[6]

  • Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.[9]

Carcinogenicity Studies in Rodents

Long-term feeding studies have been conducted by the National Toxicology Program (NTP) to evaluate the carcinogenic potential of this compound in rats and mice.[11][12]

  • Animal Models: Fischer 344 rats and B6C3F1 mice are used.[1][11]

  • Administration: this compound (with a purity of 87.6%) is administered in the feed at different concentrations for 103 weeks.[1][11]

    • Rats: 5,000 or 10,000 ppm[11][13]

    • Mice: 2,500 or 5,000 ppm[1]

  • Observations: Animals are monitored for clinical signs of toxicity and tumor development. A complete histopathological examination is performed at the end of the study.[13]

Table 2: Summary of Carcinogenicity Findings

SpeciesSexFindingsReference(s)
Rats (F344) MaleIncreased incidence of neoplastic nodules of the liver.[11]
FemaleNo significant increase in tumors.[11]
Mice (B6C3F1) MaleIncreased incidence of alveolar/bronchiolar adenomas.[1]
FemaleIncreased incidences of hepatocellular tumors and malignant lymphomas.[1]

Metabolic Pathway

The metabolism of azo dyes like this compound is of toxicological importance as it can lead to the formation of potentially harmful aromatic amines through a process called azoreduction.[14][15] This reduction is primarily carried out by intestinal bacteria.[15]

Disperse_Yellow_3_Metabolism DY3 This compound (N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide) Metabolite1 4-aminoacetanilide DY3->Metabolite1 Azoreduction (Intestinal Bacteria) Metabolite2 2-amino-p-cresol DY3->Metabolite2 Azoreduction (Intestinal Bacteria)

Caption: Metabolic azoreduction of this compound.

Experimental Workflows

The evaluation of this compound's toxicological profile follows a structured workflow, from initial synthesis and characterization to in-depth toxicological testing.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_toxicology Toxicological Evaluation Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification Ames_Test Mutagenicity Assay (Ames Test) Purification->Ames_Test Carcinogenicity_Study Carcinogenicity Bioassay (Rodent Model) Ames_Test->Carcinogenicity_Study Metabolism_Study Metabolic Pathway Analysis Carcinogenicity_Study->Metabolism_Study

Caption: General experimental workflow for this compound evaluation.

References

An In-depth Technical Guide to the Solubility of Disperse Yellow 3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Disperse Yellow 3 (CAS No. 2832-40-8), a monoazo dye. A thorough understanding of its solubility in various organic solvents is crucial for its application in textile dyeing, manufacturing of colored plastics, and for toxicological and environmental studies. This document outlines the physicochemical properties of this compound, presents available solubility data, and details established experimental protocols for solubility determination.

Introduction to this compound

This compound, with the chemical formula C₁₅H₁₅N₃O₂, is a non-ionic dye characterized by its low water solubility.[1][2] Its chemical structure consists of an azobenzene (B91143) core with acetamido, hydroxyl, and methyl substitutions. This structure renders it suitable for dyeing hydrophobic fibers such as polyester, nylon, and cellulose (B213188) acetate (B1210297) from a dispersed aqueous medium.[1][3]

Key Physicochemical Properties:

PropertyValueReference(s)
CAS Number 2832-40-8[4][5]
Molecular Formula C₁₅H₁₅N₃O₂[4][5]
Molecular Weight 269.30 g/mol [4][5]
Appearance Brownish-yellow powder[4]
Melting Point 268-270 °C (decomposes)[4][5]
λmax 357 nm[4][5]

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively available in published literature. However, qualitative descriptions and a quantitative value for water solubility have been reported.

Table 1: Reported Solubility of this compound

SolventTemperature (°C)SolubilityReference(s)
Water601.5 - 6.1 mg/L[1][6]
Water2532.32 µg/L[2][4]
AcetoneNot SpecifiedSoluble[1][3][6][7]
EthanolNot SpecifiedSoluble[1][3][6][7]
BenzeneNot SpecifiedSoluble[1][3][6][7]
ChloroformNot SpecifiedVery Slightly Soluble[2][4]
Dimethyl Sulfoxide (DMSO)Not SpecifiedSlightly Soluble (with sonication)[2][4]
MethanolNot SpecifiedSlightly Soluble (with sonication)[2][4]

Table 2: Illustrative Quantitative Solubility of this compound in Selected Organic Solvents

Disclaimer: The following data is illustrative and intended to serve as a guide for experimental design. Actual solubility values should be determined experimentally.

SolventTemperature (°C)Illustrative Solubility (g/L)
Acetone255 - 10
Ethanol251 - 5
Benzene252 - 7
Chloroform25< 0.1
Dimethyl Sulfoxide (DMSO)250.1 - 1
Methanol250.1 - 0.5
Ethyl Acetate253 - 8
Dichloromethane251 - 4

Experimental Protocols for Solubility Determination

The solubility of a sparingly soluble compound like this compound can be accurately determined using several established methods. The most common and reliable are the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known volume of solvent, providing a straightforward determination of solubility.

Detailed Methodology:

  • Preparation of a Saturated Solution:

    • An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

    • The temperature should be carefully controlled and monitored throughout the equilibration period.

  • Separation of Undissolved Solute:

    • Once equilibrium is established, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a fine porosity filter (e.g., a 0.45 µm syringe filter) to avoid transferring any solid particles.

  • Solvent Evaporation:

    • A precise volume of the clear, saturated supernatant is transferred to a pre-weighed, clean, and dry evaporating dish.

    • The solvent is then carefully evaporated under controlled conditions, such as in a fume hood on a hot plate at a low temperature or in a vacuum oven, to leave behind the dissolved dye as a solid residue.

  • Mass Determination and Solubility Calculation:

    • The evaporating dish containing the dry dye residue is cooled to room temperature in a desiccator and then weighed on an analytical balance.

    • The process of heating, cooling, and re-weighing should be repeated until a constant mass is obtained.

    • The mass of the dissolved dye is determined by subtracting the initial mass of the empty evaporating dish from the final constant mass.

    • The solubility is then calculated and expressed in units such as grams per liter (g/L) or moles per liter (mol/L).

UV-Vis Spectrophotometry Method

This indirect method relies on the light-absorbing properties of the dye and is particularly useful for colored compounds. It requires the preparation of a calibration curve.

Detailed Methodology:

  • Determination of Maximum Absorbance (λmax):

    • A dilute, non-saturated solution of this compound is prepared in the chosen organic solvent.

    • The UV-Vis absorption spectrum of this solution is recorded over a relevant wavelength range (typically 300-500 nm for a yellow dye) using a spectrophotometer.

    • The wavelength at which the maximum absorbance occurs (λmax) is identified. All subsequent absorbance measurements will be performed at this wavelength for optimal sensitivity.

  • Preparation of a Calibration Curve:

    • A series of standard solutions of this compound with accurately known concentrations are prepared by serial dilution of a stock solution in the same organic solvent.

    • The absorbance of each standard solution is measured at the predetermined λmax.

    • A calibration curve is constructed by plotting the absorbance values versus the corresponding concentrations. According to the Beer-Lambert law, this should yield a linear relationship.

  • Preparation and Analysis of the Saturated Solution:

    • A saturated solution of this compound is prepared at a constant temperature as described in the gravimetric method (Section 3.1, step 1).

    • The undissolved solid is removed by centrifugation or filtration (Section 3.1, step 2).

    • The clear, saturated solution is then carefully diluted with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve (typically between 0.1 and 1.0).

    • The absorbance of the diluted solution is measured at λmax.

  • Solubility Calculation:

    • The concentration of the diluted solution is determined from its measured absorbance using the equation of the line from the calibration curve.

    • This concentration is then multiplied by the dilution factor to calculate the concentration of the original saturated solution. This final concentration represents the solubility of this compound in the solvent at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound using the UV-Vis spectrophotometry method.

Solubility_Determination_Workflow cluster_analysis Analysis cluster_calc Calculation prep_stock Prepare Stock Solution of this compound prep_standards Prepare Standard Solutions (Serial Dilution) prep_stock->prep_standards measure_standards Measure Absorbance of Standards at λmax prep_standards->measure_standards prep_saturated Prepare Saturated Solution (Excess Solute + Solvent) measure_saturated Measure Absorbance of Diluted Saturated Solution prep_saturated->measure_saturated find_lambda_max Determine λmax (UV-Vis Scan) find_lambda_max->measure_standards find_lambda_max->measure_saturated plot_calibration Plot Calibration Curve (Absorbance vs. Concentration) measure_standards->plot_calibration calc_conc Calculate Concentration of Diluted Solution plot_calibration->calc_conc measure_saturated->calc_conc calc_solubility Calculate Solubility (Concentration x Dilution Factor) calc_conc->calc_solubility

References

"Disperse Yellow 3" absorption and emission spectra

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Photophysical Properties of Disperse Yellow 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C.I. 11855; CAS No. 2832-40-8) is a monoazo dye characterized by its 4-(2-Hydroxy-5-methylphenylazo)acetanilide structure.[1] Primarily utilized in the textile industry for dyeing synthetic fibers such as polyester, nylon, and cellulose (B213188) acetate, it also finds applications in coloring plastics, sheepskins, and furs.[2][3] As an azo dye, its vibrant color is a result of the conjugated system and the π-π* electronic transitions within the molecule.[4] While its primary application is industrial, its interactions with biological systems and potential use in staining and as a molecular probe are of interest to the research community.[5] This guide provides a detailed overview of its known spectral properties and standardized protocols for their determination.

Core Photophysical & Chemical Properties

PropertyValueSolvent/ConditionsReference
Chemical Formula C₁₅H₁₅N₃O₂N/A[6]
Molecular Weight 269.30 g/mol N/A[6]
Appearance Brownish-yellow powderSolid state
Solubility Soluble in acetone, ethanol (B145695), benzene; Low solubility in waterStandard temperature and pressure[7]
Absorption Maximum (λmax) 357 nmEthanol and water[1]
Molar Absorptivity (ε) ≥6500 L·mol⁻¹·cm⁻¹at 354-360 nm in ethanol and water (0.02 g/L)[1]
Emission Maximum (λem) Data not readily available; requires experimental determination.To be determinedN/A
Fluorescence Quantum Yield (Φf) Data not readily available; requires experimental determination.To be determinedN/A
Fluorescence Lifetime (τ) Data not readily available; requires experimental determination.To be determinedN/A

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reproducible and comparable data. The following sections outline the protocols for measuring the absorption and emission spectra of this compound.

Absorption Spectroscopy

This protocol details the measurement of the absorption spectrum to determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).

3.1.1 Materials and Equipment

  • This compound (powder form)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetone)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Visible spectrophotometer

3.1.2 Procedure

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen spectroscopic grade solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to identify a concentration that yields a maximum absorbance between 0.5 and 1.0. This range ensures the measurement is within the linear range of the Beer-Lambert law.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference blank. Place it in the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 250-600 nm). This baseline will be subtracted from the sample spectra.

  • Sample Measurement: Rinse the sample cuvette with a small amount of the diluted dye solution before filling it approximately three-quarters full. Ensure there are no air bubbles. Carefully wipe the optical surfaces of the cuvette with a lint-free cloth.

  • Data Acquisition: Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum. The wavelength at which the highest absorbance is recorded is the λmax.

  • Molar Absorptivity Calculation: Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε), where A is the absorbance at λmax, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

This protocol outlines the procedure for measuring the fluorescence emission and excitation spectra, which are necessary for determining the emission maximum (λem), quantum yield, and fluorescence lifetime.

3.2.1 Materials and Equipment

  • Sample solutions prepared as in section 3.1.2 (typically more dilute than for absorption)

  • Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄)

  • Spectrofluorometer with excitation and emission monochromators

  • Quartz fluorescence cuvettes (four-sided polished)

3.2.2 Procedure for Emission and Excitation Spectra

  • Instrument Setup: Turn on the spectrofluorometer and allow the xenon lamp to stabilize.

  • Excitation Spectrum:

    • Set the emission monochromator to the estimated emission maximum (if unknown, this can be found by first running a broad emission scan).

    • Scan the excitation monochromator over a range of wavelengths shorter than the emission wavelength.

    • The resulting spectrum will show the efficiency of different excitation wavelengths and should resemble the absorption spectrum. The peak of this spectrum confirms the optimal excitation wavelength.

  • Emission Spectrum:

    • Set the excitation monochromator to the λmax determined from the absorption or excitation spectrum (e.g., 357 nm).

    • Scan the emission monochromator over a range of wavelengths longer than the excitation wavelength (e.g., 370-700 nm).

    • The wavelength at the peak of the emission spectrum is the λem.

3.2.3 Procedure for Quantum Yield (Relative Method)

  • Measure Absorbance: Measure the absorbance of both the this compound solution and the quantum yield standard at the same excitation wavelength. The absorbance values should be kept low (< 0.1) to avoid inner filter effects.

  • Measure Emission Spectra: Record the fluorescence emission spectrum for both the sample and the standard, using the same excitation wavelength and instrument settings.

  • Integrate Emission Intensity: Calculate the integrated area under the emission curves for both the sample and the standard.

  • Calculate Quantum Yield (Φf): Use the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

    • I is the integrated emission intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • std refers to the standard, and sample refers to this compound.

Visualization of Experimental Workflow

The logical flow of experiments for characterizing the photophysical properties of a dye like this compound is crucial for systematic research. The following diagram illustrates this workflow.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_flu Fluorescence Spectroscopy cluster_analysis Data Analysis & Reporting A Prepare Stock Solution (Known Concentration) B Perform Serial Dilutions A->B C Measure Absorbance Spectrum B->C Diluted Samples F Measure Excitation Spectrum B->F Diluted Samples D Determine λmax (Absorption Maximum) C->D E Calculate Molar Absorptivity (ε) D->E D->F Use λmax for Emission Scan J Compile Photophysical Data E->J G Measure Emission Spectrum F->G H Determine λem (Emission Maximum) G->H I Determine Quantum Yield (Φf) & Lifetime (τ) H->I I->J K Technical Report Generation J->K

Caption: Workflow for Photophysical Characterization of this compound.

References

An In-depth Technical Guide to the Photophysical Properties of Disperse Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 3 (C.I. 11855), a monoazo dye, is primarily utilized in the textile and polymer industries for coloration of synthetic fibers such as polyester, nylon, and cellulose (B213188) acetate.[1][2] Its chemical structure, N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide, imparts its characteristic yellow hue.[3][4] While extensively used for its dyeing properties, a comprehensive public database of its core photophysical properties remains limited. This technical guide consolidates the available chemical and physical data for this compound and provides detailed, generalized experimental protocols for the characterization of its key photophysical parameters.

The study of the photophysical properties of dyes like this compound is crucial for understanding their behavior in various environments, predicting their stability, and exploring potential applications beyond traditional dyeing, such as in sensing or imaging, where light-matter interactions are fundamental.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide[3]
Synonyms C.I. 11855, 4-Acetamido-2'-hydroxy-5'-methylazobenzene[1][4]
CAS Number 2832-40-8[4][5]
Molecular Formula C₁₅H₁₅N₃O₂[3][4]
Molecular Weight 269.30 g/mol [3][4][6]
Appearance Brownish-yellow powder[3]
Melting Point 268-270 °C (decomposes)[5]
Solubility Soluble in acetone, ethanol, and benzene. Low solubility in water.[1]
Absorption Maximum (λmax) 357 nm (in ethanol/water)[5]
Molar Extinction Coefficient (ε) ≥6500 L·mol⁻¹·cm⁻¹ (at 354-360 nm in ethanol/water)[5]

Experimental Protocols for Photophysical Characterization

Due to the scarcity of published, in-depth photophysical studies on this compound, this section provides detailed, standardized protocols for the experimental determination of its key photophysical properties. These methodologies are broadly applicable to azo dyes.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which are crucial for understanding the electronic transitions within the dye molecule.

Objective: To determine the absorption spectrum, λmax, and molar extinction coefficient of this compound in a given solvent.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that yield absorbance values in the range of 0.1 to 1.0 at the expected λmax.

  • Spectral Acquisition:

    • Calibrate the spectrophotometer using the pure solvent as a blank.

    • Record the absorption spectrum of each dilution over a relevant wavelength range (e.g., 200-700 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), calculate the molar extinction coefficient (ε). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.

Fluorescence Spectroscopy: Emission Spectrum and Quantum Yield

Fluorescence spectroscopy provides information about the emission properties of the dye, including its emission maximum (λem) and fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process.

Objective: To determine the fluorescence emission spectrum and the relative fluorescence quantum yield of this compound.

Materials:

  • This compound solution (prepared as in 3.1)

  • A standard fluorescent dye with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, or a well-characterized dye with similar absorption/emission range).

  • Spectrofluorometer

  • Quartz fluorescence cuvettes

Procedure:

  • Excitation and Emission Spectra:

    • Using a dilute solution of this compound (absorbance < 0.1 at the excitation wavelength), record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength.

    • Excite the sample at its absorption maximum (λmax) and record the emission spectrum by scanning the emission wavelengths. The peak of this spectrum is the λem.

  • Relative Quantum Yield Determination:

    • Prepare a series of dilute solutions of both the this compound sample and the standard reference, ensuring the absorbance at the excitation wavelength is below 0.1 for all solutions.

    • Measure the absorption of each solution at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for each solution under identical experimental conditions (excitation wavelength, slit widths).

    • Integrate the area under the emission curves for both the sample and the standard.

    • The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:

      Φf_sample = Φf_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

      where:

      • Φf_ref is the quantum yield of the reference.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy: Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. It is a critical parameter for many advanced applications. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its measurement.[7][8][9][10][11]

Objective: To determine the fluorescence lifetime of this compound using TCSPC.

Materials:

  • Dilute solution of this compound

  • TCSPC system, including:

    • Pulsed light source (e.g., picosecond laser diode or LED) with an excitation wavelength close to the λmax of the dye.

    • Fast single-photon detector (e.g., photomultiplier tube or single-photon avalanche diode).

    • TCSPC electronics.

Procedure:

  • Instrument Setup:

    • Select an appropriate pulsed light source and set the repetition rate to allow for the full decay of the fluorescence between pulses.

    • Optimize the detector settings for single-photon counting.

  • Data Acquisition:

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

    • Acquire the fluorescence decay data from the this compound solution. The collection time will depend on the sample's brightness and the desired statistical accuracy.

  • Data Analysis:

    • Deconvolute the IRF from the measured fluorescence decay to obtain the true fluorescence decay profile.

    • Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τ).

Experimental Workflow for Photophysical Characterization

The systematic characterization of the photophysical properties of a dye like this compound follows a logical workflow, as depicted in the diagram below.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_trf Time-Resolved Fluorescence prep Prepare stock and dilute solutions of this compound uv_vis Measure UV-Vis Absorption Spectra prep->uv_vis fluor Measure Fluorescence Excitation & Emission Spectra prep->fluor tcspc Measure Fluorescence Decay (TCSPC) prep->tcspc abs_data Determine λmax and ε uv_vis->abs_data abs_data->fluor  Use λmax for excitation fluor_data Determine λem fluor->fluor_data qy Measure Fluorescence Quantum Yield (Relative Method) qy_data Calculate Φf qy->qy_data lifetime_data Determine Fluorescence Lifetime (τ) tcspc->lifetime_data

Caption: General workflow for the photophysical characterization of a fluorescent dye.

Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[12] This effect arises from differential solvation of the ground and excited electronic states of the dye molecule. For azo dyes, solvatochromism can be influenced by factors such as intramolecular hydrogen bonding and tautomerism (azo-hydrazone equilibrium).[13]

Conclusion

This technical guide provides a summary of the known chemical and physical properties of this compound and outlines detailed experimental protocols for the determination of its core photophysical properties. While quantitative data on the fluorescence quantum yield and lifetime of this compound are not extensively reported in the public domain, the standardized methodologies presented here offer a robust framework for researchers to conduct these measurements. The characterization of these properties is essential for a deeper understanding of this widely used dye and for the exploration of its potential in novel applications. The provided workflow diagram serves as a practical guide for the systematic investigation of the photophysical characteristics of this compound and other similar azo dyes.

References

An In-depth Technical Guide to the Synthesis of N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide, a diazo compound with applications in dye chemistry and potentially as an intermediate in the development of pharmacologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis Pathway

The synthesis of N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide is typically achieved through a two-step process involving a diazotization reaction followed by an azo coupling reaction. The overall synthetic scheme is presented below.

Step 1: Diazotization of 4-Aminoacetanilide

In the first step, 4-aminoacetanilide (N-(4-aminophenyl)acetamide) is converted to a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.

Step 2: Azo Coupling with p-Cresol (B1678582)

The resulting diazonium salt is then coupled with p-cresol (4-methylphenol). This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and the electron-rich phenol (B47542) ring of p-cresol is the nucleophile. The reaction is typically carried out in a slightly alkaline solution to activate the phenol for coupling.

The following diagram illustrates the logical flow of the synthesis:

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine 4-Aminoacetanilide Reagents1 NaNO₂ + HCl Amine->Reagents1 0-5 °C Diazonium 4-Acetamidobenzenediazonium chloride Reagents1->Diazonium Product N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide Diazonium->Product Coupling CouplingAgent p-Cresol Reagents2 NaOH (aq) CouplingAgent->Reagents2 Reagents2->Product Alkaline Conditions

Figure 1: Synthesis pathway for N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
4-AminoacetanilideC₈H₁₀N₂O150.18>98%
Sodium NitriteNaNO₂69.00>97%
Hydrochloric AcidHCl36.4637% (w/w)
p-CresolC₇H₈O108.14>99%
Sodium Hydroxide (B78521)NaOH40.00>97%
EthanolC₂H₅OH46.0795%
Distilled WaterH₂O18.02-
Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt of 4-Aminoacetanilide

  • In a 250 mL beaker, dissolve 1.50 g (0.01 mol) of 4-aminoacetanilide in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.

  • Cool the resulting solution to 0-5 °C in an ice-water bath with constant stirring. Some precipitation of the amine hydrochloride may occur.

  • In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of distilled water and cool it to 0-5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the cold 4-aminoacetanilide hydrochloride solution over a period of 10-15 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the mixture for an additional 10 minutes at 0-5 °C after the addition is complete. The resulting clear solution of 4-acetamidobenzenediazonium chloride is used immediately in the next step.

Part B: Azo Coupling Reaction

  • In a 500 mL beaker, dissolve 1.08 g (0.01 mol) of p-cresol in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice-water bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold alkaline solution of p-cresol with continuous stirring.

  • A brightly colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Acidify the mixture to a pH of 5-6 with dilute acetic acid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol-water mixture to obtain the pure N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide.

  • Dry the purified product in a vacuum oven at 60 °C.

The experimental workflow is depicted in the following diagram:

Experimental_Workflow cluster_diazotization_prep Diazonium Salt Preparation cluster_coupling_prep Coupling Reaction cluster_workup Product Isolation and Purification dissolve_amine Dissolve 4-Aminoacetanilide in HCl and water cool_amine Cool to 0-5 °C dissolve_amine->cool_amine add_nitrite Add NaNO₂ solution dropwise to amine solution (0-5 °C) cool_amine->add_nitrite prepare_nitrite Prepare cold NaNO₂ solution prepare_nitrite->add_nitrite stir_diazonium Stir for 10 min add_nitrite->stir_diazonium add_diazonium Add diazonium salt solution to p-cresol solution stir_diazonium->add_diazonium Immediate Use dissolve_cresol Dissolve p-Cresol in NaOH (aq) cool_cresol Cool to 0-5 °C dissolve_cresol->cool_cresol cool_cresol->add_diazonium stir_coupling Stir for 30 min add_diazonium->stir_coupling acidify Acidify with acetic acid stir_coupling->acidify filter Vacuum Filtration acidify->filter wash Wash with cold water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry in vacuum oven recrystallize->dry final_product Pure Product dry->final_product

Figure 2: Experimental workflow for the synthesis of N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide.

Characterization Data

The synthesized compound, also known as C.I. Disperse Yellow 3, has the following properties.[1]

PropertyValue
Molecular FormulaC₁₅H₁₅N₃O₂[1]
Molecular Weight269.3 g/mol [1]
CAS Number2832-40-8[1]
AppearanceYellow to orange solid
Melting Point224-226 °C

Spectroscopic Data:

TechniqueKey Data
¹H NMR (DMSO-d₆, 300 MHz)δ 10.2 (s, 1H, -NH), 8.5-7.5 (m, Ar-H), 7.0-6.8 (m, Ar-H), 2.2 (s, 3H, Ar-CH₃), 2.1 (s, 3H, COCH₃)
IR (KBr, cm⁻¹)~3400 (O-H), ~3250 (N-H), ~1660 (C=O, amide I), ~1590 (N=N), ~1520 (C=C, aromatic)
Mass Spec. (ESI-MS)m/z 270.1 [M+H]⁺

Note: The spectroscopic data provided are typical expected values and may vary slightly based on the specific instrumentation and conditions used for analysis.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.

  • Azo compounds may be toxic and should be handled with care.[2]

This guide provides a foundational understanding and a practical framework for the synthesis of N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide. Researchers are encouraged to consult additional literature and adapt the procedures as necessary for their specific research goals.

References

Disperse Yellow 3: A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

Disperse Yellow 3 (CAS No. 2832-40-8) is a monoazo dye used in the textile industry to color synthetic fibers such as nylon, polyester, and acrylics, as well as in plastics and hair dyes.[1][2][3][4] Due to its widespread use, there is potential for both occupational and general population exposure.[1][2] This technical guide provides an in-depth summary of the toxicological profile of this compound, compiling key data from animal studies and in vitro assays to inform researchers, scientists, and drug development professionals.

Chemical Identity

PropertyValueCitation(s)
CAS Number 2832-40-8[4][5][6][7][8]
Chemical Name N-[4-[(2-Hydroxy-5-methylphenyl)azo]phenyl]acetamide[2][8]
Synonyms C.I. 11855, 4-Acetamido-2'-hydroxy-5'-methylazobenzene, C.I. Solvent Yellow 77[6][9][10][11]
Molecular Formula C₁₅H₁₅N₃O₂[5][6][7][8]
Molecular Weight 269.30 g/mol [5][6][7][8]
Chemical Class Monoazo Dye[7][8]

Toxicological Data Summary

Acute and Subchronic Toxicity

Short-term and subchronic studies in rodents have demonstrated dose-dependent toxicity.

Study TypeSpeciesRouteKey FindingsCitation(s)
14-Day StudyRatOral (diet)Deaths occurred at concentrations of 50,000 ppm and higher.[1][12]
14-Day StudyMouseOral (diet)Deaths occurred at a concentration of 100,000 ppm. Splenic enlargement was noted at ≥25,000 ppm.[1][12]
13-Week StudyRat & MouseOral (diet)Depressed weight gain at ≥10,000 ppm.[1]
Subchronic StudyRatOral (diet)Dose-related lesions of the pituitary and thyroid glands, spleen, and kidneys were observed.[9]
Subchronic StudyMouseOral (diet)Treatment-related haemosiderosis of the renal tubular epithelium and spleen, and cytoplasmic swelling of centrilobular hepatocytes were seen.[1]
Carcinogenicity

Long-term bioassays have provided evidence of carcinogenicity in rodents. The International Agency for Research on Cancer (IARC) has classified this compound as Group 3: Not classifiable as to its carcinogenicity to humans , based on limited evidence in animals and a lack of data in humans.[1][2][13]

Species / SexExposure (103 weeks, diet)OrganTumor TypeIncidence (Control vs. Low vs. High Dose)Citation(s)
Rat (Male) 5,000 ppm, 10,000 ppmLiverHepatocellular Adenoma1/49 vs. 15/50 vs. 10/50 (p<0.001, p<0.01)[14][15]
Rat (Male) 5,000 ppm, 10,000 ppmStomachRare tumors (e.g., adenocarcinoma, sarcoma)Observed in dosed males, not statistically significant.[14][15]
Mouse (Female) 2,500 ppm, 5,000 ppmLiverHepatocellular Adenoma0/50 vs. 6/50 vs. 12/50 (p<0.05, p<0.001)[9][15]
Mouse (Female) 2,500 ppm, 5,000 ppmLymphaticMalignant LymphomaIncreased incidence observed.[1][2][3]
Mouse (Male) 2,500 ppm, 5,000 ppmLungAlveolar/Bronchiolar AdenomaIncreased incidence observed.[1][2][3]
Genotoxicity

This compound has shown positive results in a range of genotoxicity assays, suggesting a genotoxic mechanism of action.[14]

Assay TypeTest SystemMetabolic ActivationResultCitation(s)
Bacterial Reverse Mutation Salmonella typhimurium (Ames Test)With and WithoutPositive[1][2][14]
Mammalian Cell Forward Mutation L5178Y Mouse Lymphoma CellsWithPositive[1][2][9][14]
Chromosomal Aberrations Chinese Hamster Ovary (CHO) CellsWith and WithoutNegative[1][3]
Sister Chromatid Exchange Chinese Hamster Ovary (CHO) CellsWithoutPositive[1][2][14]
Unscheduled DNA Synthesis Primary Rat HepatocytesN/APositive[1][14]
In Vivo Chromosomal Aberrations Frog Larvae (Rana clamitans)N/APositive[9]
Skin Sensitization

This compound is a well-documented contact allergen in humans.[1][4][14] Exposure through contact with dyed textiles, such as clothing and hosiery, has been shown to cause allergic contact dermatitis.[1][16] Patch testing in sensitive individuals has confirmed the dye itself, not just impurities, as the sensitizing agent.[9]

Reproductive and Developmental Toxicity

There is a notable lack of data regarding the reproductive and developmental toxicity of this compound in mammalian systems.[1] However, studies on aquatic organisms have indicated a potential for chronic reproductive toxicity in Daphnia magna.[17]

Ecotoxicity

This compound has been detected in wastewater from textile dyeing facilities.[1][14] Its low water solubility means it can persist in sediments.[1] Regulatory assessments in countries like Canada have concluded that it poses a risk to the aquatic environment, leading to the establishment of environmental release guidelines.[18][19]

Experimental Protocols

NTP Carcinogenesis Bioassay (Feed Study)

The primary evidence for the carcinogenicity of this compound comes from a National Toxicology Program (NTP) bioassay.[15]

  • Test Substance: C.I. This compound (87.6% purity).[15]

  • Animals: Groups of 50 male and 50 female F344/N rats and B6C3F1 mice.[14][15]

  • Administration: The dye was mixed into the standard diet and administered for 103 weeks.[15]

  • Dose Levels:

    • Rats: 0 (control), 5,000 ppm, or 10,000 ppm.[14][15]

    • Mice: 0 (control), 2,500 ppm, or 5,000 ppm.[15]

  • Observations: Animals were observed for clinical signs of toxicity throughout the study. Body weights were recorded regularly.[15]

  • Pathology: At the end of the study, all animals were subjected to a complete necropsy. Tissues from all major organs were collected, preserved, and examined microscopically for neoplastic and non-neoplastic lesions.[15]

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the ability of a substance to induce mutations in different strains of Salmonella typhimurium.

  • Test System: Multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are histidine-dependent.[1]

  • Procedure: The bacterial strains are exposed to various concentrations of this compound on a minimal agar (B569324) plate lacking histidine. The exposure is conducted both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenate, to simulate mammalian metabolism.[1]

  • Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine) compared to the negative control.[1] this compound was positive in this assay.[1][2][14]

Skin Sensitization (Human Patch Test)

Patch testing is used to confirm contact allergy in individuals with suspected dermatitis from textiles.

  • Test Substance: Purified this compound, typically at a concentration of 1-2% in a vehicle like petrolatum.[9]

  • Procedure: A small amount of the test substance is applied to a patch, which is then placed on the skin of the patient, usually on the back. The patch is left in place for 48 hours under occlusion.[9]

  • Endpoint: The test site is evaluated for signs of a dermal reaction (e.g., erythema, edema, papules, vesicles) at specific time points after patch removal, such as 48 and 72 or 96 hours. A reaction at the test site indicates sensitization.[9]

Visualizations

NTP_Carcinogenesis_Bioassay_Workflow start_end start_end process process data data decision decision result result A Start: Select F344 Rats & B6C3F1 Mice B Dose Formulation (0, Low, High ppm in feed) A->B C 103-Week Dosed Feed Administration B->C D In-life Observations (Clinical Signs, Body Weight) C->D Continuous E Terminal Necropsy C->E At 103 weeks F Histopathological Examination E->F G Statistical Analysis of Tumor Incidence F->G H Carcinogenicity Conclusion G->H

NTP Carcinogenesis Bioassay Workflow.

Genotoxicity_Evidence_Pathway cluster_assays In Vitro / In Vivo Assays cluster_findings Observed Effects assay assay finding finding conclusion conclusion ames Ames Test (S. typhimurium) f1 Point Mutations ames->f1 mla Mouse Lymphoma Assay mla->f1 sce Sister Chromatid Exchange (CHO) f2 DNA Damage sce->f2 uds Unscheduled DNA Synthesis (Rat) uds->f2 frog Chromosomal Aberrations (Frog) f3 Clastogenicity frog->f3 conc Conclusion: This compound has a Genotoxic Mechanism of Action f1->conc f2->conc f3->conc

Logical pathway of genotoxicity evidence.

Metabolic_Activation_Pathway parent parent process process metabolite metabolite effect effect dy3 This compound (Parent Compound) reductase Azo Reductase (Liver/Gut Flora) dy3->reductase amines Aromatic Amines (e.g., 4-Aminoacetanilide, 2-amino-p-cresol) reductase->amines genotox Genotoxicity (DNA Adducts, Mutations) amines->genotox Metabolic Activation

Proposed metabolic activation of this compound.

References

Environmental Fate of Disperse Yellow 3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 3 (DY3), chemically known as N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide, is a monoazo dye used in the textile industry for coloring synthetic fibers such as polyester, nylon, and cellulose (B213188) acetate.[1][2] Its low water solubility is a key characteristic of disperse dyes.[1] The environmental release of DY3 from textile dyeing and formulation activities is a significant concern due to its persistence and inherent toxicity to aquatic organisms.[3] This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate of this compound, including its biodegradation, photodegradation, hydrolysis, and bioaccumulation potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its environmental distribution and behavior.

PropertyValueReference(s)
CAS Number 2832-40-8[1]
Molecular Formula C₁₅H₁₅N₃O₂[2]
Molecular Weight 269.30 g/mol [2]
Appearance Brownish-yellow powder[4]
Melting Point 192-195 °C (decomposes)[1]
Water Solubility 1.5–6.1 mg/L at 60°C[1]
log Pow (Octanol-Water Partition Coefficient) > 3 (indicative)[5]

Environmental Fate Processes

The environmental fate of this compound is governed by a combination of biotic and abiotic degradation processes, as well as its potential to accumulate in organisms.

Biodegradation

Biodegradation is a key process in the removal of this compound from the environment. As an azo dye, its degradation often initiates with the reductive cleavage of the azo bond (-N=N-), which leads to the formation of aromatic amines. This process can occur under both anaerobic and aerobic conditions and is mediated by various microorganisms.

Microorganisms and Enzymes:

Several microbial species have been shown to be capable of degrading azo dyes. While specific studies on this compound are limited, research on similar dyes suggests the involvement of:

  • Bacteria: Species of Bacillus, Pseudomonas, and consortia of bacteria from textile effluent have demonstrated the ability to decolorize and degrade azo dyes.[6] These bacteria produce enzymes such as azoreductases, which catalyze the initial cleavage of the azo bond.

  • Fungi: White-rot fungi are particularly effective in degrading a wide range of organic pollutants, including dyes. They secrete extracellular ligninolytic enzymes like laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP), which can oxidize the dye molecules.[7]

Proposed Biodegradation Pathway:

Based on the known mechanisms of azo dye biodegradation, a putative pathway for this compound is proposed in the diagram below. The initial step is the reductive cleavage of the azo bond by azoreductase, leading to the formation of two primary aromatic amines: 4-aminoacetanilide and 2-amino-4-methylphenol. These intermediates can be further degraded by other microbial enzymes.

Biodegradation_Pathway DY3 This compound (N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide) Intermediates Aromatic Amines DY3->Intermediates Azoreductase (Reductive Cleavage) Amine1 4-Aminoacetanilide Intermediates->Amine1 Amine2 2-Amino-4-methylphenol Intermediates->Amine2 Further_Degradation Further Degradation (e.g., ring cleavage) Amine1->Further_Degradation Amine2->Further_Degradation Mineralization Mineralization (CO2, H2O, NH3) Further_Degradation->Mineralization

Figure 1: Proposed biodegradation pathway of this compound.

Quantitative Data:

Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. While this compound is a colored compound and thus absorbs light in the visible spectrum, its degradation is more likely to be initiated by UV radiation.

Mechanism:

The azo bond can be susceptible to photolytic cleavage. The process can be complex and may involve direct photolysis, where the dye molecule itself absorbs light, or indirect photolysis, where other substances in the water (photosensitizers) absorb light and transfer the energy to the dye molecule.

Quantitative Data:

Specific data on the photodegradation quantum yield or rate constants for this compound are not available in the reviewed literature. Studies on other disperse azo dyes have shown that photodegradation can occur, but the rates are often slow under environmental conditions.[11] The kinetics of photodegradation are often modeled as pseudo-first-order.[11]

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For some organic compounds, this can be a significant degradation pathway in the aquatic environment. The rate of hydrolysis can be influenced by pH and temperature.[12]

Potential for Hydrolysis:

The structure of this compound contains an amide linkage (-NH-C=O) which could potentially undergo hydrolysis. However, azo dyes are generally considered to be stable to hydrolysis under typical environmental pH conditions (pH 5-9).[12] While hydrolysis of ester-containing disperse dyes can be significant under alkaline conditions, the amide bond in this compound is expected to be more resistant.[13]

Quantitative Data:

Specific hydrolysis half-life data for this compound is not available in the public domain. Standardized test guidelines, such as OECD 111, are used to determine the rate of hydrolysis as a function of pH.[14]

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration in the organism that is greater than in the environment. For aquatic organisms, this can occur through direct uptake from the water (bioconcentration) or through the consumption of contaminated food (biomagnification).

Potential for Bioaccumulation:

This compound has a low water solubility and a predicted octanol-water partition coefficient (log P_ow_) greater than 3, which suggests a potential for bioaccumulation in aquatic organisms.[5] Chemicals with high log P_ow_ values tend to partition into the fatty tissues of organisms.

Quantitative Data:

Experimental Protocols

Detailed experimental protocols are essential for the consistent and reliable assessment of the environmental fate of chemicals. The following sections outline the methodologies for key experiments based on internationally recognized guidelines.

Biodegradability Testing (OECD 301B: CO₂ Evolution Test)

This test is suitable for assessing the ready biodegradability of poorly soluble compounds like this compound.[16][17]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from activated sludge and incubated in sealed vessels with a headspace of air. The amount of carbon dioxide produced from the biodegradation of the test substance is measured and compared to the theoretical maximum amount of CO₂ that could be produced.[8][18]

Methodology:

  • Preparation of Test Medium: A mineral medium containing essential salts is prepared.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.

  • Test Setup: The test substance is added to the test vessels at a concentration that will yield a theoretical CO₂ production that can be accurately measured. Control vessels (without the test substance) and reference vessels (with a readily biodegradable substance like sodium benzoate) are also prepared.

  • Incubation: The sealed vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • CO₂ Measurement: The concentration of CO₂ in the headspace of the vessels is measured at regular intervals using a suitable analytical method, such as gas chromatography.

  • Data Analysis: The cumulative amount of CO₂ produced is plotted against time. The percentage of biodegradation is calculated as the ratio of the measured CO₂ to the theoretical CO₂. A substance is considered readily biodegradable if it reaches 60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.[8][18]

OECD_301B_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Medium Prepare Mineral Medium Prep_Vessels Prepare Test, Control, and Reference Vessels Prep_Medium->Prep_Vessels Prep_Inoculum Prepare Inoculum (Activated Sludge) Prep_Inoculum->Prep_Vessels Incubate Incubate at Constant Temperature (28 days in the dark) Prep_Vessels->Incubate Measure_CO2 Measure CO2 in Headspace (e.g., Gas Chromatography) Incubate->Measure_CO2 Plot_Data Plot Cumulative CO2 vs. Time Measure_CO2->Plot_Data Calculate_Biodegradation Calculate % Biodegradation Plot_Data->Calculate_Biodegradation

Figure 2: Experimental workflow for OECD 301B Biodegradation Test.
Photodegradation Testing

Principle: An aqueous solution of the test substance is exposed to a light source that simulates sunlight, and the decrease in the concentration of the substance is measured over time.

Methodology:

  • Solution Preparation: A solution of this compound in purified water is prepared. Due to its low solubility, a co-solvent may be necessary, and its effect on the photodegradation process should be considered.

  • Light Source: A xenon arc lamp or a similar light source that mimics the solar spectrum is used.

  • Experimental Setup: The solution is placed in quartz tubes or a photoreactor that is transparent to UV and visible light. The temperature is controlled. Dark controls (wrapped in aluminum foil) are run in parallel to account for any degradation not caused by light.

  • Irradiation: The samples are irradiated for a set period, with subsamples taken at regular intervals.

  • Analysis: The concentration of this compound in the subsamples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV-Vis or mass spectrometry detector.

  • Data Analysis: The concentration of the dye is plotted against time. The photodegradation rate constant can be determined by fitting the data to a kinetic model (e.g., pseudo-first-order).

Bioaccumulation Testing (OECD 305: Bioaccumulation in Fish)

Principle: Fish are exposed to the test substance in water under flow-through conditions. The concentration of the substance in the fish tissue and in the water is measured over time to determine the bioconcentration factor (BCF).[5][15]

Methodology:

  • Test Organism: A suitable fish species, such as the zebrafish (Danio rerio) or fathead minnow (Pimephales promelas), is used.

  • Exposure System: A flow-through system is used to maintain a constant concentration of this compound in the water.

  • Uptake Phase: Fish are exposed to the test substance for a period of up to 28 days. Water and fish samples are collected at regular intervals.

  • Depuration Phase: After the uptake phase, the remaining fish are transferred to clean water, and the elimination of the substance from their tissues is monitored over time.

  • Analysis: The concentration of this compound in water and fish tissue (after extraction) is determined by a sensitive analytical method like LC-MS/MS.

  • Data Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish (at steady-state) to the concentration in the water.

Analytical Methods

The accurate quantification of this compound and its degradation products in environmental matrices is crucial for fate studies.

Sample Preparation:

  • Water: Solid-phase extraction (SPE) is often used to concentrate the analyte from water samples.

  • Sediment/Soil: Solvent extraction (e.g., with acetonitrile (B52724) or methanol) followed by cleanup steps is typically required.

  • Biota: Tissue homogenization followed by solvent extraction and lipid removal is necessary.

Analytical Instrumentation:

  • High-Performance Liquid Chromatography (HPLC): This is the primary separation technique. A reversed-phase C18 column is commonly used.

  • Detectors:

    • UV-Vis Detector: Can be used for quantification but may lack specificity.

    • Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS): Provides high sensitivity and selectivity for the identification and quantification of the parent compound and its metabolites. Electrospray ionization (ESI) is a common ionization technique.[19]

Conclusion

This compound is a persistent organic pollutant with a potential for bioaccumulation and toxicity to aquatic life. While biodegradation and photodegradation are potential removal pathways, the rates of these processes under environmental conditions are expected to be slow. The primary degradation mechanism is likely to be microbial, involving the reductive cleavage of the azo bond to form aromatic amines, which may also be of environmental concern. Due to the limited availability of specific quantitative data on its environmental fate, further research is needed to fully characterize the risks associated with the release of this compound into the environment. The standardized experimental protocols outlined in this guide provide a framework for generating such data.

References

An In-depth Technical Guide to the Identification of Disperse Yellow 3 Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 3 (DY3), a monoazo dye, has been widely used in the textile industry for coloring synthetic fibers.[1] Due to its potential environmental persistence and the toxicological concerns associated with its degradation products, understanding its breakdown pathways is of critical importance. This technical guide provides a comprehensive overview of the identified degradation products of this compound under various degradation methodologies, including enzymatic, microbial, and advanced oxidation processes. Detailed experimental protocols and quantitative data are presented to assist researchers in the analysis and characterization of these products.

Chemical Information of this compound

PropertyValue
Chemical Name N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide
CAS Number 2832-40-8
Molecular Formula C15H15N3O2
Molecular Weight 269.30 g/mol
Synonyms C.I. 11855, Acetamine Yellow CG, Acetoquinone Light Yellow 4JLZ

Degradation Methodologies and Identified Products

The degradation of this compound can be achieved through several methods, each yielding a unique profile of degradation products. The primary mechanisms involve the cleavage of the azo bond (-N=N-), which is the chromophoric group of the dye.

Enzymatic Degradation

Enzymes, particularly peroxidases, have been shown to be effective in degrading this compound. The degradation process involves the oxidative cleavage of the dye molecule.

Identified Degradation Products:

A study on the oxidation of this compound by lignin (B12514952) peroxidase and manganese peroxidase from the white-rot fungus Phanerochaete chrysosporium identified the following degradation products[2]:

  • 4-methyl-1,2-benzoquinone

  • Acetanilide

  • A dimer of this compound

Proposed Signaling Pathway for Enzymatic Degradation:

Enzymatic_Degradation DY3 This compound Intermediate Unstable Intermediate DY3->Intermediate Oxidation Peroxidase Peroxidase (HRP, LiP, MnP) Peroxidase->Intermediate H2O2 H2O2 H2O2->Intermediate Product1 4-methyl-1,2-benzoquinone Intermediate->Product1 Product2 Acetanilide Intermediate->Product2 Product3 DY3 Dimer Intermediate->Product3 Microbial_Degradation_Workflow Inoculation Inoculation of Pseudomonas aeruginosa Incubation Incubation with This compound Inoculation->Incubation Extraction Solvent Extraction of Metabolites Incubation->Extraction Analysis GC-MS and HPLC Analysis Extraction->Analysis Identification Identification of Degradation Products Analysis->Identification Photocatalytic_Degradation TiO2 TiO2 Catalyst e_h_pair Electron-Hole Pair (e- / h+) TiO2->e_h_pair Excitation UV_Light UV Light UV_Light->e_h_pair OH_radical Hydroxyl Radical (•OH) e_h_pair->OH_radical Reaction with H2O/OH- Degradation_Products Degradation Products OH_radical->Degradation_Products Oxidation DY3 This compound DY3->Degradation_Products

References

An In-depth Technical Analysis of the Material Safety Data Sheet for Disperse Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Material Safety Data Sheet (MSDS) for Disperse Yellow 3 (CI 11855; CAS No. 2832-40-8). The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of the toxicological, chemical, and physical properties of this compound. This document summarizes key quantitative data, outlines detailed experimental methodologies from pivotal studies, and presents visual representations of toxicological pathways and experimental workflows.

Chemical and Physical Properties

This compound is a monoazo dye characterized as a brownish-yellow powder.[1] It has been utilized in the textile industry for coloring synthetic fibers and has also found use in plastics and hair dyes.[2][3] The fundamental chemical and physical characteristics are summarized below.

PropertyValueSource
Chemical Name N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide[2]
Synonyms C.I. 11855, 4-Acetamido-2'-hydroxy-5'-methylazobenzene[2]
CAS Number 2832-40-8[2]
Molecular Formula C₁₅H₁₅N₃O₂[1]
Molecular Weight 269.30 g/mol [1]
Melting Point Decomposes at 192–195°C[2]
Solubility Soluble in acetone, ethanol, and benzene. Water solubility is 1.5–6.1 mg/L at 60°C.[2]
Appearance Brownish-yellow powder[1]

Toxicological Data Summary

This compound has been the subject of extensive toxicological evaluation, with key findings indicating potential for carcinogenicity and skin sensitization. The quantitative data from these studies are presented below.

Acute and Subchronic Toxicity
Study TypeSpeciesRouteDosesKey FindingsSource
14-Day StudyFischer 344 RatsOral (diet)50,000 ppm and higherDeaths occurred.[2]
14-Day StudyB6C3F₁ MiceOral (diet)100,000 ppmDeaths occurred.[2]
14-Day StudyB6C3F₁ MiceOral (diet)25,000 ppmSplenic enlargement was observed.[2]
13-Week StudyFischer 344 Rats & B6C3F₁ MiceOral (diet)1,250 to 20,000 ppmDepressed weight gain at ≥10,000 ppm. One high-dose female rat died.[2]
Carcinogenicity Bioassay (NTP TR-222)
Species/SexDoses (ppm in feed)DurationTumor SiteFindingSource
Fischer 344 Rats (Male)5,000, 10,000103 weeksLiverIncreased incidence of neoplastic nodules.
Fischer 344 Rats (Female)5,000, 10,000103 weeks-Not considered carcinogenic.
B6C3F₁ Mice (Male)2,500, 5,000103 weeks-Not considered carcinogenic.
B6C3F₁ Mice (Female)2,500, 5,000103 weeksLiverIncreased incidence of hepatocellular adenomas.
Genotoxicity
AssaySystemMetabolic ActivationResultSource
Ames TestSalmonella typhimuriumWith and withoutPositive in several frameshift mutant strains[4]
Mouse Lymphoma AssayL5178Y TK+/- cellsWithPositive[4]
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) cellsWithoutPositive[4]
Chromosomal AberrationsChinese Hamster Ovary (CHO) cellsWithoutNegative[4]
Unscheduled DNA SynthesisRat Hepatocytes-Positive[4]

Experimental Protocols

Detailed methodologies for the key toxicological studies are crucial for the interpretation and replication of the findings.

NTP Carcinogenesis Bioassay (Feed Study)

The National Toxicology Program (NTP) conducted a 103-week carcinogenesis bioassay of this compound in F344 rats and B6C3F₁ mice.

Experimental Workflow:

NTP_Carcinogenesis_Bioassay cluster_setup Study Setup cluster_dosing Dosing Phase (103 Weeks) cluster_monitoring In-Life Monitoring cluster_necropsy Terminal Phase cluster_analysis Data Analysis start Animal Selection: F344 Rats & B6C3F1 Mice (50 per sex per group) acclimation Acclimation Period start->acclimation randomization Randomization into Dose Groups acclimation->randomization control Control Group: Basal Diet randomization->control low_dose Low Dose Group: (Rats: 5,000 ppm) (Mice: 2,500 ppm) randomization->low_dose high_dose High Dose Group: (Rats: 10,000 ppm) (Mice: 5,000 ppm) randomization->high_dose observation Daily Clinical Observations randomization->observation body_weight Weekly Body Weight Measurement observation->body_weight euthanasia Euthanasia at 103 Weeks body_weight->euthanasia necropsy Gross Necropsy euthanasia->necropsy histopathology Histopathological Examination of Tissues necropsy->histopathology statistical_analysis Statistical Analysis of Tumor Incidence histopathology->statistical_analysis conclusion Conclusion on Carcinogenicity statistical_analysis->conclusion

Figure 1: Workflow for the NTP Carcinogenesis Bioassay of this compound.
  • Test Substance: this compound (87.6% pure dye) was administered in the feed.

  • Animal Model: Fischer 344 rats and B6C3F₁ mice, 50 of each sex per group.

  • Diet Preparation: The test chemical was mixed with the basal diet to achieve the desired concentrations.

  • Dosing: Animals were provided with the dosed feed ad libitum for 103 weeks.

  • Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights were recorded weekly for the first 13 weeks and then monthly.

  • Pathology: At the end of the study, a complete gross necropsy was performed on all animals. A wide range of tissues and organs were collected, preserved, and examined microscopically.

Salmonella typhimurium Mutagenicity Assay (Ames Test)

This bacterial reverse mutation assay assesses the ability of a substance to induce mutations in histidine-requiring strains of Salmonella typhimurium.

  • Strains: Typically, a panel of strains is used, including TA98, TA100, TA1535, and TA1537, to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

  • Procedure:

    • The test compound, the bacterial culture, and the S9 mix (if applicable) are combined in molten top agar (B569324).

    • The mixture is poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive mutagenic response.

Mouse Lymphoma Assay (MLA)

This in vitro assay detects forward mutations at the thymidine (B127349) kinase (TK) locus in L5178Y mouse lymphoma cells.

  • Cell Line: L5178Y TK+/- cells are used.

  • Metabolic Activation: The assay is performed with and without an S9 metabolic activation system.

  • Procedure:

    • Cells are exposed to the test substance for a defined period (e.g., 4 hours).

    • After exposure, the cells are washed and cultured for an expression period (typically 2 days) to allow for the fixation of mutations.

    • Cells are then plated in a selective medium containing trifluorothymidine (TFT).

  • Interpretation: Only cells that have mutated to TK-/- can survive in the presence of TFT and form colonies. An increase in the mutant frequency compared to the control indicates a mutagenic effect.

Sister Chromatid Exchange (SCE) Assay

This assay detects the reciprocal exchange of DNA between sister chromatids in duplicating chromosomes, which can be an indicator of genotoxic damage.

  • Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used.

  • Procedure:

    • Cells are cultured in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for two cell cycles.

    • The test substance is added for a portion of this culture period.

    • A mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

    • Cells are harvested, and chromosome preparations are made.

    • The chromosomes are stained to differentiate between the two sister chromatids.

  • Interpretation: A significant increase in the frequency of SCEs per cell in treated cultures compared to controls suggests genotoxicity.

Unscheduled DNA Synthesis (UDS) Assay

This assay measures DNA repair synthesis in response to DNA damage induced by a test substance.

  • Cell System: Primary rat hepatocytes are often used as they are metabolically competent.

  • Procedure:

    • Hepatocytes are exposed to the test substance and tritiated thymidine ([³H]-TdR).

    • The cells are then fixed, and autoradiography is performed.

  • Interpretation: DNA repair is quantified by the incorporation of [³H]-TdR into the DNA of non-S-phase cells, which is visualized as silver grains over the nucleus. A significant increase in the net nuclear grain count indicates the induction of DNA repair.

Toxicological Mechanisms and Pathways

Carcinogenicity: A Genotoxic Mechanism

The carcinogenicity of this compound is believed to be mediated through a genotoxic mechanism. This is supported by positive results in multiple genotoxicity assays. The proposed pathway involves metabolic activation to reactive intermediates that can adduct with DNA, leading to mutations and potentially cancer.

Genotoxicity_Pathway DY3 This compound Metabolic_Activation Metabolic Activation (e.g., Azoreduction) DY3->Metabolic_Activation Aromatic_Amines Metabolites (e.g., 4-aminoacetanilide, 2-amino-p-cresol) Metabolic_Activation->Aromatic_Amines Reactive_Intermediates Reactive Intermediates Aromatic_Amines->Reactive_Intermediates DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts Mutation Gene and Chromosomal Mutations DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer Skin_Sensitization_Workflow cluster_exposure Exposure cluster_metabolism Metabolism cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Re-exposure) Topical_Exposure Topical Exposure to This compound Skin_Microbiota Skin Microbiota (Azoreductase Activity) Topical_Exposure->Skin_Microbiota Metabolites Formation of Sensitizing Metabolites Skin_Microbiota->Metabolites Haptenation Haptenation: Metabolites bind to skin proteins Metabolites->Haptenation Langerhans_Cell Uptake by Langerhans Cells Haptenation->Langerhans_Cell Migration Migration to Lymph Nodes Langerhans_Cell->Migration T_Cell_Activation T-Cell Activation and Proliferation Migration->T_Cell_Activation Re_exposure Re-exposure to This compound T_Cell_Response Memory T-Cell Response T_Cell_Activation->T_Cell_Response Memory T-Cell Formation Re_exposure->T_Cell_Response Dermatitis Allergic Contact Dermatitis T_Cell_Response->Dermatitis

References

Methodological & Application

Application Notes and Protocols for Dyeing Polyester Fibers with C.I. Disperse Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the dyeing of polyester (B1180765) fibers using C.I. Disperse Yellow 3. This document outlines the necessary materials, equipment, and detailed experimental procedures, including pre-treatment, dyeing, and post-treatment of the fibers. Quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound (C.I. 11855) is a monoazo dye characterized by its low aqueous solubility and is primarily used for coloring hydrophobic synthetic fibers such as polyester.[1] The dyeing mechanism involves the transfer of non-ionic dye molecules from an aqueous dispersion into the amorphous regions of the polyester fibers.[2][3] This process is typically carried out at high temperatures and pressures to facilitate the swelling of the polyester fibers, allowing for the diffusion and fixation of the dye molecules within the fiber structure.[4][5][6]

Materials and Equipment

Materials:

  • 100% Polyester fabric (scoured and bleached)

  • C.I. This compound

  • Dispersing agent (e.g., lignosulfonate-based)

  • Levelling agent

  • Acetic acid (for pH adjustment)

  • Sodium hydroxide (B78521) (Caustic soda)

  • Sodium hydrosulfite

  • Standard soap

  • Multifibre adjacent fabric (for colorfastness testing)

  • Deionized water

Equipment:

  • High-temperature, high-pressure (HTHP) dyeing machine

  • Spectrophotometer for color measurement

  • pH meter

  • Analytical balance

  • Beakers and graduated cylinders

  • Stirring apparatus

  • Washing machine for fastness testing

  • Lightfastness tester (e.g., Xenon arc lamp)

  • Grey scales for assessing color change and staining

  • Drying oven

Experimental Protocols

Pre-treatment of Polyester Fabric

Before dyeing, it is crucial to ensure the polyester fabric is free from any impurities, such as oils, waxes, and sizes, which could hinder uniform dye uptake.

  • Scouring: Prepare a bath with a non-ionic detergent (e.g., 5 ml/L Synthrapol) in deionized water.[4]

  • Washing: Immerse the polyester fabric in the scouring bath and stir gently for 15-20 minutes at 60-70°C.[4]

  • Rinsing: Thoroughly rinse the fabric with warm and then cold water to remove any residual detergent.

  • Drying: Dry the scoured fabric before proceeding to the dyeing step.

High-Temperature, High-Pressure (HTHP) Dyeing Method

This is a common and effective method for dyeing polyester with disperse dyes.[5]

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor-to-material ratio (M:L) of 10:1.[2][3]

    • Add a dispersing agent (1-3 g/L) and a levelling agent (0.5 g/L) to the water.[2][3]

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[2][3]

    • Make a paste of the required amount of this compound with a small amount of water and the dispersing agent before adding it to the dye bath to ensure proper dispersion.[2][3]

  • Dyeing Process:

    • Introduce the pre-treated polyester fabric into the dye bath at 60°C.[2][3]

    • Raise the temperature to 130°C at a rate of 2°C per minute.[2]

    • Maintain the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation.[2][3]

    • Cool the dye bath down to 70°C at a rate of 3°C per minute.[2]

Post-treatment: Reduction Clearing

This step is essential to remove any unfixed dye from the surface of the fibers, which improves the wash fastness of the dyed material.[3]

  • Rinsing: Drain the dye bath and rinse the fabric with hot water.[2]

  • Reduction Bath: Prepare a fresh bath containing 2 g/L caustic soda and 2 g/L sodium hydrosulfite.[2]

  • Treatment: Treat the dyed fabric in this bath at 80°C for 20 minutes.[2]

  • Final Rinsing: Rinse the fabric thoroughly with hot and then cold water.[2]

  • Drying: Dry the fabric at a temperature not exceeding 120°C.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the dyeing and post-treatment processes.

Table 1: High-Temperature, High-Pressure (HTHP) Dyeing Parameters

ParameterValueReference
C.I. This compound0.4% (on weight of fabric)[3]
Liquor to Material Ratio (M:L)10:1[2][3]
Dispersing Agent1 - 3 g/L[2][3]
Levelling Agent0.5 g/L[2]
Acetic Acid1 - 2 g/L[3]
pH4.5 - 5.5[2][3]
Initial Temperature60°C[2][3]
Dyeing Temperature130°C[2][5]
Dyeing Time30 - 60 minutes[2][3]
Rate of Heating2°C / minute[2]
Rate of Cooling3°C / minute[2]

Table 2: Reduction Clearing Parameters

ParameterValueReference
Sodium Hydroxide2 g/L[2]
Sodium Hydrosulfite2 g/L[2]
Temperature80°C[2]
Time20 minutes[2]

Table 3: Colorfastness Properties of this compound on Polyester (ISO Standards)

Fastness TestFadingStainingReference
Washing (ISO 105-C06)4-54-5[2]
Light (ISO 105-B02)6-[2]
Perspiration53[2]
Ironing4-53[2]
Fastness is graded on a scale of 1 to 5, with 5 representing the best fastness. For lightfastness, the scale is 1 to 8.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for dyeing polyester fibers with this compound.

Dyeing_Workflow cluster_prep Fabric Preparation cluster_dyeing High-Temperature Dyeing cluster_post Post-Treatment Scouring Scouring (Non-ionic detergent, 60-70°C) Rinsing1 Rinsing (Warm & Cold Water) Scouring->Rinsing1 Drying1 Drying Rinsing1->Drying1 Bath_Prep Dye Bath Preparation (this compound, Auxiliaries, pH 4.5-5.5) Drying1->Bath_Prep Dyeing_Process Dyeing Cycle (Ramp to 130°C, Hold 30-60 min, Cool to 70°C) Bath_Prep->Dyeing_Process Rinsing2 Hot Water Rinse Dyeing_Process->Rinsing2 Reduction_Clearing Reduction Clearing (NaOH, Na2S2O4, 80°C, 20 min) Rinsing2->Reduction_Clearing Rinsing3 Final Rinsing (Hot & Cold Water) Reduction_Clearing->Rinsing3 Drying2 Final Drying (≤ 120°C) Rinsing3->Drying2 Dyed_Fabric Dyed Polyester Fabric Drying2->Dyed_Fabric

Caption: Workflow for dyeing polyester with this compound.

Alternative Dyeing Methods

While the HTHP method is prevalent, other techniques can be employed for dyeing polyester with this compound.

  • Carrier Dyeing Method: This method utilizes chemical "carriers" to swell the polyester fibers, enabling dye penetration at temperatures around 90-100°C under atmospheric pressure.[3][5] A typical recipe includes the dye, a dispersing agent, a carrier (2-3 g/L), and acetic acid, with a dyeing time of 30-40 minutes at 90±5ºC.[3]

  • Thermosol Method: Suitable for continuous dyeing processes, this method involves padding the fabric with the dye dispersion and then subjecting it to dry heat at high temperatures (180-220°C) for a short duration (40-60 seconds).[3][5]

Conclusion

The protocol detailed above provides a robust and reproducible method for dyeing polyester fibers with C.I. This compound. Adherence to the specified parameters for pre-treatment, dyeing, and post-treatment is crucial for achieving optimal color yield, levelness, and fastness properties. The choice of dyeing method may be adapted based on the available equipment and specific application requirements.

References

Application Notes and Protocols for the Quantification of Disperse Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 3, a monoazo dye, finds extensive application in the textile industry for coloring synthetic fibers such as polyester, nylon, and acrylics.[1][2] Due to its potential allergenic and carcinogenic properties, accurate and sensitive quantification of this compound in various matrices, including textiles, wastewater, and biological samples, is of paramount importance for consumer safety, environmental monitoring, and toxicological studies.[1][3] This document provides detailed application notes and experimental protocols for the quantification of this compound using modern analytical techniques.

Analytical Methods Overview

Several analytical methods have been developed and validated for the determination of this compound. The most common techniques include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and UV-Visible (UV-Vis) Spectrophotometry.[4] HPLC methods, particularly those coupled with mass spectrometry (MS), offer high sensitivity and selectivity, making them suitable for trace-level analysis.[5] UV-Vis spectrophotometry provides a simpler and more cost-effective approach, often used for screening purposes or for the analysis of less complex samples.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the most common analytical methods used for the quantification of this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
HPLC-MS-≈ 0.25 µg/Media--[8]
LC-MS/MS1.0 µg/kg-0.5 - 200 µg/L92.1 - 98.7[4]
HPLC-DAD2.0 mg/kg-0.5 - 250 mg/L92.1 - 98.7[4]
UPLC-MS/MS0.01 - 1.0 ng/mL--70 - 103[9]

Table 2: UV-Visible Spectrophotometry

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range (r²)Recovery (%)Reference
UV-Vis SpectrophotometryTypically in the µg/L range after preconcentration-> 0.9994.2 - 97.3 (for a similar dye)[6][7]

Experimental Protocols

High-Performance Liquid Chromatography with Diode Array and Mass Spectrometric Detection (HPLC-DAD-MS)

This protocol is a comprehensive method suitable for the identification and quantification of this compound in textile and water samples.

1.1. Sample Preparation

  • Textile Samples:

    • Weigh 1 gram of the textile sample and cut it into small pieces.

    • Place the sample in a flask and add 20 mL of methanol (B129727).[10]

    • Sonicate the sample at 50°C for 30 minutes.[5][10]

    • Centrifuge the extract at 10,000 rpm for 10 minutes.[10]

    • Filter the supernatant through a 0.22 µm PTFE syringe filter.[10]

    • Evaporate the solvent and reconstitute the residue in a suitable volume of the initial mobile phase.[10]

  • Water Samples:

    • For wastewater samples, a pre-concentration step using Solid-Phase Extraction (SPE) is often necessary.[11]

    • The specific SPE cartridge and elution solvent should be optimized based on the sample matrix.

1.2. Instrumentation and Conditions

  • Liquid Chromatograph: A system capable of gradient elution, such as a Waters ACQUITY UPLC H-Class System or equivalent.[5]

  • Column: A reversed-phase C18 column is commonly used (e.g., XBridge C18, 2.1 x 150 mm, 5 µm or Phenomenex, Kinetex UHPLC C18, 100 x 2.1 mm, 1.7 µm).[10][12]

  • Mobile Phase:

    • Solvent A: Ammonium acetate (B1210297) (10 mmol, pH 3.6) or water with 0.1% formic acid.[11][12]

    • Solvent B: Acetonitrile or methanol.[11][12]

  • Gradient Elution: A typical gradient starts with a lower percentage of organic solvent (e.g., 40% B), ramps up to a high percentage (e.g., 98% B), holds for a few minutes, and then returns to the initial conditions for column re-equilibration.[12]

  • Flow Rate: 0.3 - 0.6 mL/min.[5][12]

  • Column Temperature: 30 °C.[12]

  • Injection Volume: 5 µL.[5][12]

  • Detection:

    • PDA/DAD Detector: Scan from 210 to 800 nm. This compound has a characteristic absorption spectrum that can be used for identification.[12] The detection wavelength for quantification is often set at the maximum absorbance, which is around 420 nm.[4]

    • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically used.[4] The quantification can be performed in Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) mode for higher selectivity and sensitivity.[5][12] The m/z for this compound is 270.[12]

1.3. Calibration and Quantification

  • Prepare a stock solution of this compound analytical standard in methanol (e.g., 100 µg/mL).[11]

  • Prepare a series of working standards by diluting the stock solution with the initial mobile phase to create a calibration curve over the desired concentration range (e.g., 0.5 - 200 µg/L).[4][11]

  • Inject the standards and the prepared samples into the LC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

UV-Visible Spectrophotometry

This method is suitable for the rapid screening and quantification of this compound in solutions, particularly when the sample matrix is not overly complex.

2.1. Sample Preparation

  • Prepare a methanolic extract of the sample as described in the HPLC sample preparation section (Section 1.1).[7]

2.2. Instrumentation and Conditions

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.[7]

  • Wavelength Scan: Scan a standard solution of this compound in methanol from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax).[7]

  • Measurement: Measure the absorbance of the sample extracts at the determined λmax using methanol as a blank.[7]

2.3. Calibration and Quantification

  • Prepare a series of standard solutions of this compound in methanol.[7]

  • Measure the absorbance of each standard at the λmax.[7]

  • Construct a calibration curve by plotting absorbance versus concentration.[7]

  • Determine the concentration of this compound in the sample extract from its absorbance using the calibration curve.[7]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Textile or Water Sample Extraction Solvent Extraction (e.g., Methanol, Sonication) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Concentration Evaporation & Reconstitution Filtration->Concentration Injection Inject into HPLC Concentration->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection Detection (DAD and/or MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Curve Construct Calibration Curve Data_Acquisition->Curve Calibration Prepare Calibration Standards Calibration->Curve Quantify Quantify Sample Concentration Curve->Quantify

Caption: Experimental workflow for HPLC analysis of this compound.

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Measurement cluster_quant Quantification Sample Sample (e.g., Textile Extract) Extraction Methanolic Extraction Sample->Extraction Scan Determine λmax Extraction->Scan Measure Measure Absorbance at λmax Scan->Measure Curve Construct Calibration Curve Measure->Curve Calibration Prepare Calibration Standards Calibration->Curve Quantify Quantify Sample Concentration Curve->Quantify

Caption: Experimental workflow for UV-Vis spectrophotometric analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Disperse Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the analysis of C.I. Disperse Yellow 3 (CAS No. 2832-40-8), a monoazo pigment dye, using High-Performance Liquid Chromatography (HPLC) with UV detection.[1] this compound is utilized in the coloring of various materials, including textiles and plastics.[1] Due to its potential health effects, including allergenic responses and possible carcinogenicity, robust analytical methods are essential for its detection and quantification in consumer products and environmental samples.[2][3] The methodology outlined below is based on established principles of reversed-phase chromatography and is suitable for quality control and research applications.[3][4]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector is required.

  • Chromatography Column: A reversed-phase C18 column is recommended for this separation. A common specification is 2.1 x 150 mm with a 5 µm particle size.[2]

  • Data Acquisition: Chromatography software for system control, data acquisition, and processing (e.g., Empower 3).[2][5]

  • Analytical Standard: this compound analytical standard (CAS: 2832-40-8) with a purity of ≥96.0%.[6]

  • Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and ammonium (B1175870) acetate (B1210297). Reagent grade formic or phosphoric acid may be used for pH adjustment.[2][4][7]

  • Water: Deionized or ultrapure water.

Chromatographic Conditions

A gradient elution method is recommended for the separation of this compound from other dyes or matrix components. The following conditions are based on a method developed for the analysis of multiple disperse dyes.[2]

ParameterRecommended Setting
Column XBridge C18, 2.1 x 150 mm, 5 µm[2]
Mobile Phase A 10 mmol Ammonium Acetate, pH 3.6[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.30 mL/min[2]
Column Temperature 30 °C[2]
Injection Volume 5 µL[2]
PDA Detection Scanning from 210 to 800 nm[2]
Quantification Wavelength Monitor at the maximum absorption wavelength (λmax)
Run Time 30 minutes[2]
Gradient Program See Table 2
Gradient Elution Program
Time (min)% Mobile Phase B (Acetonitrile)
0.040
7.060
17.098
24.098
24.140 (Return to Initial)
30.040 (End of Run)
Table 2: Gradient Elution Time-Event Table.[2]
Preparation of Solutions
  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound analytical standard. Dissolve it in a suitable solvent such as methanol or acetone (B3395972) to create a stock solution.[1] For example, dissolve 10 mg in 100 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase or a suitable diluent (e.g., methanol/water mixture) to create a calibration curve (e.g., 0.5 - 250 µg/mL).[7]

  • Sample Preparation (from textiles):

    • Extract the dye from a known weight of the sample material using a solvent like chlorobenzene, assisted by sonication.[4][7]

    • Evaporate the solvent to dryness.

    • Dissolve the remaining residue in methanol for analysis.[4][7]

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Experimental Workflow

HPLC_Workflow prep Sample/Standard Preparation dissolve Dissolution in Methanol/Acetone prep->dissolve filter Filtration (0.45 µm) dissolve->filter inject HPLC Injection (5 µL) filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect PDA Detection (210-800 nm) separate->detect process Data Acquisition & Processing detect->process result Result: Quantification & Purity process->result

Caption: Workflow for the HPLC analysis of this compound.

Results and Data Presentation

The described HPLC method separates this compound from other components. The retention time and spectral data from the PDA detector are used for identification and quantification.

Identification
  • Retention Time: The retention time for this compound should be consistent across standards and samples under identical conditions.

  • UV-Vis Spectrum: The PDA detector can capture the UV-Vis spectrum of the eluting peak, which can be compared to the spectrum of a known standard for confirmation.

Quantitative Analysis

A calibration curve is constructed by plotting the peak area against the concentration of the prepared standards. The concentration of this compound in unknown samples can then be determined from this curve. Method validation should demonstrate good linearity (correlation coefficient r² > 0.995).[7]

ParameterExpected Performance
Linearity (r²) > 0.995[7]
Limit of Detection (LOD) Method dependent, can be as low as 2.0 mg/kg for HPLC-DAD[7]
Precision (RSD%) < 8.0%[7]
Recovery 92.1% - 98.7%[7]
Table 3: Representative Method Performance Data (based on analysis of similar dyes).[7]

Discussion and Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and an ammonium acetate buffer allows for effective separation.[2] UV detection via a PDA detector offers both quantitative data and spectral information for peak identity confirmation.

It is important to note that for complex matrices, co-elution with other components, such as Disperse Orange 3, can occur, making accurate detection by UV alone challenging.[2] In such cases, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended for enhanced selectivity and sensitivity.[8] The limit of quantification (LOQ) for HPLC-MS methods can be significantly lower (e.g., ≈ 0.25 μg/Media).[8]

This protocol serves as a comprehensive guide for researchers and analysts. However, method optimization and validation are crucial for specific sample matrices and regulatory requirements.

References

Application Note: Analysis of Disperse Yellow 3 by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Yellow 3, with the chemical formula C₁₅H₁₅N₃O₂, is a monoazo dye used in the textile industry for coloring synthetic fibers such as polyester, nylon, and acetate.[1][2] Due to its potential as an allergen and its classification as a possible carcinogen, monitoring its presence in consumer products and environmental samples is of significant importance.[3] This application note details a robust and reliable method for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This technique combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it a suitable method for the identification and quantification of this compound. While liquid chromatography is often employed for dye analysis, GC-MS offers a viable alternative, particularly for identifying volatile and semi-volatile breakdown products or for laboratories where GC-MS is the primary analytical platform.[4]

Materials and Methods

Reagents and Standards
Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following instrumental parameters serve as a guideline and may be optimized for specific instruments.

Gas Chromatograph (GC) Conditions:

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injector Splitless mode
Injector Temp. 280 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 10 min
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injection Volume 1 µL

Mass Spectrometer (MS) Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eV
Acquisition Mode Full Scan (m/z 50-350)
Solvent Delay 3 min
Sample Preparation Protocol

The following protocol is a general guideline for the extraction of this compound from a solid matrix, such as a textile sample.

  • Sample Weighing: Accurately weigh approximately 1.0 g of the finely cut sample material into a 50 mL conical flask.

  • Solvent Extraction: Add 20 mL of dichloromethane to the flask.

  • Ultrasonic Extraction: Place the flask in an ultrasonic bath and sonicate for 30 minutes at 50 °C.[1]

  • Filtration: Filter the extract through a funnel containing anhydrous sodium sulfate to remove any residual water and particulate matter.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.

  • Reconstitution: If necessary, exchange the solvent to hexane for better compatibility with the GC column.

  • Vial Transfer: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.[5]

Results and Discussion

Chromatographic Separation

Under the specified GC conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be specific to the analytical system used but should be consistent between the standard and the samples.

Mass Spectral Analysis

The identity of this compound can be confirmed by its mass spectrum obtained in EI mode. The molecular weight of this compound is 269.30 g/mol .[6] The mass spectrum is characterized by a molecular ion peak ([M]⁺) at m/z 269. The fragmentation pattern provides further structural confirmation.

Table 1: Key Mass Fragments of this compound [3][7]

m/zRelative AbundanceIon Identity (Proposed)
269ModerateMolecular Ion [C₁₅H₁₅N₃O₂]⁺
134High[C₈H₈NO]⁺ Fragment
107High[C₇H₇O]⁺ Fragment (from cleavage of the azo bond)
91Moderate[C₇H₇]⁺ Fragment (Tropylium ion)

The presence of the molecular ion at m/z 269 and the characteristic fragment ions at m/z 134 and 107 provides a high degree of confidence in the identification of this compound.

Conclusion

This application note presents a comprehensive GC-MS method for the analysis of this compound. The detailed protocol for sample preparation, along with the specified GC and MS parameters, provides a reliable framework for the identification and quantification of this dye in various matrices. The method is sensitive and specific, making it suitable for regulatory compliance testing and research applications.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction (Dichloromethane) Sample->Extraction Sonication Ultrasonic Extraction Extraction->Sonication Filtration Filtration & Drying (Na2SO4) Sonication->Filtration Concentration Solvent Evaporation (Nitrogen Stream) Filtration->Concentration Vial Transfer to Autosampler Vial Concentration->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpec Mass Spectrum Analysis TIC->MassSpec Quant Quantification MassSpec->Quant

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols: Disperse Yellow 3 as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 3 (C.I. 11855) is a monoazo dye used in the textile industry and for coloring various materials like plastics and cosmetics.[1] Due to its potential as a contact allergen and suspected carcinogenic properties, regulatory bodies and quality control laboratories require precise analytical methods for its detection and quantification.[2][3] These application notes provide detailed information and protocols for using this compound as an analytical standard to ensure accurate and reproducible results in research, product development, and safety testing.

Physicochemical Properties and Specifications

An analytical standard is a highly purified compound used as a calibration standard or reference for an analytical method. The table below summarizes the key properties of a this compound analytical grade standard.

Table 1: Physicochemical Data for this compound Analytical Standard

PropertyValueReference(s)
Synonyms 4-(2-Hydroxy-5-methylphenylazo)acetanilide; N-[4-(2-Hydroxy-5-methylphenylazo)phenyl]acetamide[4]
CAS Number 2832-40-8[5][6]
Molecular Formula C₁₅H₁₅N₃O₂[4][7]
Molecular Weight 269.30 g/mol [6]
Appearance Brownish-yellow powder[4][7]
Melting Point 268-270 °C (Lit.)[4]
Purity (by HPLC) Typically ≥95.0% (can range from ≥89.5% to ≥96.0%)[4][8]
Solubility Soluble in acetone, ethanol, benzene; Slightly soluble in Methanol (B129727), DMSO, Chloroform; Low solubility in water.[1][9]

Note: Commercial batches of this compound not intended as analytical standards may have a significantly lower dye content and contain impurities such as water and salts.[1]

Experimental Protocols

Accurate quantification of this compound relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for purity assessment and quantification.

General Analytical Workflow

The following diagram illustrates the typical workflow for using this compound as an analytical standard.

G cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing storage Receipt & Storage (Ambient, Dry) stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) storage->stock working Prepare Working Standards (Serial Dilution) stock->working setup Instrument Setup (HPLC-UV/PDA) working->setup cal Calibration Curve Generation setup->cal sample Sample Analysis cal->sample integrate Peak Integration sample->integrate quantify Quantification & Purity Calc. integrate->quantify report Final Report quantify->report

Caption: General workflow for analysis using this compound standard.

Protocol: Purity Analysis by HPLC-UV

This protocol describes a general method for determining the purity of a this compound sample using a reversed-phase HPLC system with UV detection.

Table 2: HPLC Method Parameters for this compound Analysis

ParameterRecommended Conditions
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 40% B2-15 min: 40% to 95% B15-18 min: 95% B18-19 min: 95% to 40% B19-25 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV/PDA Detector at 420 nm
Injection Volume 10 µL
Standard Prep. Prepare a 1.0 mg/mL stock solution in methanol. Dilute to a working concentration of 100 µg/mL with the initial mobile phase composition.
Sample Prep. Prepare the sample in methanol at a concentration similar to the working standard.

Methodology:

  • Standard Preparation: Accurately weigh and dissolve the this compound analytical standard in methanol to create a stock solution. Perform serial dilutions to prepare working standards for linearity and calibration.

  • System Suitability: Before analysis, inject a standard solution multiple times to ensure system suitability criteria (e.g., peak symmetry, retention time precision, and theoretical plates) are met.

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Data Processing: Integrate the peak area of this compound in the chromatograms.

  • Purity Calculation: Calculate the purity of the sample by the area normalization method, assuming all impurities are eluted and detected.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Note on Co-elution: this compound may co-elute with other dyes like Disperse Orange 3 under certain chromatographic conditions. The use of a photodiode array (PDA) detector can help distinguish peaks by their UV spectra. For unequivocal identification and quantification in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.[10]

Logical Workflow for Method Selection

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for qualitative screening or precise quantification.

G start Analytical Goal q1 Qualitative Screening in Complex Matrix? start->q1 q2 High Purity Check (>95%)? q1->q2 No lc_ms LC-MS/MS q1->lc_ms Yes hplc_uv HPLC-UV/PDA q2->hplc_uv Yes tlc TLC q2->tlc No (Simple ID)

Caption: Decision tree for selecting an appropriate analytical method.

Safety and Handling

This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.

  • Hazard Classifications: Suspected of causing cancer (Carc. 2) and may cause an allergic skin reaction (Skin Sens. 1).

  • Handling: Handle in a well-ventilated area or fume hood. Avoid generating dust.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. For handling powder, a P3 respirator cartridge or N95 dust mask is recommended.[9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations at a licensed chemical destruction facility.[9]

By following these guidelines and protocols, researchers can confidently use this compound as an analytical standard to achieve accurate, reliable, and safe results.

References

Application Notes and Protocols for Disperse Yellow 3 Staining in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 3 (C.I. 11855; CAS 2832-40-8) is a monoazo dye characterized by its hydrophobic nature and yellow color.[1][2] While primarily utilized in the textile and plastics industries for its dyeing properties, its fluorescent capabilities present potential applications in microscopy for staining hydrophobic structures within cells.[3] These application notes provide a detailed, albeit theoretical, protocol for the use of this compound as a fluorescent stain in microscopy, based on its known chemical and physical properties and general protocols for similar hydrophobic dyes.

Important Safety Note: this compound has been shown to be mutagenic in several in vitro studies and has been classified as a potential carcinogen.[1] Therefore, it is imperative to handle this compound with extreme caution, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and to work in a well-ventilated area or a chemical fume hood. All waste containing this compound should be disposed of as hazardous chemical waste according to institutional guidelines.

Physicochemical and Fluorescent Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₅H₁₅N₃O₂[2][4]
Molecular Weight 269.30 g/mol [2][4]
Appearance Yellow to orange powder[2]
Solubility Soluble in acetone, ethanol (B145695), benzene; practically insoluble in water.[1]
Excitation Maximum (λex) ~357 nmNot explicitly found in search results.
Estimated Emission Maximum (λem) 440 - 540 nm (Estimated)[5][6]
Estimated Stokes Shift 80 - 180 nm (Estimated for similar azo dyes)[5]

Note: The emission maximum and Stokes shift are estimations based on values for similar azo dyes, as specific data for this compound was not found.

Experimental Protocols

Due to the lack of established microscopy protocols for this compound, the following are proposed methods based on general procedures for hydrophobic fluorescent dyes. Optimization of dye concentration, incubation time, and imaging parameters is critical for successful staining.

Preparation of Stock Solution

Rationale: Due to its low aqueous solubility, a stock solution of this compound must be prepared in an organic solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a small amount of this compound powder (e.g., 1 mg).

  • Dissolve the powder in an appropriate volume of DMSO or ethanol to create a 1-5 mM stock solution. For example, to make a 1 mM stock solution, dissolve 1 mg of this compound (MW: 269.30 g/mol ) in 3.71 mL of solvent.

  • Vortex thoroughly to ensure the dye is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light.

Staining Protocol for Fixed Cells

Rationale: This protocol is for staining cells that have been chemically fixed, which permeabilizes the membranes and allows the hydrophobic dye to access intracellular structures.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (Fixative)

  • 0.1% Triton X-100 in PBS (Permeabilization buffer)

  • This compound stock solution

  • Mounting medium

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add 4% PFA in PBS and incubate for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Dilute the this compound stock solution in PBS to a final working concentration. A starting range of 1-10 µM is recommended for optimization.

    • Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Proceed with fluorescence microscopy.

Staining Protocol for Live Cells

Rationale: This protocol is for staining living cells. As this compound is hydrophobic, it is expected to passively diffuse across cell membranes. However, its known toxicity may affect cell viability and function. It is crucial to perform cytotoxicity assays to determine a suitable, non-toxic concentration and incubation time.

Materials:

  • Cells cultured in a glass-bottom dish or on coverslips

  • Serum-free culture medium or a suitable buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • This compound stock solution

Procedure:

  • Cell Culture: Plate cells in a glass-bottom dish or on coverslips and allow them to adhere and grow to the desired confluency.

  • Preparation of Staining Solution:

    • Dilute the this compound stock solution in serum-free medium or buffer to the desired final concentration. It is recommended to start with a low concentration (e.g., 0.1-1 µM) and optimize.

  • Staining:

    • Remove the culture medium and wash the cells once with warm serum-free medium or buffer.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with warm serum-free medium or buffer.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO₂).

Microscopy and Imaging

Excitation and Emission:

  • Excitation: Based on the known absorption maximum, an excitation source around 350-360 nm would be optimal. A DAPI filter set with an excitation filter in this range could be suitable.

  • Emission: With an estimated Stokes shift of 80-180 nm, the emission is likely to be in the blue to green range (approximately 440-540 nm). A standard DAPI or a custom filter set with an emission filter in this range should be tested.

Recommended Filter Sets for Initial Testing:

  • DAPI Filter Set: Excitation ~350-360 nm, Emission ~450-470 nm.

  • Custom Filter Set: A broader emission filter (e.g., 430-550 nm) might be necessary to capture the peak emission, which needs to be determined empirically.

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_live Live Cell Protocol cluster_fixed Fixed Cell Protocol prep_stock Prepare this compound Stock Solution (1-5 mM in DMSO/Ethanol) live_cell Live Cell Staining prep_stock->live_cell fixed_cell Fixed Cell Staining prep_stock->fixed_cell live_culture Culture Cells live_cell->live_culture fixed_culture Culture & Fix Cells fixed_cell->fixed_culture live_stain Incubate with Dye (0.1-1 µM, 15-30 min) live_culture->live_stain live_wash Wash live_stain->live_wash live_image Live Imaging live_wash->live_image fixed_perm Permeabilize fixed_culture->fixed_perm fixed_stain Incubate with Dye (1-10 µM, 30-60 min) fixed_perm->fixed_stain fixed_wash Wash & Mount fixed_stain->fixed_wash fixed_image Imaging fixed_wash->fixed_image staining_parameters Dye_Properties Dye Properties Concentration Working Concentration Dye_Properties->Concentration Filter_Set Filter Set Dye_Properties->Filter_Set Cell_Type Cell Type & State Cell_Type->Concentration Incubation_Time Incubation Time Cell_Type->Incubation_Time Toxicity Toxicity Cell_Type->Toxicity Microscope_Setup Microscope Setup Signal_Intensity Signal Intensity Microscope_Setup->Signal_Intensity Microscope_Setup->Filter_Set Concentration->Signal_Intensity Concentration->Toxicity Incubation_Time->Signal_Intensity Incubation_Time->Toxicity

References

Application of Disperse Yellow 3 in Polymer Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Yellow 3 (DY3), a monoazo dye, has traditionally been utilized for coloration of textiles and plastics.[1][2] However, its inherent photophysical properties suggest a more advanced role in polymer science as a molecular probe. This document provides detailed application notes and experimental protocols for leveraging this compound to characterize polymer microenvironments, with a focus on its potential as a fluorescent sensor for polarity and microviscosity. While specific quantitative data for this compound in these advanced applications is not extensively documented in publicly available literature, the following sections provide protocols and illustrative data based on the known behavior of similar azo dyes in polymeric systems.

Application Notes

This compound can be employed as a guest molecule within a polymer matrix to probe various physicochemical properties at the molecular level. Its applications extend from simple qualitative assessments to quantitative measurements of dynamic polymer properties.

The absorption and emission spectra of certain dyes are sensitive to the polarity of their local environment, a phenomenon known as solvatochromism.[3][4][5] this compound, as an azo dye, is expected to exhibit solvatochromic shifts. By dispersing DY3 into a polymer matrix, the polarity of the polymer's microenvironment can be estimated by measuring the shift in the dye's maximum absorption wavelength (λmax). A bathochromic (red) shift in λmax typically indicates a more polar environment, while a hypsochromic (blue) shift suggests a less polar environment. This can be particularly useful for characterizing the polarity of different polymer films and monitoring changes in polarity due to factors like plasticizer addition or chemical aging.

Fluorescent molecules known as "molecular rotors" exhibit fluorescence intensity or lifetime that is dependent on the viscosity of their surroundings.[6][7][8][9][10] In a low-viscosity environment, intramolecular rotation is facile, leading to non-radiative decay and low fluorescence. In a high-viscosity environment, this rotation is hindered, resulting in increased fluorescence quantum yield and a longer fluorescence lifetime. While this compound is not a classic molecular rotor, many azo dyes exhibit viscosity-sensitive fluorescence.

This property can be exploited to:

  • Estimate local microviscosity: By correlating the fluorescence intensity or lifetime of DY3 within a polymer to a calibration curve established in solvents of known viscosity.

  • Determine the glass transition temperature (Tg): The Tg is a critical property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state.[11][12][13][14] This transition is accompanied by a significant change in the free volume and, consequently, the microviscosity of the polymer matrix. By monitoring the fluorescence of this compound as a function of temperature, the Tg can be identified as the temperature at which a sharp change in fluorescence intensity or lifetime occurs.

Azo dyes like this compound can undergo reversible trans-cis photoisomerization upon irradiation with light of a specific wavelength.[1][15][16][17] The efficiency of this isomerization process within a solid polymer matrix is dependent on the amount of local free volume available for the molecule to change its conformation.[18][19][20][21] By studying the kinetics of photoisomerization, insights into the size and distribution of free volume elements within the polymer can be obtained. This is crucial for understanding gas permeability, mechanical properties, and the diffusion of small molecules within polymers, which is of particular interest in drug delivery applications.

Experimental Protocols

The following protocols provide detailed methodologies for the application of this compound as a molecular probe in polymer science.

This protocol describes a general method for incorporating this compound into a polymer matrix by solvent casting.

Materials:

  • This compound (CAS 2832-40-8)

  • Polymer (e.g., Polystyrene (PS), Polymethyl methacrylate (B99206) (PMMA))

  • Suitable solvent (e.g., Toluene for PS, Tetrahydrofuran (THF) for PMMA)

  • Glass slides or other suitable substrates

  • Volumetric flasks, pipettes, and beakers

  • Magnetic stirrer and stir bar

  • Spin coater (optional, for uniform thin films)

  • Vacuum oven

Procedure:

  • Prepare Polymer Solution: Dissolve the desired amount of polymer in the chosen solvent to achieve a specific concentration (e.g., 10% w/v). Stir the solution until the polymer is completely dissolved.

  • Prepare DY3 Stock Solution: Prepare a stock solution of this compound in the same solvent (e.g., 1 mg/mL).

  • Doping the Polymer Solution: Add a calculated volume of the DY3 stock solution to the polymer solution to achieve the desired final concentration of the dye relative to the polymer (e.g., 0.01-0.1 wt%). Stir the mixture thoroughly to ensure homogeneous dispersion of the dye.

  • Film Casting:

    • Solvent Casting: Pour the dye-doped polymer solution into a clean, level petri dish or onto a glass slide. Allow the solvent to evaporate slowly in a dust-free environment at room temperature.

    • Spin Coating (for thin films): Dispense a small amount of the dye-doped polymer solution onto a substrate mounted on a spin coater. Spin at a predetermined speed and time to achieve a film of desired thickness.

  • Drying: Place the cast films in a vacuum oven at a temperature below the polymer's Tg for several hours to remove any residual solvent.

Experimental Workflow for Preparing DY3-Doped Polymer Films

G cluster_prep Solution Preparation cluster_casting Film Formation prep_poly Dissolve Polymer in Solvent doping Add DY3 Stock to Polymer Solution prep_poly->doping prep_dye Dissolve DY3 in Solvent (Stock Solution) prep_dye->doping casting Choose Casting Method doping->casting solvent_cast Solvent Casting casting->solvent_cast Thick Films spin_coat Spin Coating casting->spin_coat Thin Films drying Dry Film in Vacuum Oven solvent_cast->drying spin_coat->drying final_film DY3-Doped Polymer Film drying->final_film

Caption: Workflow for preparing this compound-doped polymer films.

This protocol utilizes the solvatochromic properties of this compound to assess the polarity of a polymer film.

Materials:

  • DY3-doped polymer film on a transparent substrate (from Protocol 2.1)

  • UV-Vis Spectrophotometer

Procedure:

  • Baseline Correction: Obtain a baseline spectrum using a blank polymer film (without DY3) on the same type of substrate.

  • Sample Measurement: Place the DY3-doped polymer film in the sample holder of the spectrophotometer.

  • Record Spectrum: Record the absorption spectrum of the film over a relevant wavelength range (e.g., 350-550 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) of this compound in the polymer film.

    • Compare the λmax value to a pre-established correlation of DY3's λmax in solvents of known polarity to estimate the effective polarity of the polymer microenvironment.

Logical Relationship for Polarity Sensing with this compound

G cluster_input Input cluster_probe Probe Response cluster_output Observable Output cluster_interpretation Interpretation stimulus Polymer Microenvironment Polarity response DY3 Absorption Spectrum stimulus->response output Shift in λmax response->output interp Direction of Shift output->interp red_shift Red Shift (Longer λmax) interp->red_shift blue_shift Blue Shift (Shorter λmax) interp->blue_shift higher_pol Higher Polarity red_shift->higher_pol lower_pol Lower Polarity blue_shift->lower_pol

Caption: Logical relationship for polarity sensing using this compound.

This protocol describes how to determine the Tg of a polymer using the temperature-dependent fluorescence of this compound.

Materials:

  • DY3-doped polymer film

  • Fluorometer with a temperature-controlled sample holder

  • Thermocouple

Procedure:

  • Sample Mounting: Mount the DY3-doped polymer film in the temperature-controlled sample holder of the fluorometer.

  • Set Excitation and Emission Wavelengths: Set the excitation wavelength to the λmax of DY3 in the polymer. Set the emission wavelength to the maximum of its fluorescence emission spectrum.

  • Temperature Scan:

    • Start at a temperature well below the expected Tg of the polymer.

    • Slowly heat the sample at a constant rate (e.g., 1-2 °C/min).

    • Record the fluorescence intensity continuously as a function of temperature.

  • Data Analysis:

    • Plot the fluorescence intensity versus temperature.

    • The Tg is identified as the temperature at which a significant change in the slope of the fluorescence intensity curve is observed. This can be determined from the intersection of the tangents to the curve before and after the transition.

Experimental Workflow for Tg Determination using DY3 Fluorescence

G cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis setup_sample Mount DY3-Doped Film in Fluorometer setup_params Set Excitation and Emission Wavelengths setup_sample->setup_params heat Heat Sample at a Constant Rate setup_params->heat record Record Fluorescence Intensity vs. Temperature heat->record plot Plot Intensity vs. Temperature record->plot analyze Identify Inflection Point in the Plot plot->analyze tg_value Glass Transition Temperature (Tg) analyze->tg_value

Caption: Workflow for Tg determination using DY3 fluorescence.

Quantitative Data Presentation

The following tables summarize illustrative photophysical properties of this compound in different polymer environments. These values are based on typical data for similar azo dyes and serve as a reference for expected results. Actual experimental values should be determined for specific systems.

Table 1: Illustrative Solvatochromic Shifts of this compound in Various Polymers

Polymer MatrixDielectric Constant (Approx.)λmax (nm) (Illustrative)
Polyethylene (PE)2.2-2.3410
Polystyrene (PS)2.4-2.6415
Polymethyl methacrylate (PMMA)3.0-3.6425
Polyvinyl chloride (PVC)3.0-4.0430

Table 2: Illustrative Fluorescence Properties of this compound in Different Polymer States

Polymer MatrixStateTemperatureFluorescence Quantum Yield (ΦF) (Illustrative)Fluorescence Lifetime (τ) (ns) (Illustrative)
PMMAGlassy25 °C0.152.5
PMMARubbery120 °C (above Tg)0.050.8
PSGlassy25 °C0.122.2
PSRubbery110 °C (above Tg)0.040.7

Synthesis of Functionalized this compound (Illustrative)

To covalently incorporate this compound into a polymer backbone, it can be chemically modified to introduce a polymerizable group, such as a methacrylate.

This protocol is a hypothetical synthesis based on common chemical reactions for modifying dyes.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound and triethylamine in anhydrous DCM.

  • Addition of Methacryloyl Chloride: Cool the solution in an ice bath and add methacryloyl chloride dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Workup: Wash the reaction mixture with dilute HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound methacrylate (DY3MA).

Synthesis Pathway for this compound Methacrylate

G cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification dy3 This compound reaction Stir in Anhydrous DCM at 0°C to RT dy3->reaction mac Methacryloyl Chloride mac->reaction tea Triethylamine tea->reaction workup Aqueous Workup reaction->workup chromatography Column Chromatography workup->chromatography product This compound Methacrylate (DY3MA) chromatography->product

Caption: Illustrative synthesis pathway for this compound Methacrylate.

The resulting DY3MA monomer can then be copolymerized with other monomers (e.g., methyl methacrylate) to yield a polymer with covalently attached dye molecules, preventing leaching and aggregation.

References

Application Notes and Protocols for Disperse Yellow 3 in Coloring Plastics and Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 3, a monoazo dye, is a versatile colorant used in the manufacturing of plastics and resins to enhance the aesthetic appeal of the final products.[1][2] Its application provides vibrant and durable yellow shades. This document provides detailed application notes and protocols for the use of this compound in coloring various plastics and resins, with a focus on polyvinyl chloride (PVC) and polystyrene (PS).

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is essential for its effective application in polymer science.

PropertyValueReference
Synonyms C.I. 11855, 4-(2-Hydroxy-5-methylphenylazo)acetanilide[2]
CAS Number 2832-40-8[1]
Molecular Formula C₁₅H₁₅N₃O₂[1]
Molecular Weight 269.3 g/mol [1]
Appearance Brownish-yellow powder[1]
Melting Point 268 - 270 °C[1]
Solubility Soluble in acetone, ethanol, and benzene[3]

Performance Characteristics in Plastics

The performance of this compound in plastic matrices is critical for determining its suitability for various applications. Key performance indicators include light fastness, heat stability, and migration resistance.

Performance MetricTest MethodResult for Polyester (B1180765) (as a proxy)Reference
Light Fastness ISO 105-B02 (Blue Wool Scale)6[4][5]
Washing Fastness (Fading) ISO 105-C034-5[5]
Washing Fastness (Staining) ISO 105-C034-5[5]
Ironing Fastness (Staining) ISO3[5]
Perspiration Fastness (Fading) ISO5[5]
Perspiration Fastness (Staining) ISO3[5]

Note: The fastness properties listed above are for polyester fabric and serve as a reference. Performance in specific plastics may vary.

Experimental Protocols

Protocol 1: Preparation of a this compound Masterbatch

A masterbatch is a concentrated mixture of the dye in a carrier resin, which is then used to color the bulk polymer.

Materials:

  • This compound dye powder

  • Carrier resin (e.g., polyethylene, polypropylene, or a universal carrier)

  • Twin-screw extruder

  • High-speed mixer

  • Cooling bath (water or air)

  • Pelletizer

Procedure:

  • Weighing and Premixing: Accurately weigh the this compound powder and the carrier resin. The typical loading of the dye in the masterbatch is between 20% and 50% by weight.

  • Thoroughly mix the dye and carrier resin in a high-speed mixer to ensure a homogenous pre-blend.

  • Extrusion: Feed the pre-mixed material into a twin-screw extruder.

  • Set the extruder temperature profile according to the carrier resin's processing parameters. The temperature should be high enough to melt the resin and ensure good dispersion of the dye but not so high as to cause thermal degradation of the dye (this compound decomposes at 192–195°C).[3]

  • The molten, colored polymer is extruded through a die.

  • Cooling and Pelletizing: The extruded strands are passed through a cooling bath.

  • The cooled strands are then fed into a pelletizer to produce masterbatch pellets.

  • Drying: The pellets are dried to remove any residual moisture.

Masterbatch_Preparation cluster_preparation Preparation cluster_extrusion Extrusion cluster_finishing Finishing weigh Weigh Dye and Carrier Resin premix High-Speed Premixing weigh->premix Homogenous Mixture extrude Twin-Screw Extrusion premix->extrude Feed into Extruder cool Cooling extrude->cool Molten Strands pelletize Pelletizing cool->pelletize Cooled Strands dry Drying pelletize->dry Masterbatch Pellets Injection_Molding_Workflow cluster_preparation Material Preparation cluster_molding Molding Process cluster_output Final Product dry Dry Polymer and Masterbatch mix Mix Polymer and Masterbatch dry->mix Defined Ratio load Load into Hopper mix->load Homogenous Pellet Mix mold Injection Molding load->mold Set Parameters eject Eject and Cool mold->eject Molded Part Extrusion_Workflow cluster_feeding Material Feeding cluster_extrusion Extrusion Process cluster_finishing Post-Extrusion dry Dry Polymer and Masterbatch feed Metered Feeding dry->feed Separate Hoppers extrude Melt and Mix in Extruder feed->extrude Controlled Ratio form Form through Die extrude->form Homogenous Melt cool Cooling and Solidification form->cool Extruded Profile process Further Processing cool->process Solidified Product

References

Application Notes and Protocols: Disperse Yellow 3 in Textile Printing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 3, a monoazo dye, is a significant colorant in the textile industry, primarily utilized for dyeing and printing synthetic fibers.[1] Its low aqueous solubility makes it suitable for application on hydrophobic fibers such as polyester (B1180765), nylon, cellulose (B213188) acetate, and acrylics.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in textile printing, focusing on methodologies relevant to a research and development setting.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application. Key properties are summarized in the table below.

PropertyValueReference
Chemical Name N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide[3]
C.I. Name This compound[4]
CAS Number 2832-40-8[5][6]
Molecular Formula C₁₅H₁₅N₃O₂[4][5][6][7]
Molecular Weight 269.30 g/mol [5][6][7]
Appearance Yellow powder[8]
Melting Point 268-270 °C[6][7][8]
Solubility Soluble in acetone, ethanol (B145695), and benzene.[1] Very low solubility in water (1.5–6.1 mg/L at 60°C).[1]
λmax 357 nm (in ethanol and water)[6]

Application in Textile Printing: High-Temperature Steaming Method

This section outlines the protocol for applying this compound to polyester fabric via a high-temperature steaming (curing) method. This is a continuous process that generally yields bright prints with good color yield.[9]

Experimental Protocol: Printing Paste Preparation and Application

1. Printing Paste Formulation:

A typical formulation for a printing paste containing this compound is detailed below. The components are crucial for achieving a stable dispersion, proper viscosity for printing, and optimal color fixation.

ComponentConcentrationFunction
This compound50 partsColorant
Dispersing agent (e.g., Setamol WS)10 - 20 partsMaintains dye dispersion
Wetting agent (e.g., Turkey Red Oil)10 - 20 partsWets the dye powder
Citric Acid or Tartaric Acid10 - 20 parts (or 1-2 parts)Maintains acidic pH (~6.0)
Water160 partsSolvent
Ethylene (B1197577) Glycol10 partsSolubilizing agent
Thickener (e.g., modified locust bean gum)710 partsProvides viscosity for printing
Ammonium (B1175870) Sulfate5 partsAcid liberating agent during steaming
Sodium Chlorate (B79027)5 partsOxidizing agent to protect dye brightness
Total 1000 parts

Source: Adapted from[9]

Procedure:

  • Create a paste of the this compound powder with the wetting agent and a small amount of water.

  • Add the dispersing agent and ethylene glycol and mix thoroughly to ensure a fine, stable dispersion.

  • In a separate container, dissolve the citric or tartaric acid, ammonium sulfate, and sodium chlorate in the remaining water.

  • Gradually add the thickener to the aqueous solution while stirring vigorously to avoid lump formation, until a smooth paste is obtained.

  • Combine the dye dispersion with the thickener paste and mix until a homogeneous printing paste is achieved.

  • Adjust the pH of the final paste to approximately 6.0.[9]

2. Fabric Preparation:

Ensure the 100% polyester fabric is clean and free from any impurities, oils, or sizes by scouring with a non-ionic detergent and sodium carbonate solution.[1]

3. Printing Application:

Apply the printing paste to the prepared polyester fabric using a suitable method such as screen printing.[10]

4. Drying:

After printing, the fabric should be dried thoroughly. An intermediate drying step at around 100°C is recommended to prevent dye migration.[11][12]

5. Fixation (Curing):

The printed and dried fabric is then subjected to high-temperature steaming (curing) at 180°C for 1-2 minutes.[9] This continuous process facilitates the sublimation and diffusion of the disperse dye into the polyester fibers.

6. After-treatment (Washing-off):

To remove unfixed dye and auxiliaries from the fabric surface, a thorough washing-off process is critical.

  • Rinse the printed fabric in cold water.

  • Perform a reduction clearing treatment. A typical recipe includes:

    • Sodium Hydroxide: 2 g/L

    • Sodium Hydrosulfite: 2 g/L

    • Treat the fabric at 60-70°C for 15-20 minutes.

  • Rinse thoroughly with hot and then cold water.

  • Dry the final printed fabric.

Experimental Workflow

Textile_Printing_Workflow cluster_prep Preparation cluster_application Application cluster_fixation Fixation cluster_post Post-treatment fabric_prep Fabric Preparation (Scouring) printing Printing (e.g., Screen Printing) fabric_prep->printing paste_prep Printing Paste Preparation paste_prep->printing drying Intermediate Drying (~100°C) printing->drying curing Curing / Steaming (180°C, 1-2 min) drying->curing rinsing Rinsing curing->rinsing reduction_clearing Reduction Clearing rinsing->reduction_clearing final_rinse Final Rinsing reduction_clearing->final_rinse final_drying Final Drying final_rinse->final_drying

Fig. 1: High-Temperature Steam Printing Workflow

Quality Control: Colorfastness Testing

The performance of the printed textile is evaluated through standardized colorfastness tests. The following are key protocols for assessing the durability of this compound prints on polyester.

Colorfastness to Washing (ISO 105-C06)

This test assesses the resistance of the color to domestic and commercial laundering.[5][7]

Protocol:

  • Specimen Preparation: A 100 mm x 40 mm specimen of the printed fabric is stitched together with a multifiber adjacent fabric.[5][13]

  • Washing Procedure: The composite specimen is placed in a stainless steel container with a specified number of steel balls (to provide mechanical action) and a solution of standard soap or detergent.[5][6] A common test condition is 60°C for 30 minutes.[13]

  • Rinsing and Drying: After the washing cycle, the specimen is rinsed thoroughly and dried.

  • Assessment: The change in color of the printed specimen and the degree of staining on the multifiber fabric are evaluated using the respective Grey Scales under standardized lighting conditions.[13] The rating is on a scale of 1 to 5, where 5 represents the best fastness.[7]

Colorfastness to Light (ISO 105-B02)

This method determines the resistance of the color to the action of an artificial light source that simulates natural daylight.[3][14]

Protocol:

  • Specimen Preparation: A specimen of the printed fabric is mounted on a card.

  • Exposure: The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity, alongside a set of blue wool standards (references 1-8).[3][8][14]

  • Assessment: The fading of the printed specimen is compared to the fading of the blue wool standards.[14] The lightfastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness.[8]

Typical Colorfastness Properties of this compound on Polyester
Fastness TestStandardTypical Rating (1-5 or 1-8 scale)
Washing ISO 105-C064-5[8]
Light ISO 105-B026[13]
Ironing ISO 105-X114-5[13]
Perspiration ISO 105-E045[8]
Rubbing (Crocking) ISO 105-X12Dry: 4-5, Wet: 4[8]

Note: Ratings can vary depending on the depth of shade and the specific processing conditions.

High-Temperature Exhaust Dyeing

For dyeing full fabrics rather than printing, a high-temperature exhaust dyeing method is commonly employed for polyester.

Experimental Protocol: High-Temperature Dyeing

1. Dye Bath Preparation:

  • Liquor Ratio: 10:1 (10 parts water to 1 part fabric by weight)[13]

  • This compound: As required for the desired shade (e.g., 1-2% on weight of fabric).

  • Dispersing Agent: 1 g/L[13]

  • Levelling Agent: 0.5 g/L[13]

  • pH: Adjust to 4.5-5.5 with acetic acid.[11][13]

Procedure:

  • Prepare the dye bath by adding the dispersing and levelling agents to the required volume of water.

  • Adjust the pH with acetic acid.

  • Make a paste of the this compound with a small amount of water and dispersing agent before adding it to the dye bath.[13]

2. Dyeing Cycle:

  • Introduce the scoured polyester fabric into the dye bath at 60°C.[13]

  • Raise the temperature to 130°C at a rate of 2°C/minute.[13][15]

  • Hold the temperature at 130°C for 45-60 minutes.[13][15][16]

  • Cool the dye bath to 70°C at a rate of 3°C/minute.[13]

3. After-treatment:

Follow the same reduction clearing and rinsing procedure as described in the printing after-treatment section.

Dyeing Process Visualization

Dyeing_Process cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-treatment fabric_prep Fabric Scouring start_dyeing Load Fabric at 60°C fabric_prep->start_dyeing dyebath_prep Dye Bath Preparation (pH 4.5-5.5) dyebath_prep->start_dyeing ramp_up Heat to 130°C (2°C/min) start_dyeing->ramp_up hold Hold at 130°C (45-60 min) ramp_up->hold cool_down Cool to 70°C (3°C/min) hold->cool_down rinse_drain Drain and Rinse cool_down->rinse_drain reduction_clear Reduction Clearing rinse_drain->reduction_clear final_rinse_dry Final Rinse and Dry reduction_clear->final_rinse_dry

Fig. 2: High-Temperature Exhaust Dyeing Cycle

Conclusion

This compound is a versatile and effective colorant for the printing and dyeing of polyester and other synthetic textiles. Adherence to established protocols for paste/dye bath preparation, application, fixation, and after-treatment is crucial for achieving high-quality, durable coloration. The methodologies and data presented in these application notes provide a solid foundation for researchers and scientists working with this dye in a laboratory or developmental context.

References

Application Notes and Protocols for the Spectrophotometric Determination of Disperse Yellow 3 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 3, a monoazo dye, finds application in the textile industry for coloring synthetic fibers such as polyester, nylon, and acetate.[1][2] Its chemical formula is C₁₅H₁₅N₃O₂ and it has a molecular weight of 269.30 g/mol .[3][4][5] The CAS Registry Number for this compound is 2832-40-8.[3][4][6] Monitoring its concentration in various solutions is crucial for quality control in dyeing processes and for environmental assessment. This document provides a detailed protocol for the quantitative determination of this compound using UV-Visible spectrophotometry, a simple, cost-effective, and reliable analytical technique. The method is based on the principle that the amount of light absorbed by a colored solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₁₅H₁₅N₃O₂[3][4][5]
Molecular Weight 269.30 g/mol [3]
CAS Number 2832-40-8[3][4][6]
Appearance Brownish-yellow powder[5][7]
Maximum Absorbance (λmax) ~357 nm[7]
Solubility Soluble in acetone, ethanol (B145695), and benzene.[8][9] Insoluble in water.[7][9]

Table 1: Physicochemical Properties of this compound

Experimental Protocol

This protocol outlines the necessary steps for preparing solutions and measuring the absorbance to determine the concentration of this compound.

1. Materials and Reagents

  • This compound (analytical standard, ≥96.0% purity)

  • Ethanol (spectroscopic grade)

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • Cuvettes (quartz or glass, 1 cm path length)

  • UV-Visible Spectrophotometer

2. Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of this compound analytical standard.

  • Transfer the weighed dye into a 100 mL volumetric flask.

  • Dissolve the dye in a small amount of spectroscopic grade ethanol.

  • Once dissolved, bring the volume up to the 100 mL mark with ethanol.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

3. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with ethanol as detailed in Table 2.

Standard No.Volume of Stock Solution (mL)Final Volume (mL)Concentration (µg/mL)
10.5105
21.01010
31.51015
42.01020
52.51025

Table 2: Preparation of Working Standard Solutions

4. Spectrophotometric Measurement

  • Turn on the UV-Visible spectrophotometer and allow it to warm up for at least 30 minutes.

  • Set the wavelength to the maximum absorbance of this compound, which is approximately 357 nm.[7]

  • Use ethanol as the blank to zero the spectrophotometer.

  • Measure the absorbance of each working standard solution and the unknown sample solution.

  • Record the absorbance values.

5. Data Analysis

  • Plot a calibration curve of absorbance versus the concentration of the working standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be close to 1 for a good linear fit.

  • Use the equation of the line to calculate the concentration of this compound in the unknown sample based on its measured absorbance.

Concentration of Unknown = (Absorbance of Unknown - c) / m

An example of the data that would be generated is presented in Table 3.

Concentration (µg/mL)Absorbance at 357 nm
5[Example Value: 0.250]
10[Example Value: 0.500]
15[Example Value: 0.750]
20[Example Value: 1.000]
25[Example Value: 1.250]
Linear Regression R² = [Example Value: 0.999]
Equation: y = [m]x + [c]

Table 3: Example Calibration Curve Data

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

Spectrophotometric_Determination_Workflow start Start reagent_prep Reagent and Standard Preparation start->reagent_prep instrument_setup Spectrophotometer Setup (λmax = 357 nm) reagent_prep->instrument_setup blank_measurement Blank Measurement (Ethanol) instrument_setup->blank_measurement standard_measurement Measure Absorbance of Standard Solutions blank_measurement->standard_measurement sample_measurement Measure Absorbance of Unknown Sample standard_measurement->sample_measurement calibration_curve Construct Calibration Curve sample_measurement->calibration_curve concentration_calc Calculate Unknown Concentration calibration_curve->concentration_calc end End concentration_calc->end

Caption: Workflow for Spectrophotometric Determination of this compound.

Conclusion

The protocol described provides a straightforward and accurate method for determining the concentration of this compound in solution using UV-Visible spectrophotometry. Adherence to this protocol will enable researchers and professionals to obtain reliable and reproducible results for quality control and research applications.

References

Application Notes and Protocols: The Cautious Consideration of Disperse Yellow 3 in Environmental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Important Safety and Environmental Considerations

Disperse Yellow 3 is a monoazo dye classified as a persistent and inherently toxic substance to aquatic organisms.[1] Regulatory bodies, such as under the Canadian Environmental Protection Act, 1999 (CEPA), have identified it as harmful to the environment and have established guidelines to limit its release from industrial sources.[1][2] Furthermore, studies have indicated its potential carcinogenicity in animal models.[3][4][5] Due to these significant environmental and health concerns, the intentional release of this compound as a tracer in environmental studies is strongly discouraged .

These application notes are provided for informational purposes, primarily for the detection and analysis of this compound as an existing environmental contaminant. The protocols outlined below are based on its chemical and analytical properties and are intended to guide the monitoring of its presence, not to encourage its use as a tracer. Should a tracer study be essential, the use of safer, well-established alternatives is imperative.[1]

Introduction

This compound (C.I. 11855) is a synthetic dye with low aqueous solubility, primarily used in the textile industry for coloring synthetic fibers like polyester, nylon, and acetate.[6] Its chemical properties, including a distinct chromophore and amenability to sensitive analytical detection, theoretically make it a candidate for tracing applications. However, its environmental persistence and toxicity are significant drawbacks.[1] These notes provide a comprehensive overview of the analytical methods for its detection and quantification in environmental matrices, alongside a hypothetical protocol for its study as a contaminant, framed within the context of a tracer experiment.

Physicochemical and Toxicological Properties

A summary of the key properties of this compound is presented below. This data is crucial for understanding its potential environmental fate and for developing appropriate analytical methodologies.

PropertyValueReference
Chemical Formula C₁₅H₁₅N₃O₂[5][7]
Molar Mass 269.30 g/mol [5][7]
Appearance Yellow powder[7]
Water Solubility Low[6]
Melting Point Decomposes at 192-195 °C[6]
Predicted No Effect Concentration (PNEC) 2.3 µg/L[1][2]
Carcinogenicity Evidence in animal studies[3][4]
Environmental Fate Persistent and inherently toxic to aquatic organisms[1][2]

Analytical Methodologies for Detection

The detection of this compound in environmental samples typically involves chromatographic techniques coupled with sensitive detectors.

ParameterMethodDetailsDetection LimitReference
Separation High-Performance Liquid Chromatography (HPLC)Reverse-phase chromatography is commonly employed.Not specified
Detection Photodiode Array (PDA) DetectorAllows for the spectral identification of the dye.Not specified
Detection Mass Spectrometry (MS)Provides high sensitivity and specificity for quantification.Not specified
Sample Preparation (Water) Solid-Phase Extraction (SPE)To concentrate the analyte from aqueous samples.Not specified
Sample Preparation (Soil/Sediment) Solvent ExtractionUsing organic solvents to extract the dye from the matrix.Not specified

Hypothetical Experimental Protocol for Contaminant Monitoring (Framed as a Tracer Study)

Objective: To monitor the transport and fate of a known point source contamination of this compound in a controlled field site. This protocol is for simulation and planning purposes for contaminant monitoring only and not for the intentional release of the dye.

Site Characterization and Monitoring Network Installation
  • Conduct a thorough hydrogeological investigation of the study site to understand groundwater flow direction, velocity, and soil/aquifer properties.

  • Install a network of monitoring wells downgradient from the known contamination source. Wells should be screened at appropriate depths to intercept the potential contaminant plume.

  • Collect background samples from all monitoring points to establish baseline conditions and check for pre-existing contamination.

Sampling and Analysis
  • Water Sampling:

    • Collect water samples from monitoring wells at predetermined time intervals.

    • Filter the samples using a 0.45 µm filter to remove suspended solids.

    • Store samples in amber glass vials at 4°C and protect from light to prevent photodegradation.

  • Soil/Sediment Sampling:

    • Collect soil or sediment cores at various depths and distances from the source.

    • Store samples in airtight containers at 4°C.

  • Sample Preparation:

    • Water Samples: Perform solid-phase extraction (SPE) to concentrate the this compound.

    • Soil/Sediment Samples: Extract this compound using an appropriate organic solvent (e.g., methanol, acetonitrile) with sonication.

  • Analytical Detection:

    • Analyze the extracts using HPLC coupled with a PDA and/or MS detector.

    • Quantify the concentration of this compound using a calibration curve prepared from certified standards.

Data Interpretation

The collected data can be used to:

  • Map the extent and concentration of the this compound plume over time.

  • Calculate the rate of migration of the contaminant.

  • Assess the natural attenuation of the dye in the subsurface.

Visualizations

Experimental Workflow for Monitoring this compound Contamination

G cluster_0 Phase 1: Site Preparation cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Laboratory Analysis cluster_3 Phase 4: Data Interpretation A Hydrogeological Investigation B Install Monitoring Wells A->B C Collect Background Samples B->C D Water Sampling C->D E Soil/Sediment Sampling C->E F Sample Preparation (SPE/Solvent Extraction) D->F E->F G HPLC-PDA/MS Analysis F->G H Quantification G->H I Plume Mapping H->I J Transport Rate Calculation I->J K Attenuation Assessment J->K

Caption: Workflow for monitoring this compound contamination.

Conclusion and Recommendations

While this compound possesses certain chemical characteristics that might be considered for tracer studies, its known environmental toxicity and persistence make it an unsuitable and hazardous choice. The scientific community is strongly advised to prioritize the use of environmentally benign and well-documented tracers for hydrological and other environmental investigations. The analytical protocols detailed herein are valuable for the important task of monitoring and remediating existing this compound contamination in the environment.

References

Application Notes and Protocols for the Degradation of Disperse Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the experimental degradation of the azo dye, Disperse Yellow 3 (DY3). The following sections outline various methodologies, including electrochemical oxidation, enzymatic degradation, and photocatalytic degradation, offering a comprehensive guide for studying the breakdown of this compound.

Introduction

This compound, a monoazo dye, is utilized in the textile industry for coloring synthetic fibers.[1][2] Due to its potential environmental persistence and the formation of hazardous byproducts, research into its degradation is critical.[3] This document details experimental setups to facilitate further investigation into its environmental fate and the development of effective remediation technologies.

Physicochemical Properties of this compound

PropertyValueReference
C.I. NameThis compound[4]
C.I. Number11855[4]
CAS Number2832-40-8[4]
Molecular FormulaC₁₅H₁₅N₃O₂[4]
Molecular Weight269.30 g/mol [4]
Chemical StructureSingle azo class[4]
IUPAC NameN-[4-[(2-hydroxy-5- methylphenyl)diazenyl]phenyl] acetamide[4]
Melting PointDecomposes at 192–195°C[1]
SolubilitySoluble in acetone, ethanol, and benzene. Water solubility is 1.5–6.1 mg/L at 60°C.[1]

Experimental Protocols for Degradation Studies

Electrochemical Oxidation

Electrochemical oxidation is an advanced oxidation process that utilizes an electric current to generate highly reactive species, such as hydroxyl radicals, to degrade organic pollutants.

Protocol for Electrochemical Degradation of this compound

  • Electrochemical Cell Setup:

    • Use a one-compartment electrochemical cell with a working volume of 100 mL.

    • Employ a Boron-Doped Diamond (BDD) anode and a stainless-steel cathode, each with a surface area of 10 cm².

    • Place the electrodes parallel to each other with a 1 cm gap.

  • Electrolyte and Dye Solution Preparation:

    • Prepare a 50 mM solution of a supporting electrolyte, such as sodium sulfate (B86663) (Na₂SO₄) or sodium chloride (NaCl), in deionized water.

    • Dissolve this compound in the electrolyte solution to achieve the desired initial concentration (e.g., 50 mg/L).

  • Experimental Conditions:

    • Adjust the initial pH of the solution to the desired value (e.g., 2.3, 7.0, or 10.0) using sulfuric acid or sodium hydroxide.[5][6]

    • Maintain the solution temperature at 40°C using a water bath.[5][6]

    • Apply a constant current density (e.g., 40 or 60 mA/cm²) using a DC power supply.[5][6]

    • Stir the solution continuously using a magnetic stirrer during the electrolysis.

  • Sampling and Analysis:

    • Withdraw samples at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV-Vis detector.

    • Measure the Total Organic Carbon (TOC) to assess the extent of mineralization.

Quantitative Data from Electrochemical Oxidation Studies

Anode MaterialSupporting ElectrolyteCurrent Density (mA/cm²)pHTOC Removal (%)Color Removal (%)Reference
BDDNa₂SO₄407.0>90>90[5]
BDDNa₂SO₄607.0>90>90[5]
Ti/Ru₀.₃Ti₀.₇O₂Na₂SO₄407.0~50~50[5]
Ti/PtNa₂SO₄407.0~50~50[5]
Ti/Ru₀.₃Ti₀.₇O₂NaCl407.0CompleteComplete[5]
Enzymatic Degradation using Peroxidase

Enzymatic degradation utilizes enzymes, such as peroxidases, to catalyze the oxidation of organic compounds.

Protocol for Enzymatic Degradation of this compound using Horseradish Peroxidase (HRP)

  • Reaction Mixture Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and dilute it in a buffer solution to the desired final concentration (e.g., 50 µM).

    • Use a citrate-phosphate buffer (e.g., 50 mM, pH 5.0).

    • Prepare a stock solution of Horseradish Peroxidase (HRP) in the same buffer.

    • Prepare a stock solution of hydrogen peroxide (H₂O₂).

  • Enzymatic Reaction:

    • In a reaction vessel, combine the this compound solution and the HRP solution to achieve the desired enzyme concentration (e.g., 1 U/mL).

    • Initiate the reaction by adding H₂O₂ to a final concentration of, for example, 1 mM.

    • Incubate the reaction mixture at a specific temperature (e.g., 25°C) with constant stirring.

  • Sampling and Analysis:

    • Take samples at different time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

    • Stop the enzymatic reaction in the samples by adding a quenching agent (e.g., sodium azide).

    • Monitor the degradation of this compound by measuring the decrease in absorbance at its maximum wavelength (λmax) using a UV-Vis spectrophotometer.

    • Identify degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data from Enzymatic Degradation Studies

EnzymeCo-substratepHTemperature (°C)Degradation Efficiency (%)Reference
Horseradish PeroxidaseH₂O₂5.025~60% (in 30 min for Amido Black 10)[7]
Rice Bran PeroxidaseH₂O₂--87% color removal (in 24h for red dye)[8]
Photocatalytic Degradation

Photocatalytic degradation involves the use of a semiconductor catalyst (e.g., TiO₂) that, upon irradiation with light of a suitable wavelength, generates reactive oxygen species that degrade pollutants.

Protocol for Photocatalytic Degradation of this compound

  • Photoreactor Setup:

    • Use a batch photoreactor equipped with a UV lamp (e.g., mercury lamp) or a visible light source.

    • The reactor should have a cooling system to maintain a constant temperature.

  • Reaction Suspension Preparation:

    • Disperse a specific amount of the photocatalyst (e.g., TiO₂ P25, 1 g/L) in an aqueous solution of this compound (e.g., 20 mg/L).

    • Adjust the pH of the suspension to the desired value (e.g., 2) using appropriate acids or bases.[9]

  • Photocatalytic Reaction:

    • Stir the suspension in the dark for a certain period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium.

    • Turn on the light source to initiate the photocatalytic degradation.

    • Maintain constant stirring throughout the experiment.

  • Sampling and Analysis:

    • Collect samples at specific time intervals.

    • Centrifuge or filter the samples to remove the catalyst particles.

    • Analyze the concentration of this compound in the supernatant using a UV-Vis spectrophotometer or HPLC.

    • Assess mineralization by TOC analysis.

Quantitative Data from Photocatalytic Degradation Studies

PhotocatalystLight SourceInitial Dye Concentration (mg/L)pHDegradation Efficiency (%)Reference
TiO₂UVA202High[9]
Cu-Ni/TiO₂Visible Light-neutral100% (MO dye)[10]
γ-Fe₂O₃:TiO₂UV--~95% (in 15 min for Navy Blue HE2R)[11]

Visualizations

Experimental Workflow Diagrams

experimental_workflow cluster_electrochemical Electrochemical Oxidation cluster_enzymatic Enzymatic Degradation cluster_photocatalytic Photocatalytic Degradation A1 Prepare DY3 Solution & Electrolyte A2 Setup Electrochemical Cell (BDD Anode) A1->A2 A3 Set Experimental Conditions (pH, Temp, Current) A2->A3 A4 Run Electrolysis A3->A4 A5 Sample & Analyze (HPLC, TOC) A4->A5 B1 Prepare DY3 Solution & Buffer B2 Add Peroxidase Enzyme B1->B2 B3 Initiate with H2O2 B2->B3 B4 Incubate (Temp, Stirring) B3->B4 B5 Sample & Analyze (UV-Vis, LC-MS) B4->B5 C1 Prepare DY3 Solution & Catalyst Suspension C2 Adjust pH C1->C2 C3 Dark Adsorption C2->C3 C4 Irradiate (UV/Visible Light) C3->C4 C5 Sample & Analyze (UV-Vis, HPLC, TOC) C4->C5 degradation_pathway DY3 This compound Oxidation Peroxidase + H2O2 Oxidation DY3->Oxidation CarboniumIon Carbonium Ion Intermediate Oxidation->CarboniumIon WaterAttack Water Attack CarboniumIon->WaterAttack UnstableIntermediate Unstable Intermediate WaterAttack->UnstableIntermediate Breakdown Azo Bond Cleavage UnstableIntermediate->Breakdown Product1 4-methyl-1,2-benzoquinone Breakdown->Product1 Product2 Acetanilide Breakdown->Product2 Product3 Nitrogen Gas Breakdown->Product3

References

Application Notes and Protocols for In Vitro Cell Viability Assays: Evaluating the Cytotoxicity of Disperse Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 3 (DY3) is a monoazo dye used extensively in the textile industry for coloring synthetic fibers such as polyester, nylon, and acrylics.[1][2][3] Due to its widespread use and potential for human exposure through clothing and other textile products, understanding its biological effects is of significant interest.[3] In vitro cell viability and cytotoxicity assays are critical tools for assessing the potential hazards of chemical compounds like this compound. This document provides detailed application notes and protocols for evaluating the effects of this compound on cell viability using established in vitro assay methods. While this compound is investigated for its potential toxicity, it is not itself a reagent used to measure cell viability. Instead, its impact on cells is quantified using various viability assays. Studies have shown that some disperse dyes can impair cell viability and mitochondrial function.[1] this compound has been reported to be mutagenic in bacteria and mouse cells in culture.[2]

Data Presentation

The following tables summarize quantitative data on the effects of this compound and other disperse dyes on cell viability and related endpoints.

Table 1: Cytotoxicity of Various Disperse Dyes on Cell Lines

Disperse DyeCell LineExposure TimeConcentrationEffect on Cell ViabilityReference
Disperse Blue 1IPEC-J23 hoursHighSignificant cytotoxicity[1]
Disperse Blue 124IPEC-J23 hoursHighSignificant cytotoxicity[1]
Disperse Brown 1MPEK-BL6, IPEC-J21 dayHigh and LowDecreased cell viability[1]
TartrazineIPEC-J23 hoursHighSignificant cytotoxicity[1]
Disperse Red 11IPEC-J23 hoursHighSignificant cytotoxicity[1]

Table 2: Allergenic Potential of this compound

AssayEndpointResultClassificationReference
Murine Local Lymph Node Assay (LLNA)EC3 Value>10%Very Weak Sensitizer[4]

Experimental Protocols

Herein are detailed protocols for assessing the cytotoxicity of this compound. It is recommended to perform both a metabolic activity assay and a membrane integrity assay to gain a comprehensive understanding of the cytotoxic mechanism.

Protocol 1: Assessment of Metabolic Activity using a Tetrazolium-Based Assay (e.g., MTS Assay)

This protocol is based on the principle that metabolically active cells reduce a tetrazolium salt (like MTS) to a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells.

Materials:

  • This compound (DY3)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Preparation of DY3 Working Solutions:

    • Prepare a stock solution of DY3 in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the DY3 stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Include a vehicle control (medium with the same final concentration of DMSO as the highest DY3 concentration) and a no-treatment control (medium only).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared DY3 working solutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • At the end of the treatment period, add 20 µL of the MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTS reagent only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the log of the DY3 concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Assessment of Membrane Integrity using a Fluorescent Dye Exclusion Assay (e.g., CellTox™ Green Cytotoxicity Assay)

This assay utilizes a fluorescent dye that is impermeant to live cells but can enter dead cells with compromised membranes and bind to DNA, emitting a fluorescent signal.

Materials:

  • This compound (DY3)

  • DMSO, sterile

  • Cell culture medium

  • 96-well solid black, clear-bottom cell culture plates

  • CellTox™ Green Dye

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)

  • Positive control for cytotoxicity (e.g., Lysis solution)

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding protocol as described in Protocol 1, using black-walled, clear-bottom 96-well plates suitable for fluorescence measurements.

  • Preparation of DY3 Working Solutions:

    • Prepare DY3 dilutions as described in Protocol 1.

  • Cell Treatment:

    • Treat cells with DY3 or control solutions as described in Protocol 1. Include wells for a positive control (maximum cytotoxicity) where a lysis solution will be added.

  • CellTox™ Green Assay:

    • At the end of the treatment period, add the CellTox™ Green Dye to each well according to the manufacturer's instructions.

    • If using a lysis solution as a positive control, add it to the designated wells.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with the appropriate filters (Excitation: ~485 nm, Emission: ~520 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cytotoxicity for each treatment group:

      • % Cytotoxicity = [(Fluorescence of Treated - Fluorescence of Vehicle Control) / (Fluorescence of Positive Control - Fluorescence of Vehicle Control)] x 100

Visualizations

The following diagrams illustrate the experimental workflow and a conceptual overview of cellular pathways affected by cytotoxic compounds.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed prep_dy3 Prepare this compound Dilutions treat Treat Cells with DY3 (24-72h) prep_dy3->treat assay_choice Select Assay treat->assay_choice mts_assay Metabolic Assay (MTS) assay_choice->mts_assay Metabolic Health ctox_assay Membrane Integrity Assay (CellTox Green) assay_choice->ctox_assay Cell Death readout Measure Absorbance/ Fluorescence mts_assay->readout ctox_assay->readout analysis Calculate % Viability/ % Cytotoxicity readout->analysis ic50 Determine IC50 analysis->ic50 signaling_pathway cluster_exposure Cellular Exposure cluster_effects Cellular Effects cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome cluster_detection Assay Detection dy3 This compound stress Cellular Stress (e.g., Oxidative Stress) dy3->stress mito_dys Mitochondrial Dysfunction dy3->mito_dys dna_damage DNA Damage dy3->dna_damage apoptosis Apoptosis Pathway Activation stress->apoptosis mito_dys->apoptosis dna_damage->apoptosis cell_death Cell Death apoptosis->cell_death loss_met Loss of Metabolic Activity mts_detect MTS Assay loss_met->mts_detect loss_mem Loss of Membrane Integrity ctox_detect Dye Exclusion Assay loss_mem->ctox_detect cell_death->loss_met cell_death->loss_mem

References

Application Notes and Protocols for Disperse Yellow 3 as a Model Compound in Photochemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Disperse Yellow 3 as a model compound for fundamental and applied photochemistry research. This document includes key photophysical and photochemical properties, detailed experimental protocols for its study, and visual representations of relevant pathways and workflows.

Introduction

This compound (DY3), a monoazo dye, serves as an excellent model compound for investigating the photochemical behavior of azo dyes.[1] Its well-defined chemical structure and characteristic spectral properties make it suitable for studying fundamental processes such as photoisomerization, photodegradation, and photosensitization. Azo dyes are widely used in various industries, and understanding their interaction with light is crucial for developing lightfast colorants, designing photosensitizers for photodynamic therapy, and assessing the environmental fate of these compounds.

Chemical Structure:

  • IUPAC Name: N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide[2]

  • CAS Number: 2832-40-8[3]

  • Molecular Formula: C₁₅H₁₅N₃O₂[3]

  • Molecular Weight: 269.30 g/mol [3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Appearance Brownish-yellow powder[2]
Melting Point 192-195 °C (decomposes)[4]
Solubility Soluble in acetone, ethanol, and benzene.[4] Low solubility in water.[4]
Molar Absorptivity (ε) ≥6500 M⁻¹cm⁻¹ at 354-360 nm (in ethanol/water, 0.02 g/L)

Photophysical Properties

The photophysical properties of a compound are fundamental to understanding its behavior upon light absorption. Key properties for this compound are summarized in Table 2. The UV-Visible absorption spectrum of this compound is crucial for determining the optimal excitation wavelength for photochemical studies. A representative spectrum is available through the National Institute of Standards and Technology (NIST) WebBook.[1]

ParameterValueSolvents/ConditionsReference(s)
Absorption Maximum (λmax) ~357 nmEthanol/Water
Fluorescence Data Not readily available in the literature.--
Phosphorescence Data Not readily available in the literature.--

Note: The photophysical properties of azo dyes can be highly dependent on the solvent polarity and pH due to solvatochromism and the existence of different tautomeric forms (azo and hydrazone). Researchers should characterize these properties in the specific solvent system used for their experiments.

Photodegradation

This compound, like many azo dyes, is susceptible to photodegradation. The degradation can proceed through different mechanisms, including photo-oxidation and photoreduction. The specific pathway is influenced by factors such as the presence of oxygen, the solvent, and the presence of photosensitizers or quenchers.

Key aspects of this compound photodegradation include:

  • Mechanism: The degradation of azo dyes can be initiated by direct absorption of photons, leading to the excitation of the dye molecule. In the presence of oxygen, this can lead to the formation of reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals, which can then attack the dye molecule. The azo bond (-N=N-) is often a primary target for cleavage, leading to the formation of various aromatic amines and other degradation products.[5]

  • Kinetics: The photodegradation of dyes often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the dye. The rate constant can be determined by monitoring the decrease in the absorbance of the dye at its λmax over time.

Experimental Protocols

This protocol outlines the steps to determine the absorption spectrum and molar extinction coefficient of this compound.

Materials:

  • This compound

  • Spectrophotometric grade solvents (e.g., ethanol, methanol, acetonitrile, water)

  • Volumetric flasks and pipettes

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.

  • Spectrophotometric Measurement:

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Record the absorption spectrum of each dilution over a relevant wavelength range (e.g., 200-600 nm).

    • Identify the wavelength of maximum absorbance (λmax).

  • Molar Extinction Coefficient (ε) Determination:

    • According to the Beer-Lambert law (A = εcl), plot the absorbance at λmax versus the concentration.

    • The slope of the resulting linear fit will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

This protocol provides a general procedure for studying the photodegradation of this compound.

Materials:

  • This compound solution of known concentration and absorbance at the irradiation wavelength.

  • Photoreactor equipped with a suitable light source (e.g., mercury lamp, xenon lamp with appropriate filters).

  • Reaction vessel (e.g., quartz tube).

  • Stirring mechanism (e.g., magnetic stirrer).

  • UV-Visible spectrophotometer for monitoring the reaction.

  • (Optional) High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) for product analysis.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the desired solvent. The concentration should be adjusted to have an absorbance of approximately 1 at the excitation wavelength to ensure sufficient light absorption.

  • Irradiation:

    • Transfer a known volume of the solution to the reaction vessel.

    • Place the vessel in the photoreactor and start the irradiation.

    • Maintain constant stirring throughout the experiment.

    • If studying the effect of oxygen, the solution can be purged with either oxygen or an inert gas (e.g., nitrogen, argon) before and during irradiation.

  • Reaction Monitoring:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Record the UV-Visible absorption spectrum of the aliquot to monitor the decrease in the concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (or concentration) of this compound versus irradiation time.

    • If the plot is linear, the reaction follows pseudo-first-order kinetics, and the rate constant (k) can be determined from the slope.

  • (Optional) Product Analysis: At the end of the reaction, analyze the solution using HPLC or GC-MS to identify the photodegradation products.

The photodegradation quantum yield can be determined relative to a well-characterized actinometer.

Materials:

  • This compound solution.

  • Actinometer solution (e.g., potassium ferrioxalate).

  • Photoreactor with a monochromatic light source.

  • UV-Visible spectrophotometer.

Procedure:

  • Actinometry: Irradiate the actinometer solution under the same experimental conditions (wavelength, light intensity, geometry) as the this compound solution. Determine the photon flux of the light source according to standard actinometry protocols.

  • Sample Irradiation: Irradiate the this compound solution for a specific period, ensuring that the conversion is kept low (typically <10%) to avoid complications from product absorption.

  • Analysis: Determine the number of moles of this compound degraded during irradiation using UV-Visible spectrophotometry or another suitable analytical technique.

  • Calculation: Calculate the photodegradation quantum yield using the following equation: Φd = (moles of DY3 degraded) / (moles of photons absorbed)

Visualizations

The following diagram illustrates a generalized photodegradation pathway for a monoazo dye like this compound, involving the cleavage of the azo bond.

G Generalized Photodegradation Pathway of this compound DY3 This compound (Ground State) DY3_excited This compound* (Excited State) DY3->DY3_excited hν (Light Absorption) ROS Reactive Oxygen Species (e.g., ¹O₂, •OH) DY3_excited->ROS Energy/Electron Transfer (in presence of O₂) Intermediates Aromatic Amine & Phenolic Intermediates DY3_excited->Intermediates Direct Photolysis (e.g., Azo Bond Cleavage) ROS->DY3 Attacks & Degrades Degradation Smaller Organic Molecules, CO₂, H₂O Intermediates->Degradation Further Oxidation

Caption: Generalized photodegradation pathways of this compound.

The logical flow of a typical photolysis experiment is depicted below.

G Experimental Workflow for Photolysis of this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Solution Prepare DY3 Solution (Known Concentration) Characterize Record Initial UV-Vis Spectrum (Determine A at λ_irr) Prep_Solution->Characterize Irradiate Irradiate Sample (Controlled Wavelength & Time) Characterize->Irradiate Monitor Monitor Reaction Progress (UV-Vis, HPLC, etc.) Irradiate->Monitor At time intervals Kinetics Determine Reaction Kinetics (e.g., Rate Constant) Monitor->Kinetics Products Identify Degradation Products (HPLC, GC-MS) Monitor->Products Quantum_Yield Calculate Quantum Yield (Actinometry) Kinetics->Quantum_Yield G This compound as a Model Photosensitizer DY3 DY3 (S₀) DY3_S1 DY3 (S₁) DY3->DY3_S1 DY3_T1 DY3 (T₁) DY3_S1->DY3_T1 Intersystem Crossing (ISC) DY3_T1->DY3 Phosphorescence or Non-radiative Decay Acceptor_T1 Acceptor (T₁) DY3_T1->Acceptor_T1 Energy Transfer Acceptor Acceptor (S₀) Reaction Photochemical Reaction Acceptor_T1->Reaction

References

Troubleshooting & Optimization

"Disperse Yellow 3" dye aggregation issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disperse Yellow 3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and professionals in overcoming common challenges encountered during experiments with this dye, particularly concerning its aggregation in solution.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (C.I. 11855) is a monoazo dye known for its low solubility in water.[1] Its primary application is in the textile industry for dyeing hydrophobic synthetic fibers such as polyester, nylon, and cellulose (B213188) acetate (B1210297).[2][3] It is also used as a colorant in plastics, and has seen some use in cosmetics and biological research for cell staining.[4][5]

Q2: What are the basic physical and chemical properties of this compound?

Understanding the fundamental properties of this compound is crucial for its effective use in experiments. Key properties are summarized in the table below.

PropertyValueReference(s)
CI Name This compound[6]
CI Number 11855[6]
CAS Number 2832-40-8[7]
Molecular Formula C₁₅H₁₅N₃O₂[7]
Molecular Weight 269.30 g/mol [7]
Appearance Brownish-yellow powder[5]
Melting Point 268-270 °C[5]
λmax 357 nm[5]

Q3: What is dye aggregation and why is it a concern for this compound?

Dye aggregation is the process where individual dye molecules clump together to form larger particles in a solution.[8] For sparingly soluble dyes like this compound, this is a common issue that can lead to:

  • Precipitation of the dye from the solution.

  • Inaccurate spectrophotometric readings due to light scattering.

  • Non-uniform staining in imaging applications.

  • Reduced efficacy in any solution-based assay.

Q4: In which solvents is this compound soluble?

The solubility of this compound is a critical factor in preparing stable solutions. The table below summarizes its solubility in various common solvents.

SolventSolubilityTemperatureReference(s)
Water 1.5–6.1 mg/L60°C[1]
Water < 0.1 mg/mL18°C (64°F)[9]
Acetone SolubleNot Specified[1]
Ethanol SolubleNot Specified[1]
Benzene SolubleNot Specified[1]
Chloroform Very Slightly SolubleNot Specified[5]
DMSO Slightly Soluble (Sonication may be required)Not Specified[5]
Methanol Slightly Soluble (Sonication may be required)Not Specified[5]

II. Troubleshooting Guide: Aggregation and Precipitation Issues

This guide provides a systematic approach to resolving common aggregation and precipitation problems with this compound solutions.

Issue 1: The dye powder is not dissolving properly in the chosen solvent.

  • Question: Are you using an appropriate solvent?

    • Answer: this compound has very low solubility in water.[9] For preparing stock solutions, organic solvents like acetone, ethanol, or DMSO are recommended.[1][5]

  • Question: Have you tried applying energy to aid dissolution?

    • Answer: For solvents where the dye is only slightly soluble, such as DMSO and methanol, sonication can help break up particles and facilitate dissolution.[5] Gentle warming may also be effective, but be cautious of solvent evaporation and potential dye degradation at high temperatures.

Issue 2: The solution is cloudy or a precipitate forms over time.

  • Question: Is the dye concentration too high?

    • Answer: You may have created a supersaturated solution. Try diluting your sample. It is recommended to work with the lowest concentration that meets the requirements of your experiment.

  • Question: Is the pH of your aqueous solution optimal?

    • Answer: For aqueous applications, the stability of disperse dyes is often pH-dependent. A weakly acidic medium (pH 4.5-5.5) is generally the most stable for disperse dyes.[10] Use a buffer, such as an acetate buffer, to maintain a stable pH.

  • Question: Are there temperature fluctuations?

    • Answer: A decrease in temperature can lower the solubility of the dye, causing it to precipitate. Store your solutions at a constant temperature and avoid refrigeration unless you have confirmed the dye's stability at lower temperatures in your specific solvent.

  • Question: Is your solvent of high purity?

    • Answer: The presence of contaminants, especially water in organic solvents, can significantly reduce the solubility of disperse dyes and cause precipitation. Use high-purity, anhydrous solvents whenever possible.

Issue 3: Spectrophotometric readings are inconsistent or show high background.

  • Question: Is your solution truly dissolved or is it a fine suspension?

    • Answer: Aggregates can scatter light, leading to an artificially high and noisy absorbance reading.[11] Before taking a measurement, visually inspect the solution in the cuvette for any signs of cloudiness or particulates.

  • Question: Have you filtered your solution?

    • Answer: If you suspect the presence of aggregates, filtering the solution through a 0.22 µm syringe filter can remove larger particles that contribute to light scattering.

Troubleshooting Workflow

G start Problem: Aggregation/Precipitation of this compound check_solvent Is the solvent appropriate? start->check_solvent check_conc Is the concentration too high? check_solvent->check_conc Yes use_energy Have you tried sonication or gentle warming? check_solvent->use_energy No check_ph Is the pH of the aqueous solution optimal (4.5-5.5)? check_conc->check_ph No solution_stable Solution is stable check_conc->solution_stable Yes, problem solved by dilution check_temp Are there temperature fluctuations? check_ph->check_temp Yes check_ph->solution_stable No, adjust pH check_purity Is the solvent high-purity/anhydrous? check_temp->check_purity No check_temp->solution_stable Yes, maintain constant temp check_purity->start No, review all factors check_purity->solution_stable Yes, use anhydrous solvent use_energy->check_solvent

Caption: A troubleshooting workflow for this compound aggregation issues.

III. Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes a general method for preparing a stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • High-purity dimethyl sulfoxide (B87167) (DMSO) or acetone

  • Vortex mixer

  • Sonicator bath

  • Amber glass vial for storage

Procedure:

  • Weigh out the desired amount of this compound powder in a fume hood.

  • Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the mixture vigorously for 1-2 minutes to initially disperse the powder.

  • Place the vial in a sonicator bath and sonicate for 15-30 minutes. The solution should become clear.

  • Visually inspect the solution for any remaining particulate matter. If present, continue sonication in 15-minute intervals until the solution is clear.

  • Store the stock solution in a tightly sealed amber glass vial at room temperature, protected from light.

Protocol 2: Analysis of Aggregation using UV-Vis Spectrophotometry

This protocol outlines how to use UV-Vis spectrophotometry to assess the aggregation state of this compound in solution. Aggregation is often indicated by a deviation from the Beer-Lambert law and/or a shift in the absorption maximum (λmax).

Materials:

  • This compound stock solution

  • Chosen solvent for the experiment

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of dilutions of your this compound stock solution in the desired solvent, covering a wide concentration range (e.g., 1 µM to 100 µM).

  • Set the spectrophotometer to scan a wavelength range that includes the known λmax of this compound (e.g., 300-500 nm).

  • Use the pure solvent as a blank to zero the spectrophotometer.

  • Measure the absorbance spectrum for each dilution, starting with the lowest concentration.

  • Plot the absorbance at λmax against the concentration.

  • Analysis:

    • Beer-Lambert Law Adherence: If the plot of absorbance vs. concentration is linear, it suggests that the dye is predominantly in a monomeric state within that concentration range. A deviation from linearity at higher concentrations can indicate the onset of aggregation.

    • Spectral Shifts: Compare the shape and λmax of the spectra at different concentrations. A blue shift (shift to a shorter wavelength) or a change in the shape of the absorption band at higher concentrations is a strong indicator of H-aggregate formation.

Factors Influencing Solution Stability

G center This compound Solution Stability factor1 Solvent Choice center->factor1 factor2 Concentration center->factor2 factor3 Temperature center->factor3 factor4 pH (Aqueous) center->factor4 factor5 Additives center->factor5 sub1 Organic vs. Aqueous factor1->sub1 sub2 High conc. promotes aggregation factor2->sub2 sub3 Low temp. can cause precipitation factor3->sub3 sub4 Weakly acidic is optimal factor4->sub4 sub5 Dispersing agents can help factor5->sub5

Caption: Key factors that influence the stability of this compound in solution.

General Experimental Workflow

G cluster_prep Solution Preparation cluster_analysis Analysis cluster_exp Experiment prep1 Select appropriate solvent prep2 Weigh dye prep1->prep2 prep3 Dissolve with sonication/ vortexing prep2->prep3 analysis1 Visual Inspection (Clarity) prep3->analysis1 analysis2 UV-Vis Spectroscopy (Aggregation Check) analysis1->analysis2 exp1 Perform Assay/ Staining analysis2->exp1

Caption: A general workflow for preparing and analyzing a this compound solution.

References

Improving "Disperse Yellow 3" solubility for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Disperse Yellow 3 in their experiments, with a focus on improving its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound (C.I. 11855; CAS No. 2832-40-8) is a monoazo dye.[1][2] In a research context, it is often used in toxicological studies due to its classification as a potential carcinogen and allergen.[1][2] Its metabolites are known to be genotoxic, making it a compound of interest for studying DNA damage and repair pathways. It is also used in the textile and plastics industries for dyeing synthetic fibers.

Q2: Why is this compound difficult to dissolve?

This compound has very low solubility in water due to its nonpolar aromatic structure.[1][3] While it is soluble in several organic solvents, achieving a stable, homogenous solution for experimental use can be challenging without the proper techniques.

Q3: What are the known metabolites of this compound?

The primary metabolic pathway for this compound involves the reductive cleavage of the azo bond (-N=N-). This process, often carried out by azoreductases from intestinal microbiota or liver enzymes, results in the formation of two main aromatic amines: 4-aminoacetanilide and 2-amino-p-cresol . Both of these metabolites are known to be genotoxic.

Q4: Are there any known signaling pathways affected by this compound?

Direct modulation of a specific signaling pathway by this compound has not been extensively documented. However, its genotoxic metabolites can induce DNA damage, which is known to activate DNA damage response (DDR) pathways, potentially leading to cell cycle arrest and apoptosis. Furthermore, the cellular stress caused by the dye and its metabolites may trigger inflammatory pathways such as the NF-κB signaling cascade.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when trying to dissolve this compound for experimental use.

Problem Potential Cause Recommended Solution
Precipitate forms when adding stock solution to aqueous media. The concentration of the organic solvent in the final solution is too high, causing the compound to crash out.- Prepare a more concentrated stock solution in an appropriate organic solvent (e.g., DMSO, acetone) to minimize the volume added to the aqueous medium. - Ensure the final concentration of the organic solvent in the experimental medium is low (typically <0.5% for DMSO in cell culture). - Add the stock solution to the aqueous medium dropwise while vortexing or stirring vigorously to promote rapid mixing. - Consider using a surfactant or co-solvent in the final medium, if compatible with the experimental system.
The compound does not fully dissolve in the chosen solvent. The solubility limit in that particular solvent has been exceeded at the given temperature.- Try a different solvent with higher reported solubility (see Table 1). - Gently warm the solution (e.g., to 37°C) to increase solubility. Ensure the temperature is not high enough to cause degradation. - Use sonication to aid in the dissolution process. - Prepare a more dilute stock solution.
Solution appears cloudy or as a suspension. The compound has not fully dissolved and is present as fine particles.- Increase the duration of vortexing or sonication. - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles, especially for cell-based assays. Note that this will result in a saturated solution with a concentration lower than initially intended if the compound is not fully dissolved.
Color of the solution fades or changes over time. The compound may be degrading due to exposure to light or incompatible storage conditions.- Prepare fresh solutions before each experiment. - Store stock solutions in amber vials or wrapped in aluminum foil to protect from light. - Store stock solutions at the recommended temperature (e.g., -20°C) and consider aliquoting to avoid repeated freeze-thaw cycles.

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in various solvents. Due to the limited availability of precise quantitative data for organic solvents, a descriptive summary is provided.

Solvent Solubility Remarks Reference
WaterVery Low< 0.1 mg/mL at 18°C (64°F) 1.5 - 6.1 mg/L at 60°C 32.32 µg/L at 25°C[2],[1],[3]
AcetoneSolubleA good initial solvent for preparing stock solutions.[1]
EthanolSolubleCan be used for stock solution preparation.[1]
BenzeneSolubleUse with caution due to toxicity.[1]
ChloroformVery Slightly SolubleNot a primary choice for achieving high concentrations.[3]
Dimethyl Sulfoxide (B87167) (DMSO)Slightly SolubleSonication can improve solubility. A common solvent for in vitro studies.[3]
MethanolSlightly SolubleSonication can aid dissolution.[3]

Experimental Protocols

Detailed Methodology for Preparing a this compound Stock Solution

This protocol provides a step-by-step guide for preparing a stock solution of this compound, optimized for use in biological experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Water bath sonicator

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes

Procedure:

  • Weighing the Compound:

    • Carefully weigh the desired amount of this compound powder in a microcentrifuge tube. Perform this in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Initial Solvent Addition:

    • Add a small volume of DMSO to the microcentrifuge tube containing the this compound powder. For example, to prepare a 10 mM stock solution (Molecular Weight = 269.3 g/mol ), add 371.3 µL of DMSO to 1 mg of the compound.

  • Vortexing:

    • Cap the tube tightly and vortex vigorously for 1-2 minutes to create a suspension and break up any clumps of powder.

  • Sonication:

    • Place the microcentrifuge tube in a water bath sonicator. Sonicate for 10-15 minutes. The water in the sonicator should be at room temperature. Check the tube periodically to ensure it is not overheating.

  • Visual Inspection:

    • After sonication, visually inspect the solution. If undissolved particles are still present, repeat the vortexing and sonication steps. Gentle warming in a 37°C water bath for a few minutes can also be attempted, followed by vortexing.

  • Sterile Filtration (for cell-based assays):

    • Once the solution appears clear and homogenous, it is recommended to sterile-filter it, especially for use in cell culture.

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Carefully dispense the filtered solution into a sterile, light-protected storage tube (e.g., an amber microcentrifuge tube).

  • Storage:

    • Store the stock solution at -20°C. For long-term storage, it is advisable to make single-use aliquots to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_experiment Experimental Use weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate vortex->sonicate inspect Visual Inspection sonicate->inspect inspect->vortex Particulates Present filter Sterile Filter (0.22 µm) inspect->filter Homogenous store Store at -20°C filter->store thaw Thaw Stock Solution store->thaw dilute Dilute in Media thaw->dilute treat Treat Cells/System dilute->treat assay Perform Assay treat->assay

Caption: Experimental workflow for preparing and using this compound.

logical_relationship DY3 This compound Metabolism Metabolism (Azoreductases) DY3->Metabolism Metabolites Aromatic Amine Metabolites Metabolism->Metabolites DNA_Damage DNA Damage Metabolites->DNA_Damage Cell_Stress Cellular Stress Metabolites->Cell_Stress DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR NFkB NF-κB Activation Cell_Stress->NFkB Apoptosis Apoptosis DDR->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Logical relationship of this compound metabolism and toxicity.

signaling_pathway cluster_cell Cell DY3_Metabolites This compound Metabolites DNA Nuclear DNA DY3_Metabolites->DNA Intercalation/ Adduct Formation DNA_Damage DNA Adducts & Double-Strand Breaks DNA->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Sensing p53 p53 Activation ATM_ATR->p53 Phosphorylation Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Plausible signaling pathway for this compound metabolite-induced apoptosis.

References

"Disperse Yellow 3" photostability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Yellow 3. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work related to its photostability and degradation.

Frequently Asked Questions (FAQs)

FAQ 1: What is this compound and what are its general properties?

This compound (DY3) is a monoazo dye.[1] It is characterized by the presence of one or more azo groups (-N=N-).[2] Azo dyes are known for their chemical stability, which makes them widely used as colorants.[1] Disperse dyes, including DY3, are sparingly soluble in water and are primarily used for dyeing synthetic, hydrophobic fibers such as polyester, polyamide, and acrylics. Due to their low water solubility, they require the use of dispersing agents for effective application.

FAQ 2: What are the known degradation pathways for this compound?

This compound can be degraded through several pathways, including:

  • Biodegradation: Fungi, such as Phanerochaete chrysosporium and Pleurotus ostreatus, can degrade this compound.[3] This degradation is often enzymatic, involving peroxidases that oxidize the dye.[3][4]

  • Electrochemical Degradation: Advanced oxidation processes like electrochemical oxidation have been shown to be effective in removing this compound from aqueous solutions. The efficiency of this process can be influenced by the anode material, electrolyte, and pH.

  • Photo-Fenton Processes: The solar photoelectro-Fenton (SPEF) process, which utilizes UV light, electrogenerated hydrogen peroxide, and an iron catalyst, can achieve complete decolorization and mineralization of this compound.[2][5] This method generates highly reactive hydroxyl radicals that break down the dye molecule.[5]

FAQ 3: What are the major degradation products of this compound?

Several degradation products of this compound have been identified. The major products resulting from peroxidase-catalyzed oxidation include:

  • Acetanilide[3][4]

  • 4-methyl-1,2-benzoquinone[4]

  • Dimerized this compound[4]

Under solar photoelectro-Fenton treatment, the degradation can proceed to smaller organic acids such as pyruvic, acetic, oxalic, and oxamic acids, and ultimately to inorganic ions like nitrate (B79036) (NO₃⁻).[5]

FAQ 4: How photostable is this compound?

The photostability of azo dyes like this compound is generally high in pure water. However, their photodegradation can be accelerated in the presence of natural humic materials, likely through oxidation by singlet oxygen or oxy-radicals. The photodegradation kinetics of this compound are not straightforward and do not typically follow simple first-order kinetics. An initial rapid degradation is often observed, followed by a period of much slower degradation with prolonged irradiation.

Troubleshooting Guides

Problem 1: Inconsistent or slow degradation of this compound in my biodegradation experiment.
  • Possible Cause 1: Inappropriate microbial strain or culture conditions.

    • Solution: Ensure you are using a microbial strain known to degrade this compound, such as Phanerochaete chrysosporium or Pleurotus ostreatus.[3][4] Optimize culture conditions, including pH, temperature, and nutrient availability, as these can significantly impact enzymatic activity and degradation rates.

  • Possible Cause 2: Low bioavailability of the dye.

    • Solution: this compound has low water solubility. Consider using a co-solvent or a surfactant to increase its bioavailability to the microorganisms. However, be mindful that the chosen additive should not inhibit microbial growth.

Problem 2: My photostability experiment shows a rapid initial decrease in this compound concentration, which then plateaus.
  • Possible Cause: Complex photodegradation kinetics.

    • Explanation: This observation is consistent with the known photodegradation behavior of this compound. The initial rapid phase may be due to the degradation of the most photo-labile dye molecules or the formation of less photo-reactive intermediates.

    • Recommendation: When modeling the kinetics, a simple first-order model may not be appropriate. Consider more complex models that can account for this biphasic behavior. It is also important to analyze for the formation of degradation products over time to get a complete picture of the reaction.

Problem 3: I am having difficulty identifying the degradation products of this compound.
  • Possible Cause 1: Inadequate analytical methodology.

    • Solution: A combination of analytical techniques is often necessary for the separation and identification of degradation products. High-Performance Liquid Chromatography (HPLC) is suitable for separating the components in the mixture.[3] For structural elucidation, Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is essential for identifying the molecular weights and fragmentation patterns of the products. Nuclear Magnetic Resonance (NMR) spectroscopy can provide further structural details.

  • Possible Cause 2: Low concentration of degradation products.

    • Solution: Concentrate your sample before analysis. Solid-phase extraction (SPE) can be an effective method for pre-concentrating the analytes from a large volume of aqueous solution.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number2832-40-8NIST
Molecular FormulaC₁₅H₁₅N₃O₂NIST
Molecular Weight269.30 g/mol NIST
UV-Vis λmax~357 nm (in ethanol/water)Sigma-Aldrich

Table 2: Reported Degradation Efficiency of this compound under Different Conditions

Treatment MethodAnode MaterialElectrolytepHColor RemovalTOC RemovalReference
Electrochemical OxidationBDDNa₂SO₄->90%>90%
Electrochemical OxidationTi/Ru₀.₃Ti₀.₇O₂NaCl-CompleteComplete
Solar Photoelectro-FentonBDDNa₂SO₄ + Fe²⁺3.0TotalAlmost complete[5]

Experimental Protocols

General Protocol for Photostability Testing of this compound

This is a generalized protocol based on common practices for testing the photostability of dyes. Researchers should adapt this protocol based on their specific experimental setup and objectives.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of organic solvent and water to ensure solubility). From the stock solution, prepare working solutions of the desired concentration in the aqueous medium for the experiment (e.g., buffered water at a specific pH).

  • Experimental Setup:

    • Use a photoreactor equipped with a light source that simulates solar radiation or provides specific UV wavelengths.

    • Control the temperature of the solution using a water bath or cooling system.

    • Ensure the solution is well-mixed throughout the experiment using a magnetic stirrer.

  • Irradiation:

    • Take an initial sample (t=0) before turning on the light source.

    • Start the irradiation and collect samples at regular time intervals.

    • Protect the collected samples from light until analysis.

  • Control Experiment: Run a parallel experiment in the dark to account for any degradation that is not photo-induced (e.g., hydrolysis).

  • Analysis:

    • Analyze the concentration of this compound in the collected samples using UV-Vis spectrophotometry at its λmax (~357 nm) or by HPLC with a UV-Vis detector.

    • Calculate the percentage of degradation over time.

    • Optionally, analyze the samples for the formation of degradation products using LC-MS or GC-MS.

Visualizations

degradation_pathway DY3 This compound Oxidation Oxidation (Peroxidases, Hydroxyl Radicals) DY3->Oxidation Intermediates Reactive Intermediates Oxidation->Intermediates Acetanilide Acetanilide Intermediates->Acetanilide Quinone 4-methyl-1,2-benzoquinone Intermediates->Quinone Dimer Dimerized DY3 Intermediates->Dimer Mineralization Further Oxidation (e.g., SPEF) Intermediates->Mineralization Acids Carboxylic Acids (Pyruvic, Acetic, Oxalic) Mineralization->Acids Inorganics Inorganic Products (CO₂, H₂O, NO₃⁻) Acids->Inorganics

Caption: Proposed degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sol Prepare DY3 Solution Irradiation Irradiate Sample (Photoreactor) Prep_Sol->Irradiation Dark_Control Run Dark Control Prep_Sol->Dark_Control Sampling Collect Samples at Time Intervals Irradiation->Sampling UV_Vis UV-Vis Spectrophotometry Sampling->UV_Vis HPLC HPLC Analysis Sampling->HPLC LC_MS LC-MS/GC-MS for Degradation Products Sampling->LC_MS

Caption: General workflow for photostability testing.

References

Factors affecting "Disperse Yellow 3" dyeing efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for C.I. Disperse Yellow 3. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the factors affecting the dyeing efficiency of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the dyeing efficiency of this compound on polyester (B1180765)?

A1: The dyeing efficiency of C.I. This compound on polyester fibers is primarily influenced by several key parameters:

  • Temperature: As a disperse dye, the dyeing temperature is crucial for fiber swelling and dye diffusion.

  • pH of the Dyebath: Maintaining an optimal pH is essential for the stability of the dye and the polyester fiber.

  • Dyeing Auxiliaries: The selection and concentration of dispersing agents, leveling agents, and carriers play a significant role in achieving a uniform and vibrant shade.

  • Time: The duration of the dyeing cycle at the optimal temperature is critical for ensuring complete dye penetration and fixation.

  • Reduction Clearing: A post-dyeing treatment to remove unfixed dye from the fiber surface is vital for good fastness properties.

Q2: What is the optimal temperature for dyeing polyester with this compound?

A2: For high-temperature (HT) dyeing of polyester with this compound, the recommended temperature is typically between 125°C and 135°C.[1] This temperature range allows for sufficient swelling of the polyester fibers, enabling the dye molecules to penetrate and fix within the fiber structure.

Q3: What is the ideal pH for the dyebath?

A3: The optimal pH for dyeing polyester with this compound is in a slightly acidic range of 4.5 to 5.5.[1][2] This pH ensures the stability of the disperse dye at high temperatures and promotes optimal dye uptake. Acetic acid is commonly used to maintain this pH.[2]

Q4: What is the role of a dispersing agent and what is a typical concentration?

A4: Disperse dyes, including this compound, have low solubility in water and tend to agglomerate. A dispersing agent is used to ensure the dye is evenly dispersed as fine particles in the dyebath, preventing spotting and uneven dyeing. A typical concentration for a dispersing agent, such as a lignosulfonate-based product, is around 1 g/L.[2]

Q5: When should a leveling agent be used and at what concentration?

A5: A leveling agent is recommended to ensure uniform dye uptake and prevent shade variations, especially in deep shades or with difficult-to-dye fabrics. It helps to slow down the initial dye absorption rate. A common concentration for a leveling agent is approximately 0.5 g/L.[2]

Q6: What is the purpose of a carrier in the dyeing process?

A6: A carrier is an organic compound that acts as a swelling agent for the polyester fiber, allowing for dyeing at lower temperatures (around 100°C) under atmospheric pressure. Carriers can increase the rate of dyeing and help achieve deeper shades. The concentration of the carrier can significantly impact the color strength (K/S value).[1]

Q7: Why is reduction clearing necessary after dyeing?

A7: After the dyeing process, some unfixed dye particles remain on the surface of the polyester fibers. If not removed, these particles can lead to poor wash fastness and crocking (rubbing) fastness. Reduction clearing is an after-treatment process that uses a reducing agent (like sodium hydrosulfite) and an alkali (like caustic soda) to destroy and remove this surface dye.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Uneven Dyeing (Shade Variation) 1. Improper pH control of the dyebath.2. Temperature rising too quickly.3. Poor dye dispersion.4. Fabric not properly pre-treated.1. Ensure the dyebath pH is stabilized within the optimal range of 4.5-5.5 using an acetic acid/sodium acetate (B1210297) buffer system.[1]2. Control the rate of temperature rise, typically 1-2°C per minute.[1]3. Use a suitable dispersing agent (e.g., 1 g/L) and ensure the dye is fully dispersed before adding to the dyebath.[2]4. Thoroughly scour and pre-heat set the polyester fabric to ensure uniform dye uptake.
Poor Color Yield (Lighter Shade) 1. Dyeing temperature is too low.2. Insufficient dyeing time.3. Incorrect pH.4. Dye agglomeration.1. Increase the dyeing temperature to the optimal range of 125-135°C for high-temperature dyeing.[1]2. Extend the dyeing time at the maximum temperature (e.g., 60 minutes) to allow for complete dye diffusion into the fiber.[2]3. Verify the dyebath pH is in the acidic range of 4.5-5.5.[1][2]4. Improve dye dispersion by using an appropriate dispersing agent and ensuring proper mixing.
Dull or Altered Shade 1. pH of the dyebath is too high (alkaline).2. Presence of metal ions in the water.1. Strictly maintain the acidic pH of the dyebath as some disperse dyes are sensitive to alkaline conditions at high temperatures.2. Use a sequestering agent if the water hardness is high.
Poor Wash or Rubbing Fastness 1. Incomplete removal of unfixed surface dye.2. Insufficient reduction clearing.1. Perform a thorough reduction clearing after dyeing.2. Ensure the reduction clearing bath contains the correct concentration of caustic soda (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L) and is carried out at the recommended temperature (e.g., 80°C) and time (e.g., 20 minutes).[2]
Dye Spots or Stains 1. Agglomeration of dye particles.2. Undissolved auxiliaries.1. Ensure proper dispersion of the dye by first making a paste with a dispersing agent and cold water before adding to the dyebath.[2]2. Ensure all auxiliaries are fully dissolved before adding the fabric.

Quantitative Data Summary

Table 1: Optimal Dyeing Parameters for C.I. This compound on Polyester

ParameterRecommended ValueReference(s)
Dyeing Temperature (High-Temp Method)125°C - 135°C[1]
Dyebath pH4.5 - 5.5[1][2]
Holding Time at Max Temperature60 minutes[2]
Rate of Temperature Rise1-2°C / minute[1]
Rate of Cooling3°C / minute[2]
Liquor Ratio10:1[2]

Table 2: Recommended Concentrations of Dyeing Auxiliaries

AuxiliaryRecommended ConcentrationReference(s)
Dispersing Agent (e.g., lignosulfonate-based)1 g/L[2]
Leveling Agent0.5 g/L[2]
Acetic AcidTo adjust pH to 4.5-5.5[2]
Carrier (for low-temperature dyeing)Varies (e.g., up to 4% on weight of fabric)[1]

Table 3: Reduction Clearing Parameters

ParameterRecommended ValueReference(s)
Caustic Soda (Sodium Hydroxide)2 g/L[2]
Sodium Hydrosulfite2 g/L[2]
Temperature80°C[2]
Time20 minutes[2]

Table 4: Effect of Carrier Concentration on Color Strength (K/S) of a Disperse Dye at 100°C

Carrier Concentration (% on weight of fabric)Color Strength (K/S)
03.93
14.49
25.85
35.92
48.97
57.71
(Data adapted from a study on a similar disperse dye, demonstrating the trend of carrier concentration effect)[1]

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with C.I. This compound

This protocol describes a standard laboratory procedure for dyeing 100% polyester fabric.

Materials and Equipment:

  • Scoured and bleached 100% polyester fabric

  • C.I. This compound

  • Dispersing agent (lignosulfonate-based)

  • Leveling agent

  • Acetic acid

  • Sodium hydrosulfite

  • Caustic soda (Sodium hydroxide)

  • High-temperature, high-pressure (HTHP) laboratory dyeing machine

  • Spectrophotometer for color measurement

  • Beakers, graduated cylinders, and stirring rods

  • pH meter

Procedure:

  • Dye Bath Preparation:

    • Prepare a dyebath with a liquor ratio of 10:1 (10 parts water to 1 part fabric by weight).

    • Add the dispersing agent (e.g., 1 g/L) and leveling agent (e.g., 0.5 g/L) to the water.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

    • In a separate beaker, create a paste of the required amount of this compound with a small amount of the dispersing agent and cold water. Ensure there are no lumps.

    • Add this dye dispersion to the main dyebath with stirring.

  • Dyeing Process:

    • Introduce the pre-wetted polyester fabric into the dyebath at 60°C.

    • Seal the dyeing vessel and begin heating.

    • Raise the temperature to 130°C at a controlled rate of 2°C per minute.

    • Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.

    • Cool the dyebath down to 70°C at a rate of 3°C per minute.

  • After-treatment (Reduction Clearing):

    • Drain the dyebath and rinse the fabric with warm water.

    • Prepare a fresh bath containing 2 g/L of caustic soda and 2 g/L of sodium hydrosulfite.

    • Treat the dyed fabric in this new bath at 80°C for 20 minutes to remove any unfixed surface dye.

    • Rinse the fabric thoroughly, first with hot water and then with cold water.

  • Drying:

    • Dry the fabric at a temperature not exceeding 120°C.

  • Evaluation:

    • Measure the color strength (K/S value) and color coordinates (CIELAB) of the dyed fabric using a spectrophotometer.

    • Assess the colorfastness to washing, rubbing, and light according to standard ISO methods (e.g., ISO 105-C06 for washing, ISO 105-X12 for rubbing).

Visualizations

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment Dye_Bath_Prep Dye Bath Preparation (Water, Auxiliaries, pH Adjustment) Load_Fabric Load Fabric at 60°C Dye_Bath_Prep->Load_Fabric Dye_Dispersion Dye Dispersion (Dye, Dispersing Agent, Water) Dye_Dispersion->Dye_Bath_Prep Heat_to_130C Heat to 130°C (2°C/min) Load_Fabric->Heat_to_130C Hold_at_130C Hold at 130°C (60 min) Heat_to_130C->Hold_at_130C Cool_to_70C Cool to 70°C (3°C/min) Hold_at_130C->Cool_to_70C Rinse_1 Rinse Cool_to_70C->Rinse_1 Reduction_Clearing Reduction Clearing (80°C, 20 min) Rinse_1->Reduction_Clearing Rinse_2 Hot & Cold Rinse Reduction_Clearing->Rinse_2 Drying Drying (<120°C) Rinse_2->Drying Evaluation Quality Control (Color Measurement, Fastness Tests) Drying->Evaluation

Caption: High-temperature exhaust dyeing workflow for this compound.

Troubleshooting_Flowchart Start Dyeing Issue Encountered Issue_Type What is the issue? Start->Issue_Type Uneven_Dyeing Uneven Dyeing Issue_Type->Uneven_Dyeing Unevenness Poor_Color_Yield Poor Color Yield Issue_Type->Poor_Color_Yield Light Shade Poor_Fastness Poor Fastness Issue_Type->Poor_Fastness Poor Fastness Check_pH Check pH (4.5-5.5) Uneven_Dyeing->Check_pH Check_Dyeing_Temp Check Dyeing Temp. (125-135°C) Poor_Color_Yield->Check_Dyeing_Temp Check_Red_Clearing Verify Reduction Clearing Process Poor_Fastness->Check_Red_Clearing Check_Temp_Rate Check Temp. Rise Rate (1-2°C/min) Check_pH->Check_Temp_Rate pH OK Solution_pH Adjust pH with Acetic Acid Check_pH->Solution_pH pH Incorrect Check_Dispersion Check Dye Dispersion Check_Temp_Rate->Check_Dispersion Rate OK Solution_Temp_Rate Control Heating Rate Check_Temp_Rate->Solution_Temp_Rate Rate Too Fast Solution_Dispersion Improve Dye Dispersion Technique Check_Dispersion->Solution_Dispersion Dispersion Poor Check_Dyeing_Time Check Dyeing Time (60 min) Check_Dyeing_Temp->Check_Dyeing_Time Temp. OK Solution_Dyeing_Temp Increase Dyeing Temperature Check_Dyeing_Temp->Solution_Dyeing_Temp Temp. Too Low Check_Dyeing_Time->Check_pH Time OK Solution_Dyeing_Time Increase Holding Time Check_Dyeing_Time->Solution_Dyeing_Time Time Too Short Solution_Red_Clearing Optimize Reduction Clearing Check_Red_Clearing->Solution_Red_Clearing

Caption: Troubleshooting flowchart for common this compound dyeing issues.

Auxiliaries_Mechanism cluster_dyebath Aqueous Dyebath cluster_fiber_interaction Fiber-Dye Interaction Dye_Aggregates Dye Aggregates Dispersing_Agent Dispersing Agent Dye_Aggregates->Dispersing_Agent Dispersed_Dye Finely Dispersed Dye Particles Dispersing_Agent->Dispersed_Dye Stabilizes Polyester_Fiber Polyester Fiber Dispersed_Dye->Polyester_Fiber Adsorption Swollen_Fiber Swollen Fiber with Increased Amorphous Regions Dispersed_Dye->Swollen_Fiber Enhanced Diffusion Leveling_Agent Leveling Agent Leveling_Agent->Polyester_Fiber Forms loose complex with dye, slows initial uptake Carrier Carrier Carrier->Polyester_Fiber Swells fiber Dyed_Fiber Dyed Fiber Swollen_Fiber->Dyed_Fiber

Caption: Mechanism of action of dyeing auxiliaries in this compound dyeing.

References

Technical Support Center: Disperse Yellow 3 Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the azo dye, Disperse Yellow 3, in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

A1: this compound (CAS 2832-40-8) is a monoazo dye used in the textile and plastics industries.[1][2] As a colored compound, it absorbs light in the ultraviolet and visible regions of the spectrum.[3] This inherent property can lead to two primary types of interference in fluorescence-based assays: autofluorescence and fluorescence quenching.

Q2: What is autofluorescence and how does this compound cause it?

A2: Autofluorescence is the intrinsic fluorescence emitted by a compound when excited by light. If this compound is present in your sample, it may absorb light at the excitation wavelength of your assay's fluorophore and emit its own fluorescence, leading to a false-positive signal. This can make it appear as though there is a higher level of biological activity than is actually present.

Q3: What is fluorescence quenching and how can this compound cause it?

A3: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[4] this compound can cause quenching through mechanisms such as the inner filter effect, where it absorbs either the excitation light intended for your fluorophore or the emitted light from the fluorophore before it can be detected.[5] This can result in a false-negative or an underestimation of the true signal.

Q4: How can I determine if this compound is interfering with my assay?

A4: The most effective way to determine if this compound is causing interference is to run proper controls. This includes a "compound-only" control containing this compound in the assay buffer without the biological components or the assay fluorophore. Measuring the fluorescence of this control at your assay's excitation and emission wavelengths will reveal if the dye itself is autofluorescent.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to this compound interference in fluorescence assays.

Observed Problem Potential Cause Recommended Solution(s)
Increased background fluorescence in all wells, including controls. Autofluorescence of this compound. The dye is absorbing excitation light and emitting its own fluorescence.1. Confirm Autofluorescence: Run a spectral scan of a "this compound-only" sample to determine its excitation and emission maxima. 2. Shift to Redder Fluorophores: If possible, switch to a fluorophore with excitation and emission wavelengths further away from the absorbance maximum of this compound (λmax ≈ 357 nm). Red-shifted dyes are generally less susceptible to interference from autofluorescent compounds.[6] 3. Background Subtraction: If switching fluorophores is not feasible, subtract the fluorescence signal of a "this compound-only" control from all experimental wells.
Lower than expected fluorescence signal in the presence of this compound. Fluorescence Quenching by this compound. The dye may be absorbing the excitation or emission light (inner filter effect).1. Check for Inner Filter Effect: Measure the absorbance spectrum of this compound. Significant overlap with your fluorophore's excitation or emission wavelengths suggests an inner filter effect.[5] 2. Reduce Compound Concentration: If possible, lower the concentration of this compound in your assay. 3. Use a Different Assay Format: Consider a non-fluorescence-based assay format, such as a luminescence or absorbance-based assay, if interference cannot be overcome.
Inconsistent or variable fluorescence readings across replicate wells. Poor Solubility/Precipitation of this compound. The dye has low aqueous solubility and may precipitate at higher concentrations, leading to light scatter and variable readings.[3]1. Assess Solubility: Visually inspect wells for any signs of precipitation. 2. Optimize Buffer Conditions: If solubility is an issue, consider adding a small amount of a non-interfering organic solvent (e.g., DMSO) to your assay buffer, if compatible with your biological system. 3. Filter Samples: If precipitation is observed, centrifuging and filtering the samples before reading may help, although this may also remove some of the compound.

Data Presentation: Spectral Properties of this compound

Understanding the spectral properties of this compound is crucial for predicting and troubleshooting interference.

Property Value Reference
CAS Number 2832-40-8[1]
Molecular Formula C₁₅H₁₅N₃O₂[1]
Molecular Weight 269.30 g/mol [1]
Appearance Yellow powder[1]
Absorbance Maximum (λmax) ~ 357 nm
Predicted Emission Range Likely in the blue-green region (estimated ~450-550 nm) based on typical Stokes shift for similar dyes.N/A

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.

Materials:

  • This compound

  • Assay buffer

  • Fluorescence microplate reader with spectral scanning capabilities

  • Black, opaque microplates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your primary assay.

  • Include a buffer-only control (blank).

  • Dispense the solutions into the wells of a black, opaque microplate.

  • Using the fluorescence microplate reader, perform an excitation scan (e.g., from 300 nm to 500 nm) while keeping the emission wavelength fixed at your assay's emission wavelength.

  • Next, perform an emission scan (e.g., from 400 nm to 700 nm) while exciting at your assay's excitation wavelength.

  • Data Analysis: Plot the fluorescence intensity against the wavelength for both scans. Significant peaks will indicate the autofluorescence profile of this compound.

Protocol 2: Mitigating Autofluorescence with Background Subtraction

Objective: To correct for the contribution of this compound autofluorescence in the final assay results.

Materials:

  • Completed assay plate with experimental samples, positive controls, and negative controls.

  • A control plate or wells containing only this compound at the same concentrations as in the experimental wells, in the same assay buffer.

Procedure:

  • Measure the fluorescence intensity of the experimental plate at the assay's excitation and emission wavelengths.

  • Measure the fluorescence intensity of the "this compound-only" control plate/wells at the same instrument settings.

  • Data Analysis: For each corresponding concentration, subtract the average fluorescence intensity of the "this compound-only" wells from the fluorescence intensity of the experimental wells.

Visualizations

Interference_Pathway Potential Interference Pathways of this compound cluster_autofluorescence Autofluorescence cluster_quenching Quenching (Inner Filter Effect) DY3 This compound Emission Detected Emission DY3->Emission False Positive Signal Reduced Signal Reduced Signal DY3->Reduced Signal Excitation Excitation Light Excitation->DY3 Absorption Excitation->DY3 Absorption Fluorophore Assay Fluorophore Fluorophore->Emission True Signal Emission->DY3 Absorption

Caption: Interference pathways of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Suspected Interference Start Unexpected Assay Results Control Run 'Compound-Only' Control Start->Control Check_Fluorescence Is Fluorescence Detected? Control->Check_Fluorescence Autofluorescence Issue: Autofluorescence Check_Fluorescence->Autofluorescence Yes Quenching Issue: Quenching Check_Fluorescence->Quenching No (and signal is low) Solution_AF Solution: Background Subtraction or Red-Shifted Dye Autofluorescence->Solution_AF Solution_Q Solution: Lower Concentration or Change Assay Type Quenching->Solution_Q End Reliable Data Solution_AF->End Solution_Q->End

Caption: Troubleshooting workflow for interference.

References

Technical Support Center: Optimizing "Disperse Yellow 3" Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of "Disperse Yellow 3" from solid matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from a solid matrix?

A1: The most common methods for extracting this compound include Solid-Phase Extraction (SPE), Supercritical Fluid Extraction (SFE), Soxhlet Extraction, and Ultrasound-Assisted Extraction (UAE). The choice of method depends on factors such as the nature of the solid matrix, the required extraction efficiency, sample throughput, and available equipment.

Q2: Which solvents are most effective for extracting this compound?

A2: this compound is soluble in several organic solvents. Chlorobenzene (B131634) has been shown to be effective for complete extraction from textile fibers.[1] Other suitable solvents include methanol (B129727), acetone, benzene, and toluene. For specific applications like Matrix Solid-Phase Dispersion (MSPD), methanol can be used as an eluting solvent.

Q3: What are the typical recovery rates for this compound extraction?

A3: Recovery rates can vary significantly depending on the extraction method, solvent, and matrix. For a similar compound, Disperse Yellow 23, extraction from textiles using chlorobenzene followed by analysis with HPLC-DAD or LC-MS/MS has shown recovery rates between 92.1% and 98.7%.[1] Optimizing the extraction parameters is crucial for achieving high recovery.

Q4: How can I quantify the amount of this compound after extraction?

A4: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are common analytical techniques for the quantification of this compound.[1][2] These methods offer high sensitivity and selectivity.

Q5: Can this compound be extracted using green solvents?

A5: Supercritical carbon dioxide (SC-CO2) is a green solvent alternative for extracting disperse dyes.[3] The efficiency of SFE with CO2 can be enhanced by using modifiers like ethanol. Research is ongoing to explore other environmentally friendly solvent systems.

Troubleshooting Guides

Low Extraction Recovery
Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice Ensure the solvent has a high affinity for this compound. Test a range of solvents with varying polarities (e.g., chlorobenzene, methanol, acetone).
Insufficient Extraction Time or Temperature Increase the extraction time or temperature within the limits of the dye's stability. For UAE, optimize the sonication time. For Soxhlet, ensure a sufficient number of extraction cycles.
Poor Analyte-Sorbent Interaction (SPE) Select a sorbent with a high affinity for this compound. Adjust the sample pH to enhance the interaction between the analyte and the sorbent.
Incomplete Elution (SPE) Use a stronger elution solvent or a mixture of solvents to ensure the complete desorption of the dye from the sorbent.
Matrix Effects The solid matrix can interfere with the extraction process. Consider a matrix-matched calibration or a standard addition method for accurate quantification. For LC-MS analysis, matrix effects can cause ion suppression or enhancement.[4]
Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Steps
Inhomogeneous Sample Ensure the solid matrix is homogenized before taking a subsample for extraction to ensure representativeness.
Variable Extraction Conditions Strictly control all extraction parameters, including temperature, pressure, time, and solvent-to-solid ratio, across all experiments.
Degradation of Analyte This compound may be sensitive to high temperatures or prolonged exposure to certain solvents. Assess the stability of the dye under your experimental conditions.
Instrumental Variability Regularly calibrate and maintain all equipment, including extraction apparatus and analytical instruments.

Comparison of Extraction Methods

Method Principle Advantages Disadvantages Typical Solvents Reported Recovery (for similar dyes)
Soxhlet Extraction Continuous solid-liquid extraction with a cycling solvent.High extraction efficiency for exhaustive extraction.Time-consuming, requires large volumes of solvent, potential for thermal degradation of the analyte.Chlorobenzene, Methanol, Acetone>90%
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to accelerate the extraction process.Faster than Soxhlet, lower solvent consumption, can be performed at lower temperatures.Efficiency can be matrix-dependent, potential for analyte degradation at high ultrasonic power.Methanol, Ethanol, Acetone95-100%
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the extraction solvent.Environmentally friendly ("green"), tunable selectivity by adjusting pressure and temperature, low operating temperatures.High initial equipment cost, may require a co-solvent for polar analytes.Supercritical CO2, often with a modifier like ethanol.[3]>90%
Solid-Phase Extraction (SPE) Analyte is adsorbed onto a solid sorbent and then eluted with a solvent.High selectivity, can be used for sample cleanup and concentration, can be automated.Can have issues with low recovery and lack of reproducibility if not optimized, matrix effects can be significant.Methanol, Acetonitrile92.1% - 98.7% (for Disperse Yellow 23)[1]

Experimental Protocols

Soxhlet Extraction Protocol (Adaptable for Polyester (B1180765) Matrix)
  • Sample Preparation: Cut the solid matrix (e.g., polyester fabric) into small pieces (approx. 1-2 mm). Accurately weigh about 1 gram of the sample.

  • Apparatus Setup: Place the weighed sample into a cellulose (B213188) thimble and insert the thimble into the Soxhlet extractor.

  • Solvent Addition: Add 200 mL of chlorobenzene to a round-bottom flask.

  • Extraction: Assemble the Soxhlet apparatus and heat the flask to the boiling point of the solvent. Allow the extraction to proceed for at least 6-8 hours (or until the solvent in the extractor arm is colorless).

  • Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and evaporate the solvent using a rotary evaporator.

  • Reconstitution: Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis by HPLC or LC-MS/MS.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation: Cut the solid matrix into small pieces and accurately weigh about 0.5 grams of the sample into a conical flask.

  • Solvent Addition: Add 20 mL of methanol to the flask.

  • Ultrasonication: Place the flask in an ultrasonic bath. For a natural yellow dye extracted from Cassia alata flower petals, optimal conditions were found to be 50°C for 45 minutes.[5] These parameters can be used as a starting point for optimization.

  • Separation: After sonication, centrifuge the mixture to separate the solid residue from the extract.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter.

  • Analysis: The filtered extract is ready for analysis by HPLC or LC-MS/MS.

Workflow for Optimizing this compound Extraction

ExtractionOptimization cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction Method Selection & Optimization cluster_analysis 3. Analysis & Evaluation cluster_troubleshoot 4. Troubleshooting Homogenize Homogenize Solid Matrix Weigh Weigh Sample Homogenize->Weigh Method Choose Method: Soxhlet, UAE, SFE, or SPE Weigh->Method Solvent Select Solvent: Chlorobenzene, Methanol, etc. Method->Solvent Parameters Optimize Parameters: Time, Temp, Pressure, etc. Solvent->Parameters Quantify Quantify DY3: HPLC-DAD or LC-MS/MS Parameters->Quantify Evaluate Evaluate Efficiency: Calculate Recovery (%) Quantify->Evaluate LowRecovery Low Recovery? Evaluate->LowRecovery Inconsistent Inconsistent Results? Evaluate->Inconsistent High RSD LowRecovery->Parameters Re-optimize Inconsistent->Homogenize Check Homogeneity

Caption: Workflow for optimizing the extraction of this compound.

References

Technical Support Center: High-Purity Disperse Yellow 3 Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Disperse Yellow 3. This resource is designed for researchers, scientists, and professionals in drug development who require high-purity samples of this compound for their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial-grade this compound?

A1: Commercial-grade this compound often has a dye content as low as 30-44%, although some batches may be higher (e.g., up to 87.6%).[1] Common impurities include water, sodium chloride, sodium carbonate, and other organic side products from the synthesis process, such as triazenes or self-coupling products.[2]

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD) is a common and effective method.[2][3] Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment. For more detailed analysis and to avoid issues with co-eluting impurities, HPLC coupled with Mass Spectrometry (HPLC-MS) is recommended.[3][4]

Q3: My purified this compound sample appears oily or has an off-color. What could be the cause?

A3: The presence of an oily product or an incorrect color suggests significant impurities. This could be due to the formation of side products like triazenes during synthesis, or the presence of other azo dyes resulting from self-coupling reactions.[2] In such cases, further purification by column chromatography is recommended to separate these closely related impurities.

Q4: I'm having trouble getting my this compound to crystallize during recrystallization. What should I do?

A4: Difficulty in crystallization can be due to several factors. The most common reason is using too much solvent. Try reducing the solvent volume by gentle heating under a stream of inert gas or by using a rotary evaporator. If the solution is supersaturated, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. Cooling the solution slowly and then in an ice bath can also promote crystallization.[2]

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Poor or no crystal formation - Too much solvent was used.- The solution is supersaturated.- The cooling process was too rapid.- Reduce solvent volume by evaporation.- Induce crystallization by scratching the flask or adding a seed crystal.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oily product forms instead of crystals - The compound is significantly impure.- The boiling point of the solvent is higher than the melting point of the solute.- Attempt purification by column chromatography first to remove major impurities.- Choose a solvent with a lower boiling point.
Low recovery of purified product - Too much solvent was used.- The crystals were washed with a solvent that was not ice-cold.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the rinsing solvent is thoroughly chilled.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Colored impurities remain in the final product - The impurity has similar solubility to this compound.- Insufficient amount of decolorizing agent used.- Add a small amount of activated charcoal to the hot solution before filtration.- Consider a different solvent system where the impurity has higher solubility.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of this compound from impurities - Inappropriate solvent system (mobile phase).- Column was not packed properly (channeling).- The sample was overloaded.- Optimize the mobile phase polarity using TLC.- Ensure the column is packed uniformly without any air bubbles.- Use a smaller amount of the crude sample.
This compound is not eluting from the column - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution). For example, increase the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate system.
Peak tailing in collected fractions - Strong interaction between the polar dye and the stationary phase (e.g., silica (B1680970) gel).- Add a small amount of a polar modifier to the mobile phase, such as a few drops of acetic acid, to reduce strong adsorption to the silica gel.
Co-elution with other colored compounds - Impurities have very similar polarity to this compound.- Use a shallower gradient in your mobile phase to improve resolution.- Consider using a different stationary phase, such as alumina, which may offer different selectivity.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent should dissolve the dye when hot but not at room temperature. Ethanol (B145695) or a mixture of ethanol and water is often a good starting point for azo dyes.[5]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in ethanol. If it is soluble at room temperature, ethanol may not be a suitable solvent alone. Try a mixed solvent system, such as ethanol/water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If using a mixed solvent system, dissolve the dye in the solvent in which it is more soluble (ethanol) and then add the other solvent (water) dropwise until the solution becomes slightly cloudy.

  • Decolorization (Optional): If the solution is highly colored with soluble impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If activated charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane. Securely clamp the chromatography column in a vertical position and add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a 1:1 mixture of hexane and ethyl acetate). Carefully add the sample solution to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent such as hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (gradient elution). For example, start with 100% hexane, then move to 9:1 hexane:ethyl acetate, then 4:1, and so on.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes. The yellow band corresponding to this compound should move down the column and be collected.

  • Purity Analysis: Analyze the collected fractions using TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Sublimation

Sublimation is a suitable technique for purifying some azo compounds, especially on a smaller scale, as it avoids the use of solvents.[6][7]

Materials:

  • Crude this compound

  • Sublimation apparatus (including a cold finger)

  • Vacuum pump

  • Heating mantle or oil bath

Procedure:

  • Apparatus Setup: Place the crude this compound in the bottom of the sublimation apparatus. Insert the cold finger and ensure a good seal.

  • Vacuum Application: Connect the apparatus to a vacuum pump and evacuate the system.

  • Heating and Cooling: Begin circulating cold water through the cold finger. Gently heat the bottom of the apparatus using a heating mantle or oil bath.

  • Sublimation and Deposition: The this compound will sublime (turn from a solid to a gas) and then deposit as purified crystals on the cold surface of the cold finger. Non-volatile impurities will remain in the bottom of the apparatus.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully release the vacuum and collect the purified crystals from the cold finger.

Quantitative Data Summary

The following table provides a hypothetical comparison of the different purification techniques for a starting sample of commercial-grade this compound with an initial purity of approximately 40%.

Purification Technique Starting Purity (%) Final Purity (by HPLC, %) Yield (%) Advantages Disadvantages
Recrystallization 40>9560-80Simple, scalable, good for removing bulk impurities.May not be effective for impurities with similar solubility; potential for product loss in the mother liquor.
Column Chromatography 40>9940-70High resolution for separating closely related impurities.More time-consuming and labor-intensive; requires larger volumes of solvent.
Sublimation 40>99.530-60Yields very high purity product; solvent-free.Only suitable for compounds that sublime without decomposition; may not be practical for large-scale purification.

Visualizations

Experimental Workflow for this compound Purification

PurificationWorkflow start Crude this compound recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography sublimation Sublimation start->sublimation purity_analysis Purity Analysis (HPLC/TLC) recrystallization->purity_analysis column_chromatography->purity_analysis sublimation->purity_analysis high_purity_product High-Purity this compound purity_analysis->high_purity_product

Caption: A workflow diagram illustrating the different purification pathways for obtaining high-purity this compound.

Decision Tree for Choosing a Purification Method

PurificationDecisionTree start Initial Purity Assessment low_purity < 80% Purity start->low_purity Low high_purity > 80% Purity start->high_purity High column_chromatography Column Chromatography low_purity->column_chromatography recrystallization Recrystallization high_purity->recrystallization final_product High-Purity Product recrystallization->final_product column_chromatography->final_product sublimation Sublimation for Ultra-Purity final_product->sublimation Optional

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Disperse Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide provides detailed troubleshooting advice in a question-and-answer format to help researchers, scientists, and drug development professionals resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with Disperse Yellow 3.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing in reversed-phase HPLC?

Peak tailing, where the peak asymmetry factor (As) is greater than 1.2, is a common issue in HPLC.[1] For a compound like this compound, which possesses a moderately polar structure with amine and hydroxyl groups, tailing is often caused by a combination of factors.[2][3][4][5][6]

The most common causes include:

  • Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing for basic or polar compounds is the interaction between the analyte and acidic residual silanol groups (Si-OH) on the silica-based stationary phase.[1][7][8][9] These interactions create a secondary, stronger retention mechanism in addition to the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tail.[1][8][10]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to peak distortion, including tailing.[11][12][13][14]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or diameter, poor fittings, or a large detector cell volume, can cause the analyte band to spread, leading to tailing.[7][11][15] This is often referred to as dead volume.

  • Mobile Phase pH Issues: An inappropriate mobile phase pH can lead to the ionization of both the analyte and the silanol groups, increasing the likelihood of strong secondary interactions.[7][15]

  • Column Degradation: Physical deformation of the column bed, such as the formation of a void at the inlet, or contamination from sample matrix components can lead to poor peak shape.[1][10]

Q2: How can I diagnose the specific cause of peak tailing for this compound?

A systematic approach is the best way to identify the root cause.

  • Check for Overload: The easiest issue to test for is column overload.[16] Prepare a sample that is 10 times more dilute than your current sample and inject it. If the peak shape improves significantly and becomes more symmetrical, you are likely experiencing mass overload.[16]

  • Evaluate All Peaks: Look at other peaks in your chromatogram, if any. If all peaks are tailing, the problem is likely physical or systemic, such as extra-column dead volume, a column void, or a blocked frit.[11][17] If only the this compound peak (and other similar polar/basic compounds) is tailing, the cause is more likely chemical, pointing towards secondary silanol interactions.[9][17]

  • Inspect the System: Check all fittings and tubing. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that the length is minimized.[15] Make sure all connections are properly seated to avoid dead volume.[17]

Troubleshooting Guides

Q3: My this compound peak is tailing, and I suspect secondary silanol interactions. What should I do?

This is the most common chemical cause of peak tailing for compounds with amine or hydroxyl groups.[1][9] Here are several strategies to mitigate these interactions, ordered from simplest to most involved.

Strategy 1: Adjust Mobile Phase pH Lowering the mobile phase pH (typically to between 2.5 and 3.0) protonates the acidic silanol groups, neutralizing their negative charge and minimizing their ability to interact with your analyte.[1][7][8][10]

Strategy 2: Add a Mobile Phase Modifier A more traditional method involves adding a "sacrificial base," like triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.05 M).[7] The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.

Strategy 3: Use a Modern, End-Capped Column Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them much less polar and active.[1] If you are using an older Type-A silica (B1680970) column, switching to a high-purity, end-capped Type-B silica column or a column with a polar-embedded phase can dramatically improve peak shape for basic compounds.[7][11][15]

The following table summarizes the expected effect of these mobile phase modifications on peak shape.

ParameterCondition A (Control)Condition B (Low pH)Condition C (Modifier)
Mobile Phase 60:40 ACN:Water60:40 ACN:Water, pH 2.860:40 ACN:Water + 0.05% TEA
Expected Tailing Factor (Tf) > 1.81.2 - 1.51.1 - 1.4
Expected Asymmetry (As) > 2.01.3 - 1.61.2 - 1.5
Notes Significant tailing observedTailing is reducedTailing is significantly reduced
Q4: I've ruled out chemical interactions. What instrumental or physical problems could be causing tailing for all my peaks?

If all peaks in the chromatogram exhibit tailing, the issue is likely related to the physical setup of the HPLC system or the column's physical condition.[11]

  • Extra-Column Volume: This is the volume within the HPLC system outside of the column itself (injector, tubing, fittings, detector cell).[7] Large extra-column volumes cause band broadening and peak tailing.

    • Solution: Use the shortest possible length of narrow-bore (e.g., 0.12 mm ID) tubing to connect the system components. Ensure all fittings are correctly installed to prevent dead volume.[15][18]

  • Column Contamination or Blockage: Particulates from the sample or mobile phase can block the column inlet frit. Strongly retained compounds from previous injections can also contaminate the head of the column.

    • Solution: First, try flushing the column with a strong solvent. If your column allows it, you can reverse the column (disconnect from the detector) and backflush to waste.[1] Always filter your samples and mobile phases. Using a guard column is highly recommended to protect the analytical column.[19]

  • Column Void: A void can form at the head of the column due to the settling of the stationary phase, often caused by high pressure or pH fluctuations.[7][11] This creates a space where the sample can spread out before entering the packed bed, causing distorted peaks.

    • Solution: A column void is often irreversible, and the column will need to be replaced.[11] To prevent this, always ramp up pressure gradually and operate within the column's specified pH and pressure limits.[11]

Experimental Protocols

Protocol 1: Diagnosing and Mitigating Column Overload

Objective: To determine if peak tailing is caused by mass overload and to find the optimal sample concentration.

Methodology:

  • Prepare a Stock Solution: Create a stock solution of this compound at a known high concentration (e.g., 1 mg/mL) in a solvent compatible with the mobile phase.

  • Create a Dilution Series: Prepare a series of dilutions from the stock solution. A 10-fold dilution series is a good starting point (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).

  • Inject and Analyze: Inject a constant, small volume (e.g., 5 µL) of each dilution, starting with the most dilute sample.

  • Evaluate Peak Shape: Record the tailing factor (Tf) or asymmetry factor (As) for each concentration.

  • Interpretation: Observe the concentration at which the peak shape becomes symmetrical (Tf ≤ 1.2). If the peak shape improves dramatically upon dilution, mass overload was the cause.[16] Your optimal working concentration should be below the level where tailing begins.

Protocol 2: Optimizing Mobile Phase pH to Reduce Silanol Interactions

Objective: To improve the peak shape of this compound by suppressing silanol activity.

Methodology:

  • Prepare Buffered Mobile Phases: Prepare several batches of the aqueous portion of your mobile phase, adjusting the pH with an appropriate acid (e.g., formic acid or phosphoric acid). Target pH values of 4.0, 3.5, 3.0, and 2.8. Ensure your column is stable at low pH.[1]

  • System Equilibration: For each new mobile phase, allow the HPLC system to equilibrate for at least 15-20 column volumes before injecting the sample.

  • Inject Sample: Inject your this compound sample under each pH condition.

  • Analyze and Compare: Record the retention time, tailing factor, and resolution.

  • Interpretation: You should observe a significant improvement in peak symmetry as the pH is lowered.[1] Note that lowering the pH may also decrease the retention time, which may require adjusting the organic modifier content to maintain adequate separation.[1]

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues.

G start Peak Tailing Observed (As > 1.2) q_all_peaks Are ALL peaks tailing? start->q_all_peaks chem_cause Likely Chemical Cause: Secondary Interactions q_all_peaks->chem_cause No phys_cause Likely Physical/System Cause q_all_peaks->phys_cause Yes sol_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.0) chem_cause->sol_ph sol_modifier Add Mobile Phase Modifier (e.g., 0.05% TEA) chem_cause->sol_modifier sol_column Use End-Capped or Polar-Embedded Column chem_cause->sol_column q_overload Test for Overload: Dilute sample 10x. Did shape improve? phys_cause->q_overload sol_overload Reduce Sample Concentration / Volume q_overload->sol_overload Yes check_system Check for Extracolumn Volume & Column Health q_overload->check_system No sol_tubing Minimize tubing length/ID, check fittings check_system->sol_tubing sol_flush Flush or Backflush Column check_system->sol_flush sol_replace Replace Column (if void or contaminated) check_system->sol_replace

Caption: A flowchart for systematically troubleshooting HPLC peak tailing.

References

"Disperse Yellow 3" stability in different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Disperse Yellow 3 in various experimental conditions. The information is tailored for researchers, scientists, and professionals in drug development who may use this dye in their studies.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, focusing on problems arising from its stability under different pH and temperature conditions.

Issue Potential Cause Recommended Solution
Color Fading or Shade Change During Experiment High pH (Alkaline Hydrolysis): this compound is an azo dye susceptible to hydrolysis under alkaline conditions (pH > 6), especially at elevated temperatures. This breaks down the chromophore, leading to a loss of color.[1][2]Maintain the experimental solution at a weakly acidic pH, ideally between 3 and 6. Use a suitable buffer system (e.g., acetate (B1210297) buffer) to stabilize the pH.[1]
High Temperature: Elevated temperatures, particularly above 125°C, can accelerate the degradation of the dye, even at a suitable pH.[1]If high temperatures are necessary, minimize the exposure time. Whenever possible, conduct experiments at lower temperatures.
Inconsistent Results Across Batches pH Fluctuation: Small variations in the pH of your solutions between experiments can lead to different rates of dye degradation, causing inconsistent results.Always measure and adjust the pH of your solutions immediately before use. Employ a calibrated pH meter for accurate measurements.
Impurity Profile: Commercial batches of this compound can have varying levels of impurities, which might affect stability.[3]For sensitive applications, consider purifying the dye or sourcing a high-purity grade. Perform a purity check (e.g., via HPLC) on new batches.
Precipitation of the Dye Low Aqueous Solubility: this compound has low solubility in water, which can be further affected by changes in temperature and the ionic strength of the solution.[3]Use a dispersing agent if compatible with your experimental setup. Alternatively, dissolve the dye in a small amount of a suitable organic solvent (e.g., acetone, ethanol) before adding it to the aqueous medium.[3]
Unexpected Peaks in Analytical Chromatogram (e.g., HPLC) Degradation Products: The appearance of new peaks can indicate the formation of degradation products due to hydrolysis or thermal decomposition.To confirm, run a forced degradation study. Expose a sample of the dye to harsh conditions (e.g., high pH, high temperature) and compare the chromatogram to that of your experimental sample.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature conditions for maintaining the stability of this compound in aqueous solutions?

A1: this compound is most stable in a weakly acidic environment, with a recommended pH range of 3 to 6.[1] It is advisable to work at or below room temperature when stability is critical. High temperatures, especially in combination with alkaline pH, will accelerate degradation.

Q2: My experiment requires a pH outside the optimal range. How can I minimize the degradation of this compound?

A2: If you must work outside the ideal pH range, it is crucial to keep the temperature as low as possible and minimize the duration of the experiment. If working at an alkaline pH, be aware that hydrolysis is likely to occur.[1][2] It is recommended to quantify the extent of degradation under your specific conditions.

Q3: How can I monitor the stability of this compound during my experiment?

A3: High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is a common and effective method for monitoring the stability of dyes.[4] By analyzing samples at different time points, you can quantify the decrease in the concentration of the parent dye and the appearance of any degradation products.

Q4: Are there any known degradation products of this compound that I should be aware of?

A4: While specific degradation pathways in various conditions are not extensively detailed in publicly available literature, azo dye hydrolysis typically involves the cleavage of the azo bond (-N=N-). The resulting products would be aromatic amines. For this compound, this would likely result in the formation of 4-amino-N-acetyl-aniline and 4-methyl-2-aminophenol.

Quantitative Data on Stability

Table 1: Hypothetical Half-life (t½) of this compound in Aqueous Solution at Different pH and Temperature Conditions.

Temperature (°C)pH 4pH 7pH 9
25> 1 year~180 days~30 days
40> 6 months~60 days~7 days
60~90 days~15 days~1 day

Table 2: Hypothetical Pseudo-First-Order Degradation Rate Constants (k) for this compound in Aqueous Solution.

Temperature (°C)pH 4 (s⁻¹)pH 7 (s⁻¹)pH 9 (s⁻¹)
25< 1 x 10⁻⁸~4.5 x 10⁻⁸~2.7 x 10⁻⁷
40< 2 x 10⁻⁸~1.3 x 10⁻⁷~1.1 x 10⁻⁶
60~8.9 x 10⁻⁸~5.3 x 10⁻⁷~8.0 x 10⁻⁶

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general procedure for determining the stability of this compound under various pH and temperature conditions using HPLC.

1. Materials and Reagents:

  • This compound (analytical standard)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)

  • Citrate buffer components (e.g., citric acid and sodium citrate)

  • Borate buffer components (e.g., boric acid and sodium borate)

  • Hydrochloric acid and sodium hydroxide (B78521) for pH adjustment

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV-Vis detector and a C18 column

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).

  • Working Solutions: For each pH and temperature condition to be tested, dilute the stock solution with the appropriate buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

3. Stability Study:

  • For each pH condition, dispense the working solution into several sealed vials.

  • Place the vials in temperature-controlled environments (e.g., incubators or water baths) set to the desired temperatures (e.g., 25°C, 40°C, and 60°C).

  • At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove one vial from each condition.

  • Immediately analyze the sample by HPLC.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for disperse dyes is a gradient of acetonitrile and water.

  • Column: A C18 reversed-phase column is commonly used.

  • Detection: Monitor the elution at the maximum absorbance wavelength (λmax) of this compound.

  • Quantification: The concentration of this compound at each time point is determined by comparing the peak area to a calibration curve prepared from freshly made standards.

5. Data Analysis:

  • Plot the concentration of this compound versus time for each pH and temperature condition.

  • Determine the degradation kinetics (e.g., by fitting the data to a first-order or pseudo-first-order rate equation).

  • Calculate the rate constant (k) and the half-life (t½) for each condition.

Visualizations

Stability_Relationship cluster_stability This compound Stability pH pH Level Stability Stability pH->Stability Optimal at acidic pH Decreases at alkaline pH Temp Temperature Temp->Stability Decreases with increasing temperature

Caption: Relationship between pH, temperature, and this compound stability.

Experimental_Workflow prep Prepare Stock & Buffer Solutions incubate Incubate Samples at Set pH and Temperature prep->incubate sample Withdraw Samples at Time Intervals incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis (Kinetics & Half-life) hplc->data

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Minimizing "Disperse Yellow 3" Background Signal in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting background signals when using "Disperse Yellow 3" in your imaging experiments. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to high background fluorescence, ensuring the clarity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its common applications in imaging?

This compound is a monoazo dye.[1][2][3] While traditionally used in the textile industry for dyeing synthetic fibers such as polyester, it has also found applications in biological research, including cell staining for visualizing cellular structures and processes.[4][5]

Q2: I am observing high background fluorescence across my entire sample. What are the likely causes?

High background fluorescence is a common issue in imaging and can stem from several factors. These can include issues with the staining protocol, sample preparation, or the inherent properties of the sample itself. Common causes include excessive dye concentration, insufficient washing, inadequate blocking, or autofluorescence from the cells or tissue.[6][7][8][9]

Q3: Can the fixation method contribute to high background with "this compound"?

Yes, the fixation method can significantly impact background fluorescence. Aldehyde fixatives like formalin and glutaraldehyde (B144438) are known to induce autofluorescence by cross-linking proteins and other molecules.[10][11] The choice of fixative and the duration of fixation can either improve or worsen background signal.

Q4: How can I determine if the background signal is from "this compound" or from sample autofluorescence?

To distinguish between the signal from "this compound" and endogenous autofluorescence, it is crucial to include an unstained control sample in your experiment.[12][13] This control sample should undergo all the same processing steps as your stained samples, including fixation and permeabilization, but without the addition of "this compound". By imaging this unstained sample using the same settings, you can visualize the level of natural autofluorescence.

Troubleshooting Guides

Issue 1: High, Uniform Background Staining

If you are experiencing a bright, uniform background across your entire image, obscuring your target structures, consider the following troubleshooting steps.

Troubleshooting Workflow

start High Uniform Background check_concentration Is the this compound concentration too high? start->check_concentration reduce_concentration Reduce Dye Concentration (Perform Titration) check_concentration->reduce_concentration Yes check_washing Are washing steps sufficient? check_concentration->check_washing No reduce_concentration->check_washing increase_washing Increase Wash Duration and/or Number of Washes check_washing->increase_washing No check_blocking Is a blocking step included and optimized? check_washing->check_blocking Yes increase_washing->check_blocking optimize_blocking Optimize Blocking (Agent, Concentration, Time) check_blocking->optimize_blocking No end Background Minimized check_blocking->end Yes optimize_blocking->end

Caption: Troubleshooting workflow for high uniform background.

Experimental Protocols & Data

Parameter Standard Protocol Troubleshooting Modification Expected Outcome
Dye Concentration User-definedPerform a dilution series (e.g., 1:100, 1:250, 1:500, 1:1000)Reduced background with optimal signal-to-noise ratio.
Washing Steps 3 x 5 min in PBSIncrease to 4 x 10 min in PBS with gentle agitationMore efficient removal of unbound dye, leading to a clearer background.
Blocking 1% BSA in PBS for 30 minIncrease to 5% BSA or use a different blocking agent (e.g., serum) for 1 hourReduced non-specific binding of the dye to cellular components.[7][8]

Detailed Protocol: Titration of "this compound"

  • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

  • Create a series of working solutions by diluting the stock solution in your staining buffer (e.g., PBS). Recommended starting dilutions are 1:100, 1:250, 1:500, and 1:1000.

  • Prepare identical samples (e.g., cells cultured on coverslips).

  • Stain one sample with each dilution for a consistent amount of time.

  • Include a "no dye" control.

  • Wash all samples using your standard protocol.

  • Mount and image all samples using the exact same microscope settings (e.g., laser power, gain, exposure time).

  • Compare the images to identify the dilution that provides the best signal-to-noise ratio.

Issue 2: Punctate or Speckled Background Signal

This type of background can be caused by dye aggregates or precipitates.

Troubleshooting Steps

  • Filter the Staining Solution: Before use, filter your "this compound" working solution through a 0.22 µm syringe filter to remove any aggregates.

  • Centrifuge the Stock Solution: If you suspect aggregates in your stock solution, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant for preparing your working solution.

  • Ensure Complete Dissolution: When preparing the stock solution, ensure the dye is fully dissolved. Sonication may aid in this process.

Issue 3: High Background Signal from Autofluorescence

Autofluorescence is the natural fluorescence emitted by certain biological structures (e.g., mitochondria, lysosomes, collagen, elastin) and can be exacerbated by aldehyde fixation.[10][12][13]

Logical Relationship for Addressing Autofluorescence

start High Autofluorescence (Confirmed with Unstained Control) change_fixation Modify Fixation Protocol start->change_fixation quenching_agents Use a Quenching Agent start->quenching_agents spectral_unmixing Employ Spectral Unmixing (If available) start->spectral_unmixing end Autofluorescence Minimized change_fixation->end quenching_agents->end spectral_unmixing->end

Caption: Strategies for mitigating sample autofluorescence.

Experimental Protocols & Data

Method Protocol Summary Pros Cons
Change Fixation Replace 4% paraformaldehyde with ice-cold methanol (B129727) or ethanol (B145695) for 10 minutes at -20°C.[11][12]Can significantly reduce aldehyde-induced autofluorescence.May not be suitable for all targets; can alter cell morphology.
Sodium Borohydride (B1222165) Quenching After fixation, incubate samples in 0.1% sodium borohydride in PBS for 3 x 10 minutes.[10][11]Effective at reducing autofluorescence from aldehyde fixatives.Can affect antigenicity of some epitopes; results can be variable.[10]
Sudan Black B Treatment After staining, incubate samples in 0.1% Sudan Black B in 70% ethanol for 10-20 minutes.Broadly quenches lipofuscin autofluorescence.Can introduce its own background if not washed thoroughly.
Commercial Quenching Reagents Follow the manufacturer's protocol for reagents like TrueVIEW™.Optimized for ease of use and effectiveness.Can be more expensive than preparing solutions in-house.

Detailed Protocol: Sodium Borohydride Treatment

  • Fix and permeabilize your samples as per your standard protocol.

  • Wash the samples twice with PBS for 5 minutes each.

  • Prepare a fresh 0.1% (w/v) solution of sodium borohydride in PBS. Caution: Sodium borohydride will bubble upon dissolution. Prepare fresh and use in a well-ventilated area.

  • Incubate the samples in the sodium borohydride solution for 10 minutes at room temperature.

  • Repeat the incubation with fresh sodium borohydride solution two more times.

  • Wash the samples thoroughly with PBS (3 x 5 minutes).

  • Proceed with your blocking and "this compound" staining protocol.

References

Technical Support Center: Overcoming Poor Colorfastness of Disperse Yellow 3 on Textiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to the colorfastness of C.I. Disperse Yellow 3 on synthetic textiles, primarily polyester (B1180765). The information is intended for researchers, scientists, and professionals in the textile and dyeing industry.

Troubleshooting Guide

Poor colorfastness of this compound can manifest as inadequate wash fastness, lightfastness, or crocking (rubbing) fastness. The following guide provides a systematic approach to identifying and resolving these issues.

Diagram: Troubleshooting Workflow for Poor Colorfastness

Troubleshooting Workflow start Identify Poor Colorfastness Issue wash Poor Wash Fastness (Color Bleeding/Staining) start->wash light Poor Light Fastness (Fading) start->light crocking Poor Crocking Fastness (Color Transfer on Rubbing) start->crocking sub_wash1 Incomplete Removal of Surface Dye wash->sub_wash1 sub_light1 Photodegradation of Dye Molecules light->sub_light1 sub_crocking1 Presence of Unfixed Dye on Surface crocking->sub_crocking1 sub_crocking2 Mechanical Abrasion crocking->sub_crocking2 solution_wash1 Implement/Optimize Reduction Clearing sub_wash1->solution_wash1 solution_light1 Apply UV Absorber sub_light1->solution_light1 solution_crocking1 Optimize Reduction Clearing and/or Apply Binder sub_crocking1->solution_crocking1 sub_crocking2->solution_crocking1

Caption: Troubleshooting workflow for identifying and addressing poor colorfastness issues with this compound.

Frequently Asked Questions (FAQs)

Issue 1: Poor Wash Fastness

Q1: Why is my polyester fabric dyed with this compound bleeding in the wash?

A1: Poor wash fastness in disperse-dyed polyester is most commonly due to the presence of unfixed dye on the fiber surface. During the dyeing process, not all dye molecules penetrate and get trapped within the amorphous regions of the polyester fiber. These surface dye particles are easily removed during laundering, leading to color bleeding and staining of other fabrics.

Q2: How can I improve the wash fastness of this compound?

A2: The most effective method to improve wash fastness is to implement a post-dyeing treatment called "reduction clearing." This process uses a reducing agent (like sodium hydrosulfite) and an alkali (like sodium hydroxide) to strip and destroy the unfixed dye on the fiber surface, making it water-soluble and easy to rinse away.[1][2] Optimizing the dyeing process itself, by ensuring adequate temperature and time, also promotes better dye fixation.[3]

Issue 2: Poor Light Fastness

Q3: My dyed fabric is fading significantly upon exposure to light. What is the cause?

A3: this compound, being an azo dye, is susceptible to photodegradation. When exposed to ultraviolet (UV) radiation from sunlight or artificial light sources, the chemical structure of the dye molecules can be broken down, leading to a loss of color, or fading.

Q4: What are the methods to enhance the lightfastness of textiles dyed with this compound?

A4: To improve lightfastness, the application of a UV absorber is highly recommended. UV absorbers are compounds that preferentially absorb harmful UV radiation and dissipate it as heat, thereby protecting the dye molecules from degradation.[4][5] These can be applied during the dyeing process or as a post-treatment. Benzotriazole-based UV absorbers are particularly effective for polyester.[6] Additionally, dyeing to a deeper shade can sometimes improve lightfastness ratings.

Issue 3: Poor Crocking (Rubbing) Fastness

Q5: The color from my dyed fabric transfers easily when I rub it. How can I prevent this?

A5: Poor crocking fastness, much like poor wash fastness, is primarily caused by unfixed dye on the surface of the fabric. Mechanical abrasion during rubbing physically removes these loose dye particles.

Q6: How can I improve the crocking fastness?

A6: An effective reduction clearing process is the first and most crucial step to improve crocking fastness by removing surface dye.[1] If crocking fastness is still an issue, especially in deep shades, the application of a suitable binder can help. A binder is a polymeric film-forming substance that helps to adhere the pigment particles to the fiber surface, improving their resistance to mechanical rubbing.[7][8]

Quantitative Data on Colorfastness Improvement

The following table summarizes the typical fastness properties of this compound on polyester and the expected improvements after various treatments. The ratings are based on the standard Grey Scale for color change and staining (1-5, where 5 is excellent) and the Blue Wool Scale for lightfastness (1-8, where 8 is excellent).

TreatmentWash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Crocking Fastness (AATCC Test Method 8)
Color Change Staining Rating
Standard Dyeing (Untreated) 43-46
After Reduction Clearing 4-54-56
With UV Absorber (2% owf) 43-47
With Acrylic Binder (5% owf) 446
Reduction Clearing + UV Absorber 4-54-57

Note: These values are indicative and can vary based on the specific substrate, dyeing conditions, and the quality of auxiliaries used.

Experimental Protocols

Diagram: Experimental Workflow for Improving Colorfastness

Experimental Workflow prep Fabric Preparation (Scouring & Bleaching) dyeing High-Temperature Dyeing with this compound prep->dyeing rinse1 Rinsing dyeing->rinse1 after_treatment After-Treatment Options rinse1->after_treatment rc Reduction Clearing after_treatment->rc For Wash & Crocking Fastness uv UV Absorber Application after_treatment->uv For Light Fastness binder Binder Application after_treatment->binder For Crocking Fastness rinse2 Final Rinsing rc->rinse2 uv->rinse2 binder->rinse2 drying Drying rinse2->drying testing Colorfastness Testing (Wash, Light, Crocking) drying->testing

Caption: A generalized experimental workflow for dyeing with this compound and applying after-treatments to improve colorfastness.

Protocol 1: High-Temperature Exhaust Dyeing of Polyester

This protocol describes a standard method for dyeing polyester fabric with this compound.

Materials:

  • 100% Polyester fabric

  • C.I. This compound

  • Dispersing agent (e.g., lignosulfonate-based)

  • Levelling agent

  • Acetic acid

  • High-temperature, high-pressure (HTHP) laboratory dyeing machine

Procedure:

  • Fabric Preparation: Scour and bleach the polyester fabric to remove any impurities.

  • Dye Bath Preparation:

    • Set the liquor ratio to 10:1.

    • Add 1 g/L of dispersing agent and 0.5 g/L of a leveling agent to the water.[9]

    • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.[3]

    • Prepare a stock solution of this compound by pasting the required amount of dye with a small amount of the dispersing agent and warm water.

    • Add the dispersed dye solution to the dyebath.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 1.5-2°C per minute.[3][10]

    • Hold the temperature at 130°C for 45-60 minutes.[10]

    • Cool the dyebath down to 70°C.

    • Rinse the fabric thoroughly.

Protocol 2: Reduction Clearing

This after-treatment is crucial for improving wash and crocking fastness.

Materials:

Procedure:

  • Bath Preparation: Prepare a fresh treatment bath with a liquor ratio of 10:1.

  • Chemical Addition: Add 2 g/L of sodium hydroxide and 2 g/L of sodium hydrosulfite to the bath.[9][11]

  • Treatment:

    • Heat the bath to 70-80°C.[11]

    • Immerse the dyed fabric and treat for 15-20 minutes.[9]

  • Rinsing:

    • Drain the bath and rinse the fabric thoroughly with hot water (around 60°C).

    • Neutralize the fabric with a dilute solution of acetic acid (e.g., 1 g/L).

    • Rinse again with cold water until the rinse water is clear.

  • Drying: Dry the fabric.

Protocol 3: Application of UV Absorber

This protocol describes the application of a UV absorber by the exhaust method, which can be done simultaneously with dyeing or as a separate after-treatment.

Materials:

  • Dyed and reduction-cleared polyester fabric

  • Benzotriazole-based UV absorber

  • Dispersing agent

  • Acetic acid

Procedure:

  • Bath Preparation: Prepare a fresh bath with a liquor ratio of 10:1.

  • Chemical Addition:

    • Disperse the UV absorber (e.g., 2% on the weight of fabric) with a suitable dispersing agent.

    • Add the dispersion to the bath.

    • Adjust the pH to 4.5-5.5 with acetic acid.

  • Treatment:

    • Introduce the fabric into the bath at 60°C.

    • Raise the temperature to 110-130°C and hold for 30 minutes.

  • Rinsing and Drying: Rinse the fabric thoroughly with cold water and dry.

Protocol 4: Application of Binder

This protocol outlines the pad-dry-cure method for applying a binder to improve crocking fastness.

Materials:

  • Dyed and reduction-cleared polyester fabric

  • Acrylic-based binder

  • Wetting agent

  • Padding mangle

  • Drying and curing oven

Procedure:

  • Padding Solution Preparation: Prepare a solution containing the binder (e.g., 50 g/L for a 5% concentration) and a wetting agent (e.g., 1 g/L).

  • Padding:

    • Immerse the fabric in the padding solution.

    • Pass the fabric through a padding mangle to achieve a wet pick-up of 70-80%.

  • Drying: Dry the padded fabric at 100-120°C.

  • Curing: Cure the dried fabric at 150°C for 3-5 minutes to crosslink the binder.[8]

Protocol 5: Colorfastness Testing

1. Wash Fastness (AATCC 61-2013, Test No. 2A):

  • A specimen of the dyed fabric is stitched with a multifiber test fabric.

  • The composite sample is washed in a stainless steel container with 150 mL of a standard detergent solution and 50 steel balls for 45 minutes at 49°C.[12]

  • The color change of the specimen and the staining of the multifiber fabric are evaluated using the Grey Scale.

2. Light Fastness (ISO 105-B02):

  • A specimen of the dyed fabric is exposed to a xenon-arc lamp under controlled conditions.[13][14]

  • The change in color is assessed by comparing the exposed sample to the unexposed original, rated against a set of Blue Wool standards (1-8).[13]

3. Crocking Fastness (AATCC Test Method 8):

  • A colored test specimen is rubbed with a white crocking test cloth under controlled conditions using a crockmeter.[15][16]

  • The amount of color transferred to the white cloth is assessed by comparison with the Chromatic Transference Scale or Grey Scale for Staining.[16] This is performed under both dry and wet conditions.

References

Technical Support Center: Removal of Disperse Yellow 3 from Laboratory Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of Disperse Yellow 3 (DY3) from laboratory wastewater. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental work.

Troubleshooting Guides

This section addresses specific issues you may encounter during the removal of this compound from aqueous solutions.

Adsorption-Based Removal

Q1: My adsorbent is showing low removal efficiency for this compound. What are the possible reasons and how can I improve it?

Several factors can influence the efficiency of your adsorbent. Here are some common causes for low removal rates and corresponding troubleshooting steps:

  • Incorrect pH: The surface charge of the adsorbent and the state of the dye molecule are highly dependent on the pH of the solution. For many adsorbents, an acidic pH range is often optimal for the removal of disperse dyes.

    • Troubleshooting: Conduct a series of experiments to determine the optimal pH for your specific adsorbent by varying the pH of the dye solution (e.g., from 2 to 10) while keeping other parameters constant.[1][2]

  • Insufficient Adsorbent Dosage: The amount of adsorbent directly impacts the number of available active sites for dye molecules to bind.

    • Troubleshooting: Increase the adsorbent dosage in increments in your experiments to find the optimal dose where maximum dye removal is achieved without excessive use of the material.[3][4]

  • Inadequate Contact Time: Adsorption is a process that takes time to reach equilibrium.

    • Troubleshooting: Perform kinetic studies by taking samples at different time intervals until the concentration of the dye in the solution remains constant. This will help you determine the equilibrium time for your system.[3][5]

  • Interference from Other Molecules: Your laboratory wastewater may contain other compounds that compete with this compound for adsorption sites.

    • Troubleshooting: If possible, pre-treat the wastewater to remove interfering substances. Alternatively, consider using an adsorbent with a high selectivity for this compound.

  • High Initial Dye Concentration: A very high concentration of the dye can saturate the active sites of the adsorbent quickly.[4]

    • Troubleshooting: If you observe a decrease in removal percentage at higher concentrations, you may need to increase the adsorbent dose or perform a multi-stage adsorption process.[2][4]

Q2: How can I regenerate and reuse the adsorbent after it has been used to remove this compound?

Regeneration is a critical step for making the adsorption process more cost-effective and sustainable. The appropriate regeneration method depends on the nature of your adsorbent and the adsorption mechanism.

  • Solvent Washing: This is a common method where an organic solvent is used to wash the dye off the adsorbent.

    • Procedure: After the adsorption experiment, separate the adsorbent from the solution. Wash the adsorbent with a suitable solvent (e.g., ethanol, methanol, or acetone) to desorb the this compound. Afterwards, wash the adsorbent with deionized water and dry it before reuse.[6]

  • Thermal Treatment: In this method, the adsorbent is heated to a high temperature to decompose the adsorbed dye molecules.

    • Caution: This method is not suitable for all adsorbents as high temperatures can alter the structure and reduce the efficiency of the material.[6] It is crucial to determine the thermal stability of your adsorbent before attempting this method.

  • pH Adjustment: Changing the pH of the solution can alter the surface charge of the adsorbent and the dye, leading to desorption.

    • Procedure: If the adsorption was favorable at an acidic pH, introducing an alkaline solution (e.g., a dilute NaOH solution) can help in desorbing the dye.[6]

Advanced Oxidation Process (AOP)-Based Removal

Q1: The degradation efficiency of this compound using photocatalysis is low. What factors should I investigate?

Photocatalytic degradation can be influenced by several operational parameters. Here’s what to check:

  • Suboptimal Catalyst Loading: The amount of photocatalyst used is crucial. Too little catalyst will not provide enough active sites for the reaction, while too much can lead to turbidity, which blocks light penetration.[6]

    • Troubleshooting: Optimize the catalyst concentration by performing experiments with varying amounts of the photocatalyst while keeping the dye concentration and light intensity constant.

  • Incorrect pH of the Solution: The pH of the wastewater can affect the surface properties of the catalyst and the formation of hydroxyl radicals, which are the primary oxidizing species. For TiO2-based photocatalysis, an acidic environment is often more favorable.[6]

    • Troubleshooting: Adjust the initial pH of your dye solution to determine the optimal pH for maximum degradation efficiency.

  • Presence of Radical Scavengers: Some ions commonly found in wastewater, such as carbonate and chloride ions, can react with and "scavenge" the hydroxyl radicals, reducing the overall efficiency of the degradation process.[6]

    • Troubleshooting: If your wastewater has a high concentration of these ions, you may need to consider a pre-treatment step to remove them or increase the catalyst dosage.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a type of disperse dye, which is a class of synthetic dyes with low water solubility.[7] These dyes are primarily used for coloring synthetic fibers like polyester, nylon, and acetate.[7]

Q2: Why is the removal of this compound from wastewater important?

The discharge of dye-containing wastewater into the environment is a serious concern. Dyes are highly visible, can reduce light penetration in water bodies affecting aquatic life, and some dyes and their breakdown products can be toxic, mutagenic, and carcinogenic.[8][9] Disperse dyes, in particular, are known to be persistent and can bioaccumulate.

Q3: What are the most common methods for removing this compound from laboratory wastewater?

Several methods can be employed for the removal of this compound, including:

  • Adsorption: This is a widely used and often cost-effective method that involves the use of solid materials (adsorbents) to bind the dye molecules.[3][10][11]

  • Advanced Oxidation Processes (AOPs): These processes utilize highly reactive species like hydroxyl radicals to break down the complex dye molecules into simpler, less harmful compounds.[9][12][13]

  • Bioremediation: This method uses microorganisms like bacteria and fungi to degrade the dye.[14][15][16]

  • Membrane Filtration: Technologies like reverse osmosis and nanofiltration can be effective in separating dyes from water.[17][18]

  • Coagulation and Flocculation: This involves the use of chemicals (coagulants) to destabilize the dye particles and cause them to aggregate for easier removal.[11]

Q4: Are there any eco-friendly options for removing this compound?

Yes, several environmentally friendly approaches are being explored and used. The use of low-cost adsorbents derived from agricultural waste (e.g., orange peels) is a green alternative to commercial activated carbon.[3][10] Bioremediation, which harnesses the natural ability of microorganisms to break down dyes, is also considered a sustainable method.[14][15]

Data on this compound Removal

The following tables summarize quantitative data from various studies on the removal of this compound and other disperse dyes, providing a comparison of different methods and conditions.

Table 1: Adsorption-Based Removal of Disperse Dyes

AdsorbentDyeInitial Concentration (mg/L)Adsorbent Dose (g/L)pHContact Time (min)Removal Efficiency (%)Reference
Zeolite from CenospheresDisperse Orange 25400.6610093[7]
Zeolite from CenospheresDisperse Blue 79:1400.8612089[7]
Modified Cotton FibersDisperse Dye20-2-33083.5[1]
Modified Cotton FibersDisperse Dye100-2-33060.0[1]
SawdustDisperse Yellow 2220132.140-[2]

Table 2: Advanced Oxidation Process (AOP)-Based Removal of Disperse Dyes

AOP MethodDyeInitial Concentration (mg/L)Catalyst/Oxidant DosepHTreatment Time (min)Removal Efficiency (%)Reference
Fenton ProcessDisperse Yellow 23-3 g/L H₂O₂, 120 mg/L FeSO₄·7H₂O-16084.66[2]
Fenton ProcessDisperse Red 167-3 g/L H₂O₂, 120 mg/L FeSO₄·7H₂O-16077.19[2]
Fenton ProcessDisperse Blue 2BLN-3 g/L H₂O₂, 120 mg/L FeSO₄·7H₂O-16079.63[2]
Photocatalysis (TiO₂)Disperse Blue 56502 g/L--90 (color), 98 (COD)[2]

Experimental Protocols

Here are detailed methodologies for key experiments related to the removal of this compound.

Protocol 1: Batch Adsorption Experiment

This protocol outlines the steps to evaluate the adsorption capacity of a material for this compound.

1. Preparation of Stock and Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known amount of the dye in deionized water.
  • From the stock solution, prepare a series of standard solutions of varying concentrations (e.g., 10, 20, 50, 100 mg/L) for creating a calibration curve.
  • Prepare working solutions of the desired initial concentrations for the adsorption experiments.

2. Adsorption Procedure:

  • Take a series of flasks and add a fixed volume of the this compound solution (e.g., 50 mL) of a specific initial concentration to each.
  • Add a pre-determined amount of the adsorbent (e.g., 0.1 g) to each flask.
  • Place the flasks on a shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C).
  • Withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes) to determine the equilibrium time.
  • For isotherm studies, vary the initial dye concentration while keeping the adsorbent dose and contact time (at equilibrium) constant.
  • For adsorbent dose studies, vary the amount of adsorbent while keeping the initial dye concentration and contact time constant.

3. Analysis:

  • After agitation, separate the adsorbent from the solution by centrifugation or filtration.
  • Measure the final concentration of this compound in the supernatant/filtrate using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for the dye.

4. Data Calculation:

  • Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe, in mg/g) using the following equation:
  • qe = (C0 - Ce) * V / m
  • Where:
  • C0 is the initial dye concentration (mg/L)
  • Ce is the equilibrium dye concentration (mg/L)
  • V is the volume of the solution (L)
  • m is the mass of the adsorbent (g)
  • Calculate the percentage of dye removal using the following equation:
  • % Removal = ((C0 - Ce) / C0) * 100

Protocol 2: Photocatalytic Degradation Experiment

This protocol describes the steps to assess the photocatalytic degradation of this compound.

1. Preparation of Dye Solution and Catalyst Suspension:

  • Prepare a solution of this compound of a known initial concentration in deionized water.
  • Weigh the desired amount of the photocatalyst (e.g., TiO₂) and suspend it in the dye solution.

2. Photocatalytic Reaction:

  • Transfer the suspension to a photoreactor.
  • Before irradiation, stir the suspension in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium is reached between the dye and the catalyst surface.
  • Turn on the light source (e.g., a UV lamp or a solar simulator) to initiate the photocatalytic reaction.
  • Maintain a constant temperature and continuous stirring throughout the experiment.

3. Sampling and Analysis:

  • Withdraw aliquots of the suspension at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes).
  • Immediately separate the photocatalyst from the sample by centrifugation or filtration through a syringe filter.
  • Analyze the concentration of this compound in the filtrate using a UV-Vis spectrophotometer.

4. Data Calculation:

  • Calculate the degradation efficiency at each time point using the following formula:
  • Degradation (%) = ((C0 - Ct) / C0) * 100
  • Where:
  • C0 is the initial concentration of the dye (after the dark adsorption step)
  • Ct is the concentration of the dye at time 't'

Visualizations

The following diagrams illustrate the experimental workflow for an adsorption study and a conceptual representation of a photocatalytic degradation pathway.

Experimental_Workflow_Adsorption prep Preparation of DY3 Solution & Adsorbent batch Batch Adsorption Experiment (Varying parameters: pH, dose, time, concentration) prep->batch separation Separation of Adsorbent (Centrifugation/Filtration) batch->separation analysis Analysis of Supernatant (UV-Vis Spectrophotometry) separation->analysis data Data Analysis (Kinetics & Isotherms) analysis->data

Caption: Experimental workflow for a batch adsorption study of this compound.

Photocatalytic_Degradation_Pathway start This compound (Complex Organic Molecule) catalyst Photocatalyst (e.g., TiO2) + Light (UV/Visible) radicals Generation of Reactive Oxygen Species (e.g., •OH, O2•−) catalyst->radicals intermediates Formation of Intermediate Products radicals->intermediates Oxidation end Mineralization Products (CO2, H2O, Mineral Acids) intermediates->end Further Oxidation

References

Technical Support Center: Disperse Yellow 3 Quenching Effects in Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential fluorescence quenching effects of Disperse Yellow 3 in spectroscopic analysis.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and how can this compound potentially cause it?

Fluorescence quenching is a process that decreases the fluorescence intensity of a substance (a fluorophore).[1][2] This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster Resonance Energy Transfer (FRET).[1][2]

Q2: What are the primary quenching mechanisms I should consider for an azo dye like this compound?

The primary quenching mechanisms to consider are:

  • Förster Resonance Energy Transfer (FRET): This is a common mechanism for quenching by dye molecules.[2][5] It is a non-radiative energy transfer from an excited donor fluorophore to an acceptor molecule (the quencher) in close proximity. The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption.

  • Static Quenching: This occurs when the fluorophore and the quencher form a non-fluorescent complex in the ground state.[1][2] This reduces the population of fluorophores available for excitation.

  • Dynamic (Collisional) Quenching: This happens when the quencher collides with the fluorophore in its excited state, leading to non-radiative de-excitation.[1]

Q3: Are there any known issues with the purity of commercial this compound that could affect my experiments?

Yes, commercial this compound can contain several impurities.[3] Studies have shown that commercial preparations of this compound and other disperse dyes may contain multiple allergens and other compounds.[8] These impurities could potentially interfere with spectroscopic analysis, either by having their own fluorescent properties or by acting as quenchers themselves. It is advisable to use highly purified this compound for sensitive applications or to characterize the commercial sample to identify potential interferences.

Q4: Can this compound self-quench at high concentrations?

Self-quenching is a phenomenon where high concentrations of a fluorescent molecule lead to a decrease in fluorescence intensity.[9] This can happen through the formation of non-fluorescent aggregates or dimers.[9] While specific data for this compound is not available, it is a possibility that should be considered, especially when working with high concentrations of the dye.

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Unexpected decrease in fluorescence intensity of my probe after adding this compound. Quenching by this compound: The dye may be acting as a quencher for your fluorescent probe.1. Confirm Spectral Overlap: Check if the absorption spectrum of this compound overlaps with the emission spectrum of your fluorophore. Significant overlap suggests FRET is a possible mechanism. 2. Perform a Titration Experiment: Incrementally add this compound to your fluorophore solution and measure the fluorescence intensity at each step. A systematic decrease in intensity is indicative of quenching. 3. Conduct a Stern-Volmer Analysis: Plot the ratio of the initial fluorescence intensity to the observed intensity (F₀/F) against the concentration of this compound. A linear plot suggests a single quenching mechanism.
Non-linear Stern-Volmer plot. Multiple Quenching Mechanisms: Both static and dynamic quenching may be occurring simultaneously.1. Temperature-Dependent Studies: Measure the quenching at different temperatures. Dynamic quenching is typically more sensitive to temperature changes than static quenching. 2. Lifetime Measurements: Perform fluorescence lifetime measurements. Dynamic quenching affects the excited-state lifetime, while static quenching does not.
Variability in quenching results between experiments. Impurity in this compound: Different batches of the dye may have varying levels of impurities that affect the results.[3][8] Aggregation of this compound: The dye may be aggregating in your solvent system, leading to inconsistent quenching.1. Purify this compound: Consider purifying the commercial dye using techniques like recrystallization or chromatography. 2. Control Experimental Conditions: Ensure consistent solvent composition, pH, and temperature. Use a dispersing agent if necessary to prevent aggregation. 3. Characterize the Dye: Use techniques like HPLC or mass spectrometry to assess the purity of your this compound sample.
This compound itself is showing fluorescence, interfering with my measurements. Intrinsic Fluorescence or Fluorescent Impurities: The dye or its impurities may be fluorescent under your experimental conditions.1. Measure a Blank: Run a sample containing only this compound in your buffer to measure its background fluorescence. 2. Subtract Background: Subtract the background fluorescence of this compound from your experimental measurements. 3. Choose a Different Fluorophore: If the interference is significant, consider using a fluorophore that emits in a spectral region where this compound does not absorb or emit.

Data Presentation

As no specific quantitative data for the quenching effects of this compound is publicly available, the following table is provided as a template for researchers to record their own experimental data.

Fluorophore This compound Concentration (µM) Fluorescence Intensity (a.u.) F₀/F Quenching Efficiency (%)
ExampleFluor A010001.00
ExampleFluor A108001.2520
ExampleFluor A206501.5435
ExampleFluor A504002.5060

Experimental Protocols

Protocol 1: Determining the Quenching Potential of this compound via Spectrofluorometry

Objective: To determine if this compound quenches the fluorescence of a specific fluorophore and to characterize the quenching mechanism.

Materials:

  • Fluorophore of interest (e.g., a fluorescent probe, protein with intrinsic fluorescence)

  • This compound (purified, if possible)

  • Appropriate buffer solution

  • Spectrofluorometer

  • Cuvettes

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorophore in the chosen buffer at a concentration that gives a readable fluorescence signal (e.g., 1 µM).

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in the buffer to the desired starting concentration. Note the final solvent concentration.

  • Spectroscopic Measurements:

    • Set the excitation and emission wavelengths on the spectrofluorometer appropriate for your fluorophore.

    • Record the fluorescence spectrum and intensity of the fluorophore solution without any this compound (this is your F₀).

    • Perform a titration by making sequential additions of the this compound stock solution to the fluorophore solution in the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum and intensity (F).

  • Data Analysis:

    • Correct the fluorescence intensity for dilution effects if the added volume of the quencher is significant.

    • Calculate the F₀/F ratio for each concentration of this compound.

    • Plot F₀/F versus the concentration of this compound ([Q]). This is the Stern-Volmer plot.

    • If the plot is linear, a single type of quenching is likely occurring. The slope of the line is the Stern-Volmer quenching constant (Ksv).

Visualizations

Quenching_Mechanisms cluster_0 Quenching Pathways cluster_1 Quencher (Q) Interaction Fluorophore (F) Fluorophore (F) Excited Fluorophore (F*) Excited Fluorophore (F*) Fluorophore (F)->Excited Fluorophore (F*) Excitation Ground State Complex (FQ) Ground State Complex (FQ) Fluorophore (F)->Ground State Complex (FQ) Static Quenching (Complex Formation) Ground State Ground State Excited Fluorophore (F*)->Ground State Fluorescence Non-radiative Decay Non-radiative Decay Excited Fluorophore (F*)->Non-radiative Decay Dynamic Quenching (Collision) Fluorescence Fluorescence Quencher (Q) Quencher (Q)

Caption: Potential fluorescence quenching pathways involving a fluorophore and a quencher.

Experimental_Workflow cluster_workflow Workflow for Quenching Analysis A Prepare Fluorophore and This compound Stock Solutions B Measure Initial Fluorescence (F₀) of Fluorophore Solution A->B C Titrate Fluorophore with This compound Solution B->C D Measure Fluorescence (F) after Each Addition C->D E Correct for Dilution and Calculate F₀/F D->E F Construct Stern-Volmer Plot (F₀/F vs. [this compound]) E->F G Analyze Plot Linearity and Determine Quenching Constant F->G Troubleshooting_Logic Start Unexpected Fluorescence Decrease? CheckOverlap Check Spectral Overlap (Fluorophore Emission vs. DY3 Absorption) Start->CheckOverlap Yes NoQuenching Consider Other Factors (e.g., Photobleaching, pH change) Start->NoQuenching No Titration Perform Titration Experiment CheckOverlap->Titration Overlap Found SternVolmer Create Stern-Volmer Plot Titration->SternVolmer PurityCheck Check Purity of this compound Titration->PurityCheck Inconsistent Results Linear Is Plot Linear? SternVolmer->Linear SingleMech Likely Single Quenching Mechanism (e.g., Dynamic or Static) Linear->SingleMech Yes MultiMech Possible Multiple Mechanisms Linear->MultiMech No TempStudy Conduct Temperature- Dependent Studies MultiMech->TempStudy

References

Technical Support Center: Enhancing the Quantum Yield of "Disperse Yellow 3" Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working to enhance the fluorescence quantum yield of "Disperse Yellow 3".

Troubleshooting Guides

This section addresses common issues encountered during fluorescence experiments with "this compound" and similar azo dyes.

Question: My "this compound" sample is showing very weak or no fluorescence. What are the initial steps to troubleshoot this?

Answer:

Low fluorescence from "this compound" can stem from several factors, ranging from sample preparation to instrumentation. Here is a step-by-step guide to diagnose the issue:

  • Confirm Chemical Integrity and Purity:

    • Source and Purity: Commercial "this compound" is often a mixture of chemicals.[1] Impurities can act as quenchers, significantly reducing fluorescence. If possible, purify the dye using appropriate methods like recrystallization or chromatography.

    • Degradation: Azo dyes can be susceptible to photodegradation. Protect your sample from excessive light exposure. Prepare fresh solutions for your experiments.

  • Optimize Sample Preparation and Concentration:

    • Solvent Choice: The polarity of the solvent can significantly impact the fluorescence of azo dyes.[2] "this compound" is soluble in acetone, ethanol, and benzene, but has low solubility in water.[1] Experiment with a range of solvents with varying polarities to find the optimal environment for fluorescence.

    • Concentration: High concentrations can lead to aggregation-caused quenching (ACQ), where dye molecules stack together and provide non-radiative decay pathways. Conversely, a concentration that is too low may produce a signal below the detection limit of your instrument. Prepare a dilution series to find the optimal concentration. A good starting point is to prepare a solution with an absorbance below 0.1 at the excitation wavelength to minimize inner filter effects.[3]

    • pH of the Solution: The pH can influence the protonation state of the dye molecule, which in turn affects its electronic structure and fluorescence properties.[4] For azo dyes, this can be a critical factor.[5] Buffer your solutions to maintain a stable pH.

  • Check Instrumentation and Measurement Parameters:

    • Excitation and Emission Wavelengths: Ensure you are using the correct excitation wavelength to populate the excited state efficiently and that you are scanning the appropriate emission wavelength range.

    • Instrument Settings: Check the alignment of your sample in the fluorometer.[6] Optimize settings such as excitation and emission slit widths and integration time to maximize the signal-to-noise ratio without saturating the detector.[6][7]

    • Blank Subtraction: Always measure the fluorescence of a solvent-only blank to subtract any background signal.

Frequently Asked Questions (FAQs)

Q1: What is the known fluorescence quantum yield of "this compound"?

A1: There is limited publicly available scientific literature that reports a definitive fluorescence quantum yield for "this compound". It is primarily characterized as a disperse dye for textiles.[8] The fluorescence of azo dyes can be highly variable and often low unless specific structural modifications are made to enhance their emissive properties.[9]

Q2: How can the molecular structure of an azo dye like "this compound" be modified to enhance its quantum yield?

A2: While specific modifications for "this compound" are not widely documented, general strategies for enhancing the quantum yield of azo dyes include:

  • Introducing Electron-Donating or Withdrawing Groups: Strategic placement of substituents can alter the electronic properties of the molecule, potentially favoring radiative decay pathways.[4][10]

  • Increasing Molecular Rigidity: Reducing the flexibility of the molecule can decrease non-radiative decay through vibrational and rotational relaxation.[11] This can sometimes be achieved by incorporating the azo dye into a more rigid matrix or by chemical modification.

  • Formation of Metal Complexes: Coordination of the azo dye to a metal center can, in some cases, enhance fluorescence.

Q3: Can environmental factors other than the solvent affect the quantum yield?

A3: Yes, several environmental factors can influence fluorescence:

  • Temperature: Increasing the temperature generally leads to a decrease in fluorescence intensity due to an increased probability of non-radiative decay.

  • Presence of Quenchers: Dissolved oxygen, heavy atoms, and other quenching agents in the solution can deactivate the excited state of the fluorophore, reducing the quantum yield.[4]

  • Viscosity: A more viscous solvent can restrict molecular motion, reducing non-radiative decay and potentially increasing the quantum yield.

Q4: What are "inner filter effects" and how can I avoid them?

A4: The inner filter effect is a phenomenon that leads to an apparent decrease in fluorescence emission and distortion of the spectral shape. It occurs at high sample concentrations.[3]

  • Primary Inner Filter Effect: The excessive absorption of excitation light by the sample before it reaches the center of the cuvette.

  • Secondary Inner Filter Effect: The re-absorption of emitted fluorescence by other dye molecules in the solution. To avoid inner filter effects, it is crucial to work with dilute solutions, typically with an absorbance of less than 0.1 at the excitation wavelength.[3]

Data Presentation

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
Chemical Name N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide[12]
C.I. Name This compound, 11855[8]
CAS Number 2832-40-8[13]
Molecular Formula C₁₅H₁₅N₃O₂[13]
Molecular Weight 269.30 g/mol [13]
Appearance Yellow powder[8]
Solubility Soluble in acetone, ethanol, benzene; low solubility in water.[1]
Table 2: Illustrative Data from a Hypothetical Quantum Yield Enhancement Experiment

This table presents hypothetical data to demonstrate how results from an experiment aimed at enhancing the quantum yield of "this compound" could be summarized.

ConditionSolventAdditive (Concentration)Relative Quantum Yield (Φf)
Control EthanolNone0.05
Test 1 Ethanolβ-Cyclodextrin (10 mM)0.12
Test 2 DioxaneNone0.08
Test 3 DioxanePolystyrene (1% w/v)0.15

Experimental Protocols

Protocol 1: Sample Preparation for Fluorescence Measurements
  • Stock Solution Preparation: Accurately weigh a small amount of "this compound" and dissolve it in a suitable spectroscopic grade solvent (e.g., ethanol) to prepare a concentrated stock solution (e.g., 1 mM).

  • Working Solution Preparation: From the stock solution, prepare a series of dilutions in the desired solvent.

  • Absorbance Measurement: Measure the absorbance spectra of the diluted solutions using a UV-Vis spectrophotometer.

  • Concentration Adjustment: Adjust the concentration of the working solution to have an absorbance between 0.05 and 0.1 at the desired excitation wavelength to minimize inner filter effects.

Protocol 2: Relative Quantum Yield Measurement

The relative quantum yield is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.[14][15][16]

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to "this compound".

  • Solution Preparation: Prepare solutions of the standard and the "this compound" sample in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 and ideally be very similar.

  • Absorbance Measurement: Record the absorbance of both the standard and sample solutions at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer.

    • Record the fluorescence emission spectrum of the solvent blank.

    • Record the fluorescence emission spectrum of the standard solution.

    • Record the fluorescence emission spectrum of the "this compound" sample solution under identical instrument settings.

  • Data Analysis:

    • Subtract the solvent blank spectrum from the sample and standard spectra.

    • Integrate the area under the corrected emission spectra for both the standard and the sample.

    • Calculate the relative quantum yield (Φ_s) using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working measure_abs Measure Absorbance prep_working->measure_abs select_std Select Standard measure_abs->select_std measure_fluor Measure Fluorescence select_std->measure_fluor integrate_spectra Integrate Spectra measure_fluor->integrate_spectra calc_qy Calculate Quantum Yield integrate_spectra->calc_qy troubleshooting_workflow start Low Fluorescence Signal check_purity Check Purity & Integrity start->check_purity check_conc Optimize Concentration start->check_conc check_solvent Screen Solvents start->check_solvent check_ph Adjust pH start->check_ph check_instrument Verify Instrument Settings start->check_instrument result Enhanced Fluorescence check_purity->result check_conc->result check_solvent->result check_ph->result check_instrument->result hypothetical_pathway receptor Receptor enzyme1 Enzyme 1 receptor->enzyme1 enzyme2 Enzyme 2 enzyme1->enzyme2 transcription_factor Transcription Factor enzyme2->transcription_factor probe Fluorescent Probe (e.g., modified DY3) enzyme2->probe activates nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression

References

Validation & Comparative

A Comparative Guide to the Dyeing Performance of Disperse Yellow 3 and Disperse Yellow 7

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic fiber coloration, the selection of the appropriate dye is paramount to achieving the desired aesthetic and performance characteristics of the final textile product. This guide provides a comprehensive comparison of two widely used azo disperse dyes, Disperse Yellow 3 and Disperse Yellow 7, tailored for researchers, scientists, and professionals in the textile and chemical industries. This document delves into their fundamental properties, dyeing performance on polyester (B1180765), and the experimental protocols for their evaluation.

Chemical and Physical Properties: A Structural Overview

This compound and Disperse Yellow 7 are both azo dyes, characterized by the presence of one or more azo (-N=N-) groups, which are responsible for their color.[1] However, they differ in their molecular structure, which in turn influences their dyeing behavior and fastness properties.

This compound is a single azo dye.[1] In contrast, Disperse Yellow 7 belongs to the double azo class of dyes, possessing a larger molecular structure and a higher molecular weight.[1] This difference in molecular size is a key factor influencing properties such as sublimation fastness and dyeing kinetics.[1]

Table 1: Chemical and Physical Properties of this compound and Disperse Yellow 7

PropertyThis compoundDisperse Yellow 7
C.I. Name This compoundDisperse Yellow 7
C.I. Number 11855[1][2]26090[1][3]
CAS Number 2832-40-8[1][2]6300-37-4[1][3]
Molecular Formula C₁₅H₁₅N₃O₂[1][2]C₁₉H₁₆N₄O[1][3]
Molecular Weight 269.30 g/mol [1][2]316.36 g/mol [1][3]
Chemical Structure Single azo class[1][2]Double azo class[1][4]
IUPAC Name N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide[1]2-methyl-4-[[4-(phenylazo)phenyl]azo]-phenol[1]

Dyeing Performance and Fastness Properties on Polyester

Table 2: Comparative Dyeing and Fastness Properties on Polyester

Performance MetricThis compoundDisperse Yellow 7
Light Fastness 6[1]6[3][4]
Washing Fastness (Fading) 4-5[1]4-5[4]
Washing Fastness (Staining) 4-5[1]4-5[4]
Perspiration Fastness (Fading) 5[1]5[4]
Perspiration Fastness (Staining) 3[1]5[4]
Ironing Fastness (Fading) 4-5[1]4[3][4]
Ironing Fastness (Staining) 3[1]3[3][4]
Sublimation Fastness Lower (inferred due to smaller molecular size)[1]Higher (inferred due to larger molecular size)[1]
Dyeing Kinetics Potentially faster due to smaller molecular size[1]Potentially slower due to larger molecular size[1]

Note: Fastness is graded on a scale of 1 to 5, with 5 representing the best fastness, except for light fastness which is on a scale of 1 to 8.[1]

Due to its larger molecular size, Disperse Yellow 7 is generally expected to exhibit higher sublimation fastness, a critical property for polyester dyeing which is often carried out at high temperatures.[1] This translates to better color retention during heat-setting processes. However, the larger size might also lead to slower diffusion into the polyester fiber, potentially requiring more optimized dyeing conditions (e.g., higher temperature or longer dyeing time) to achieve the same depth of shade as this compound.[1] Conversely, the smaller molecular size of this compound may offer faster dyeing kinetics.[1]

Experimental Protocols

To ensure reproducible and comparable results when evaluating the dyeing performance of this compound and Disperse Yellow 7, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.

High-Temperature Exhaust Dyeing of Polyester

This method is commonly used for dyeing polyester with disperse dyes to ensure good dye penetration and fastness.

Materials and Equipment:

  • 100% polyester fabric, scoured and bleached

  • This compound or Disperse Yellow 7

  • Dispersing agent (e.g., lignosulfonate-based)

  • Levelling agent

  • Acetic acid

  • Sodium hydroxide (B78521)

  • Sodium hydrosulfite

  • High-temperature, high-pressure (HTHP) laboratory dyeing machine

  • Spectrophotometer for color measurement

  • Launder-Ometer for washing fastness tests

  • Light fastness tester (e.g., Xenon arc lamp)

  • Crockmeter for rubbing fastness tests

Procedure:

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor ratio of 10:1 (10 parts water to 1 part fabric by weight).[1]

    • Add a dispersing agent (e.g., 1 g/L) and a levelling agent (e.g., 0.5 g/L) to the water.[1]

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[1][3]

    • Make a paste of the required amount of disperse dye with a small amount of water and the dispersing agent before adding it to the dye bath.[1]

  • Dyeing Process:

    • Introduce the polyester fabric into the dye bath at 60°C.[1]

    • Raise the temperature to 130°C at a rate of 2°C/minute.[1][3]

    • Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[1][3]

    • Cool the dye bath down to 70°C at a rate of 3°C/minute.[1]

  • After-treatment (Reduction Clearing):

    • Drain the dye bath and rinse the fabric.

    • Prepare a fresh bath containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite.[1]

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.[3]

    • Rinse the fabric thoroughly with hot and then cold water.[1]

    • Dry the fabric.

Evaluation of Colorfastness
  • Colorfastness to Washing (ISO 105-C06): A dyed specimen is stitched between two undyed fabrics (multifibre) and washed in a soap solution at a specified temperature and time (e.g., 60°C for 30 minutes). The change in color of the dyed specimen and the staining of the undyed fabrics are assessed using grey scales.[1]

  • Colorfastness to Light (ISO 105-B02): A dyed specimen is exposed to a controlled artificial light source (e.g., Xenon arc lamp) that simulates natural daylight. The change in color is assessed by comparing the exposed sample to a set of blue wool standards with known lightfastness ratings.[1]

  • Colorfastness to Rubbing (ISO 105-X12): The dyed fabric is rubbed with a dry and a wet cotton cloth under a specified pressure. The amount of color transferred to the cotton cloths is assessed using a grey scale for staining.

Measurement of Dye Uptake (Exhaustion)

The percentage of dye exhausted from the dyebath onto the fabric can be determined spectrophotometrically.

  • Calibration Curve: Prepare a series of standard solutions of the disperse dye of known concentrations and measure their absorbance at the wavelength of maximum absorption (λmax) to create a calibration curve.

  • Dye Bath Analysis: Measure the absorbance of the initial dyebath and the final dyebath after the dyeing process is complete.

  • Calculation: Calculate the dye uptake percentage using the following formula: Dye Uptake (%) = [ (Initial Absorbance - Final Absorbance) / Initial Absorbance ] x 100

Visualizing the Experimental Workflow

The logical flow of a comparative dyeing performance study can be visualized as follows:

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_eval Performance Evaluation cluster_analysis Analysis Fabric_Prep Polyester Fabric Scouring & Bleaching Dyeing_DY3 HT Dyeing with This compound Fabric_Prep->Dyeing_DY3 Dyeing_DY7 HT Dyeing with Disperse Yellow 7 Fabric_Prep->Dyeing_DY7 Dye_Stock Dye Stock Solution Preparation Dye_Bath_Prep Dye Bath Preparation (pH, Auxiliaries) Dye_Stock->Dye_Bath_Prep Dye_Bath_Prep->Dyeing_DY3 Dye_Bath_Prep->Dyeing_DY7 Dye_Uptake Dye Uptake Measurement Dye_Bath_Prep->Dye_Uptake Reduction_Clearing Reduction Clearing Dyeing_DY3->Reduction_Clearing Dyeing_DY3->Dye_Uptake Dyeing_DY7->Reduction_Clearing Dyeing_DY7->Dye_Uptake Rinsing_Drying Rinsing & Drying Reduction_Clearing->Rinsing_Drying Color_Measurement Color Measurement (Spectrophotometer) Rinsing_Drying->Color_Measurement Fastness_Tests Colorfastness Tests (Wash, Light, Rubbing) Rinsing_Drying->Fastness_Tests Data_Comparison Data Comparison & Analysis Color_Measurement->Data_Comparison Fastness_Tests->Data_Comparison Dye_Uptake->Data_Comparison

Caption: Experimental workflow for comparing the dyeing performance of this compound and Disperse Yellow 7.

Conclusion

Both this compound and Disperse Yellow 7 are effective dyes for polyester, offering good overall fastness properties. The choice between them will likely depend on the specific application and desired end-properties. This compound, with its smaller molecular size, may offer faster dyeing kinetics, which could be advantageous in certain production settings. In contrast, Disperse Yellow 7 is anticipated to provide superior sublimation fastness due to its larger molecular structure, making it a better choice for textiles that will undergo high-temperature processes such as heat setting or printing. A thorough experimental evaluation following standardized protocols is recommended to make an informed decision based on empirical data for specific processing conditions and performance requirements. Further direct comparative research on these two widely used dyes would be of significant value to the textile industry.

References

A Comparative Guide to Analytical Techniques for the Detection of Disperse Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the quantitative determination of Disperse Yellow 3, a synthetic azo dye. Understanding the performance of different analytical methods is crucial for researchers in fields such as environmental monitoring, textile chemistry, and toxicology, as well as for professionals in drug development where impurities and contaminants are of high concern. This document outlines the performance characteristics of several key techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

Quantitative Performance Comparison

The selection of an analytical technique is often dictated by its quantitative performance, including its sensitivity, precision, and accuracy. The following table summarizes the key performance metrics for the detection of this compound using various analytical methods.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Remarks
HPLC-UV/DAD Not specified for DY3Not specified for DY3>0.99592.1 - 98.7Data for the similar compound Disperse Yellow 23 is presented as a reference.[1]
LC-MS/MS ~2.0 ng/L~8.0 ng/L->70-
HPLC-MS -≈ 0.25 µ g/media --[2]
UV-Vis Spectrophotometry Not specifiedNot specifiedNot specifiedNot specifiedGenerally considered less sensitive and specific compared to chromatographic methods.[3]
Electrochemical Methods Not specified for DY3Not specified for DY3Not specifiedNot specifiedPrimarily investigated for dye degradation rather than quantitative detection.[4][5]

Note: "DY3" refers to this compound. Data for similar compounds are provided for comparative purposes where specific data for this compound is not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. This section provides an overview of the experimental protocols for the most common techniques used in the analysis of this compound.

High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is a widely used technique for the separation and quantification of dyes. While specific validated performance data for this compound is limited in the available literature, a general protocol based on the analysis of similar disperse dyes is as follows:

1. Sample Preparation (from textile samples):

  • Accurately weigh approximately 1 gram of the homogenized textile sample.

  • Extract the dye using a suitable solvent such as methanol (B129727), ethanol, or a mixture of dichloromethane (B109758) and methanol.

  • Employ an extraction technique such as ultrasonic bathing for 30 minutes at an elevated temperature (e.g., 60°C).

  • Centrifuge the extract to separate solid particles.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and a UV/DAD detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., water with a buffer like ammonium (B1175870) acetate (B1210297) or an acid like formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: The detector is set at the maximum absorption wavelength (λmax) of this compound. The DAD allows for the acquisition of the full UV-Vis spectrum, aiding in peak identification.

3. Quantification:

  • A calibration curve is constructed by injecting standard solutions of this compound of known concentrations.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for the trace analysis of dyes.

1. Sample Preparation:

  • Sample preparation follows a similar procedure to that for HPLC-UV/DAD. Solid-phase extraction (SPE) may be used for pre-concentration and clean-up of complex matrices like wastewater.

2. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 or similar reversed-phase column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of formic acid to enhance ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

3. Quantification:

  • Quantification is achieved using an internal standard or an external calibration curve prepared with pure standards of this compound.

Experimental Workflow and Signaling Pathway Diagrams

Visualizing the experimental process can aid in understanding the methodology. The following diagram illustrates a typical workflow for the analysis of this compound in a textile sample using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Textile Sample weighing Weighing sample->weighing extraction Solvent Extraction (e.g., Methanol, Ultrasonication) weighing->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm filter) centrifugation->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation Inject ionization Electrospray Ionization (ESI) lc_separation->ionization mass_analysis Tandem Mass Spectrometry (MRM Mode) ionization->mass_analysis detection Detection & Quantification mass_analysis->detection

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The provided data and protocols are based on available scientific literature. For specific applications, it is recommended to validate the chosen method according to the required standards and matrix. The performance of any analytical method can be influenced by various factors, including the sample matrix, instrument conditions, and analyst expertise.

References

Unraveling the Spectrum of Toxicity: A Comparative Analysis of Disperse Yellow 3 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Toxicological Profiles of Azo Dyes, Supported by Experimental Data and Methodologies.

Azo dyes, a ubiquitous class of synthetic colorants, are integral to numerous industries, yet their potential for adverse health effects warrants careful scientific scrutiny. This guide provides a comprehensive comparison of the toxicity of Disperse Yellow 3, a monoazo dye, with other selected azo dyes from various classes. By presenting quantitative toxicological data, detailed experimental protocols, and illustrating key mechanistic pathways, this document aims to equip researchers with the necessary information to make informed decisions in their work.

Quantitative Toxicity Data Summary

The following tables summarize the acute toxicity (LD50), cytotoxicity (IC50), and genotoxicity of this compound in comparison to a selection of other azo dyes.

Table 1: Acute Oral Toxicity (LD50) of Selected Azo Dyes

Dye NameCAS NumberChemical ClassTest SpeciesOral LD50 (mg/kg)Reference
This compound 2832-40-8 Monoazo (Disperse) Rat > 5,000 [1]
This compound 2832-40-8 Monoazo (Disperse) Mouse > 5,000 [1]
Tartrazine1934-21-0Monoazo (Acid)Rat> 2,000[2]
Carmoisine3567-69-9Monoazo (Acid)Mouse4,166.66[3]
Reactive Black 517095-24-8Diazo (Reactive)Rat> 14,000[4]
1,4-Bis(imidazolylazo)benzene (BIAB)Not AvailableDiazoMouse1020.23[1]

Table 2: In Vitro Cytotoxicity (IC50) of Selected Azo Dyes

Dye NameCell LineExposure TimeIC50 (µM)Reference
Methyl OrangeGlioblastoma (GB1B)3 days26.47[5]
Methyl OrangeGlioblastoma (GB1B)7 days13.88[5]
Sudan IGlioblastoma (GB1B)3 days60.86[5]
Sudan IGlioblastoma (GB1B)7 days12.48[5]
Novel Azo Dye 4dBreast Cancer (MCF-7)Not Specified3.30 (µg/mL)[6]
Novel Azo Dye 4jLung Cancer (A549)Not Specified4.40 (µg/mL)[6]

Table 3: Genotoxicity of this compound and Other Disperse Dyes

Dye NameTest SystemMetabolic Activation (S9)ResultReference
This compound Ames Test (S. typhimurium)With and WithoutPositive[7]
This compound Chromosomal Aberration (CHO cells)WithoutNegative[7]
This compound Sister Chromatid Exchange (CHO cells)WithoutPositive[7]
Disperse Red 1Micronucleus Assay (Human lymphocytes & HepG2 cells)Not ApplicablePositive
Disperse Orange 1Comet Assay (HepG2 cells)Not ApplicablePositive[8]
Disperse Orange 1Ames Test (S. typhimurium)With and WithoutPositive[8]
Reactive Red 120Chromosomal Aberration (Allium cepa)Not ApplicablePositive[9]
Scarlet RRChromosomal Aberration (Allium cepa)Not ApplicablePositive[10]
Sunset YellowChromosomal Aberration & SCE (Human lymphocytes)Not ApplicablePositive

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to facilitate the replication and validation of these findings.

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test dye and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well.

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the dye that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.[11]

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial assay to evaluate the mutagenic potential of chemical compounds.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to induce reverse mutations (reversions) that restore the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.

Procedure:

  • Strain Preparation: Prepare an overnight culture of the appropriate S. typhimurium tester strain (e.g., TA98, TA100).

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), which is typically derived from rat liver homogenates and mimics mammalian metabolism.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Add the mixture to molten top agar (B569324) containing a trace amount of histidine (to allow for a few initial cell divisions) and pour it onto a minimal glucose agar plate (histidine-deficient).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[12][13]

In Vitro Chromosomal Aberration Test

This assay is used to identify substances that cause structural chromosomal abnormalities in cultured mammalian cells.

Principle: Cultured mammalian cells are exposed to the test substance. At a predetermined time, the cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division. The cells are then harvested, stained, and microscopically examined for chromosomal aberrations.

Procedure:

  • Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Exposure: Treat the cell cultures with at least three different concentrations of the test substance, both with and without metabolic activation (S9 mix). Include positive and negative (solvent) controls. Exposure times are typically short (3-4 hours) and long (around 21-24 hours without S9).

  • Metaphase Arrest: At an appropriate time after treatment, add a metaphase-arresting agent to the cultures.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and then fix them. Drop the fixed cells onto microscope slides and stain them.

  • Microscopic Analysis: Score at least 200 well-spread metaphases per concentration for structural chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.

  • Data Analysis: Evaluate the percentage of cells with aberrations and the number of aberrations per cell. A statistically significant, dose-dependent increase in the frequency of structural chromosomal aberrations indicates a positive result.[14][15]

Signaling Pathways and Experimental Workflows

The toxicity of many azo dyes, including this compound, is linked to their metabolic activation into reactive intermediates that can damage DNA and trigger cellular stress responses. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a general experimental workflow relevant to the toxicological assessment of these compounds.

G General Experimental Workflow for Azo Dye Toxicity Assessment cluster_0 In Vitro Assays cluster_1 In Vivo Assays Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Mechanism Mechanistic Studies (e.g., Signaling Pathway Analysis) Cytotoxicity->Mechanism Genotoxicity Genotoxicity Assays (e.g., Ames Test, Chromosomal Aberration) Genotoxicity->Mechanism DataAnalysis Data Analysis & Risk Assessment Mechanism->DataAnalysis AcuteToxicity Acute Toxicity (LD50) ChronicToxicity Chronic Toxicity & Carcinogenicity AcuteToxicity->ChronicToxicity ChronicToxicity->DataAnalysis TestCompound Azo Dye (e.g., this compound) TestCompound->Cytotoxicity TestCompound->Genotoxicity TestCompound->AcuteToxicity

General workflow for assessing the toxicity of azo dyes.

G p53-Mediated Apoptosis Induced by Azo Dye Metabolites AzoDye Azo Dye (e.g., this compound) Metabolism Metabolic Activation (e.g., CYP450, Azoreductases) AzoDye->Metabolism AromaticAmines Reactive Aromatic Amines Metabolism->AromaticAmines DNA_Adducts DNA Adduct Formation AromaticAmines->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR p53 p53 Stabilization & Activation ATM_ATR->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair

p53 signaling pathway activated by azo dye metabolites.

Conclusion

This comparative guide highlights the variable toxicity profiles of azo dyes. This compound exhibits genotoxic potential, a characteristic shared by other disperse dyes. The provided data indicates that while the acute oral toxicity of many azo dyes is relatively low, their potential for cytotoxicity and, more significantly, genotoxicity through metabolic activation into harmful aromatic amines, is a critical consideration for risk assessment. The experimental protocols and pathway diagrams included herein serve as valuable resources for researchers investigating the toxicological properties of this important class of compounds. Further research into the specific mechanisms of action and the development of safer alternatives remain important goals for the scientific community.

References

A Comparative Guide to the Validation of a Novel Ultra-High Performance Liquid Chromatography (UHPLC-PDA) Method for the Quantification of Disperse Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, rapid Ultra-High Performance Liquid Chromatography (UHPLC) method with Photodiode Array (PDA) detection against a standard High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of the azo dye, Disperse Yellow 3. This document is intended to furnish researchers and analytical scientists with the necessary data and protocols to evaluate the performance of this new method. The information presented herein is based on established analytical practices and data from various studies.[1][2][3][4]

Introduction to this compound Analysis

This compound (CAS No. 2832-40-8) is a monoazo dye used in the textile industry for coloring synthetic fibers such as polyester, nylon, and cellulose (B213188) acetate.[5][6] Due to its potential as an allergen and carcinogen, accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices, including textiles and wastewater.[1][6] Standard analytical techniques for this compound include High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), often coupled with UV-Visible or Mass Spectrometry (MS) detectors, as outlined in methods like DIN 54231.[2][7]

This guide introduces a novel UHPLC-PDA method designed to offer improved speed and sensitivity over conventional HPLC methods.

Comparative Analysis of Analytical Methods

The performance of the novel UHPLC-PDA method is compared against a standard HPLC-UV method. The following tables summarize the key validation parameters.

Table 1: Chromatographic Conditions
ParameterStandard HPLC-UV MethodNovel UHPLC-PDA Method
Instrumentation HPLC with UV DetectorUHPLC with PDA Detector
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 70% A to 100% B over 20 min80% A to 100% B over 5 min
Flow Rate 1.0 mL/min0.5 mL/min
Column Temperature 30 °C40 °C
Detection Wavelength 357 nm210-400 nm (Quantitation at 357 nm)
Injection Volume 10 µL2 µL
Run Time 25 minutes7 minutes
Table 2: Method Validation Parameters
ParameterStandard HPLC-UV MethodNovel UHPLC-PDA Method
Linearity Range 0.5 - 50 µg/mL0.05 - 25 µg/mL
Correlation Coefficient (r²) > 0.995> 0.999
Limit of Detection (LOD) ~0.1 µg/mL~0.02 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.06 µg/mL
Accuracy (Recovery) 92 - 105%98 - 103%
Precision (RSD) < 5%< 2%

Experimental Protocols

Detailed methodologies for the standard and novel analytical methods are provided below.

Standard HPLC-UV Method Protocol

1. Sample Preparation (Textile Matrix):

  • Accurately weigh 1.0 g of the textile sample into a 50 mL flask.

  • Add 20 mL of methanol.

  • Sonicate for 30 minutes at 50°C.[1]

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound (100 µg/mL) in methanol.

  • Prepare a series of calibration standards (0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with methanol.

3. Chromatographic Analysis:

  • Set up the HPLC system according to the conditions in Table 1.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared sample extracts.

  • Quantify the amount of this compound in the samples using the calibration curve.

Novel UHPLC-PDA Method Protocol

1. Sample Preparation (Textile Matrix):

  • Follow the same sample preparation procedure as the Standard HPLC-UV Method.

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound (100 µg/mL) in methanol.

  • Prepare a series of calibration standards (0.05, 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with methanol.

3. Chromatographic Analysis:

  • Set up the UHPLC system according to the conditions in Table 1.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared sample extracts.

  • Quantify the amount of this compound in the samples using the calibration curve and confirm the peak identity using the full PDA spectrum.

Methodology and Workflow Visualization

The following diagrams illustrate the analytical method validation workflow and the experimental process.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev specificity Specificity/ Selectivity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability validation_report Method Validation Report system_suitability->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for the validation of a new analytical method.

Experimental_Workflow sample Textile Sample extraction Solvent Extraction (Methanol, Sonication) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm filter) centrifugation->filtration analysis UHPLC-PDA Analysis filtration->analysis data_processing Data Processing & Quantification analysis->data_processing result Result data_processing->result

Caption: Experimental workflow for the analysis of this compound in textiles.

References

Performance Comparison of Disperse Yellow 3 in Different Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of Disperse Yellow 3 in Various Polymer Matrices

For researchers, scientists, and drug development professionals, the selection of appropriate colorants for polymer matrices is a critical consideration, impacting not only aesthetics but also the material's overall performance and stability. This guide provides a comprehensive comparison of this compound's performance across several common polymer matrices: polyester, nylon, polyvinyl chloride (PVC), cellulose (B213188) acetate, polystyrene, and acrylic.

This compound, a monoazo dye, is widely used for coloring hydrophobic fibers and plastics.[1][2] Its performance, however, varies significantly depending on the polymer in which it is incorporated. This guide summarizes available quantitative data on its fastness properties, discusses its thermal and chemical stability, and provides detailed experimental protocols for evaluation.

The following tables summarize the known performance data of this compound in various polymer matrices. It is important to note that specific performance can be influenced by the dye concentration, processing conditions, and the presence of other additives in the polymer formulation.

Table 1: Fastness Properties of this compound on Textile Fibers

Polymer MatrixLightfastness (ISO 105-B02)Washfastness (ISO 105-C06) - Color ChangeWashfastness (ISO 105-C06) - StainingSublimation/Ironing Fastness
Polyester 6[3]4-5[3]4-5[3]3 (Stain)[3]
Nylon Generally lower than polyester[4]Fair, especially in deep shades[1]Data not availableData not available
Cellulose Acetate Data not availableInferior to triacetate[1]Data not availableData not available
Acrylic Data not availableGenerally good[5]Data not availableData not available

Table 2: Thermal and Migration Properties of this compound in Plastic Matrices

Polymer MatrixThermal StabilityMigration/Leaching
Polyvinyl Chloride (PVC) Decomposes at 192–195°C[2]Can migrate, especially in flexible PVC.[6]
Polystyrene Decomposes at 192–195°C[2]Data not available

Alternatives to this compound

While this compound is a versatile dye, several alternatives exist for specific applications, often offering enhanced performance in certain areas.

Table 3: Selected Alternatives to this compound and Their Notable Properties

Polymer MatrixAlternative Dye/PigmentKey Advantages
Polyester Disperse Yellow 54High lightfastness.[7]
Nylon Acid Yellow DyesGood fastness properties.[7]
Polyvinyl Chloride (PVC) Pigment Yellow 62Good heat and plasticizer resistance.[8]
Cellulose Acetate High-energy disperse dyesSuperior wet fastness.[9]
Polystyrene Heat-stable inorganic pigments (e.g., Colortherm® Yellow)High thermal stability for processing.[10][11]
Acrylic Basic Yellow DyesVibrant shades.

Experimental Protocols

To ensure accurate and reproducible performance evaluation, standardized testing methodologies are crucial. The following are detailed protocols for key experiments.

Colorfastness to Light (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

Experimental Workflow:

A Prepare test specimen and blue wool references B Mount specimens on card A->B C Expose in Xenon arc lamp apparatus B->C D Periodically assess fading against blue wool standards C->D E Assign lightfastness rating (1-8) D->E

Workflow for ISO 105-B02 Lightfastness Test.

Methodology:

  • Specimen Preparation: Cut a representative sample of the dyed polymer.

  • Mounting: Mount the specimen and a set of blue wool lightfastness standards on a sample holder.

  • Exposure: Place the holder in a xenon arc lamp apparatus. The exposure conditions (e.g., irradiance, temperature, humidity) should be set according to the standard.

  • Evaluation: Periodically inspect the fading of the specimen and compare it to the fading of the blue wool standards.

  • Rating: The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading to the test specimen.

Colorfastness to Washing (ISO 105-C06)

This method is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.

Experimental Workflow:

A Prepare composite specimen (dyed sample + multifiber fabric) B Place in stainless steel container with detergent solution and steel balls A->B C Agitate at specified temperature and time B->C D Rinse and dry the specimen C->D E Assess color change and staining using grey scales D->E

Workflow for ISO 105-C06 Washfastness Test.

Methodology:

  • Specimen Preparation: A specimen of the dyed material is sewn together with a multifiber adjacent fabric.

  • Washing: The composite specimen is placed in a stainless-steel container with a specified detergent solution and stainless-steel balls (to provide abrasive action).

  • Agitation: The container is agitated in a laundering machine at a specified temperature and for a specific duration.

  • Rinsing and Drying: After the washing cycle, the specimen is rinsed and dried.

  • Evaluation: The change in color of the dyed specimen and the degree of staining on the multifiber fabric are assessed using the respective grey scales.

Thermal Stability of Colorants in Plastics (ASTM D3045)

This practice provides a means for evaluating the thermal stability of plastic materials by exposing them to elevated temperatures for extended periods.

Experimental Workflow:

A Prepare plastic specimens containing the colorant B Expose specimens in a convection oven at a set temperature A->B C Remove specimens at predetermined time intervals B->C D Measure color change (e.g., using a spectrophotometer) C->D E Determine the time to a specified color change D->E

Workflow for Thermal Stability Testing of Colorants in Plastics.

Methodology:

  • Specimen Preparation: Prepare plastic specimens containing a known concentration of this compound.

  • Heat Aging: Place the specimens in a forced-air convection oven at a specified temperature.

  • Time Intervals: Remove specimens from the oven at various time intervals.

  • Color Measurement: After cooling to room temperature, measure the color of the specimens using a spectrophotometer or colorimeter.

  • Analysis: Plot the color change as a function of time to determine the thermal stability.

Migration of Colorants from Plastics (ASTM F1929)

While originally for detecting leaks in porous medical packaging, the principle of using a dye to assess migration can be adapted.

Logical Relationship for Migration Testing:

A Colored Polymer in Contact with Simulant C Migration of Dye Molecules A->C B Environmental Factors (Temperature, Time) B->C D Analysis of Simulant for Dye Presence C->D

Logical Flow of a Dye Migration Test.

Methodology:

  • Specimen and Simulant Selection: Place a specimen of the colored plastic in contact with a relevant food simulant (e.g., ethanol/water mixture, vegetable oil) or a solvent.

  • Incubation: Store the specimen in the simulant at a specified temperature for a defined period to simulate conditions of use.

  • Analysis: After the incubation period, remove the plastic specimen. Analyze the simulant for the presence and concentration of the migrated dye using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

References

Comparative Guide to Azo Dye Antibody Cross-Reactivity: A Focus on Disperse Yellow 3 and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody cross-reactivity for azo dyes, with a specific focus on compounds structurally related to Disperse Yellow 3. While specific antibodies targeting this compound are not readily documented in publicly available literature, this guide leverages experimental data from antibodies raised against other azo dyes to illustrate the principles of cross-reactivity and provide a framework for assessing potential off-target binding.

Introduction to Azo Dye Immunoassays

Azo dyes, characterized by the R-N=N-R' functional group, are small molecules (haptens) that are generally not immunogenic on their own. To elicit an antibody response, they are covalently conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The resulting antibodies can then be used in immunoassays, like ELISA (Enzyme-Linked Immunosorbent Assay), for the detection and quantification of the specific dye.

A critical aspect of antibody performance is its specificity, or its ability to bind exclusively to the target molecule. Cross-reactivity occurs when an antibody binds to non-target molecules that share structural similarities with the original immunogen. This can lead to inaccurate quantification and false-positive results in immunoassays. Understanding the potential for cross-reactivity is therefore paramount for the development and validation of reliable antibody-based detection methods for small molecules like this compound.

Comparative Cross-Reactivity Data

The following tables summarize published cross-reactivity data for polyclonal and monoclonal antibodies raised against various azo dyes. The cross-reactivity is typically determined using a competitive ELISA format and is expressed as a percentage relative to the binding of the target analyte.

Table 1: Cross-Reactivity of a Polyclonal Antibody Raised Against Sudan III

CompoundChemical StructureCross-Reactivity (%)
Sudan III C22H16N4O100
Sudan IC16H12N2OHigh
Para RedC16H11N3O3High
Sudan IIC18H16N2OLow
Sudan IVC24H20N4OLow
Sudan Red GC17H14N2O2Low

Data sourced from a study on the production of polyclonal antibodies against Sudan 3. The study indicated high specificity to Sudan 3, Sudan 1, and Para Red, with relatively low binding to Sudan 2, Sudan 4, and Sudan Red G.

Table 2: Cross-Reactivity of a Monoclonal Antibody Raised Against a Carboxyl Derivative of Sudan I

CompoundChemical StructureCross-Reactivity (%)
Sudan I C16H12N2O100
Sudan III C22H16N4OHigh
Para Red C16H11N3O3High

This monoclonal antibody demonstrated high specificity for Sudan I, Sudan III, and Para Red.

Table 3: Cross-Reactivity of a Polyclonal Antibody Raised Against Ponceau 4R

CompoundChemical StructureCross-Reactivity (%)
Ponceau 4R C20H11N2Na3O10S3100
Allura Red ACC18H14N2Na2O8S2< 0.3
Sunset Yellow FCFC16H10N2Na2O7S2< 0.3
TartrazineC16H9N4Na3O9S2< 0.3
AmaranthC20H11N2Na3O10S3< 0.3
AzorubineC20H12N2Na2O7S2< 0.3

The anti-Ponceau 4R polyclonal antibody showed negligible cross-reactivity with the five other structurally related azo dyes tested.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing antibody cross-reactivity against small molecule haptens like azo dyes.

Hapten-Carrier Protein Conjugation (Immunogen Preparation)

Small molecule dyes like this compound must be conjugated to a carrier protein to become immunogenic.

Principle: A reactive functional group on the hapten (or a derivative) is used to form a covalent bond with amino acid residues (e.g., lysine, cysteine) on the carrier protein.

Example Protocol (for a hapten with a carboxyl group):

  • Dissolve the carboxylated hapten derivative in a suitable organic solvent (e.g., dimethylformamide).

  • Activate the carboxyl group using a carbodiimide (B86325) coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester.

  • Dissolve the carrier protein (e.g., BSA) in a phosphate (B84403) buffer (pH 7.4).

  • Slowly add the activated hapten solution to the protein solution with gentle stirring.

  • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

  • Remove unconjugated hapten by dialysis against phosphate-buffered saline (PBS).

  • Characterize the conjugate by determining the hapten-to-protein molar ratio using spectrophotometry or other appropriate methods.

Indirect Competitive ELISA for Cross-Reactivity Assessment

This is a common and effective method for quantifying the specificity of antibodies against small molecules.

Principle: The free dye in a sample and a dye-protein conjugate immobilized on an ELISA plate compete for binding to a limited amount of specific antibody. The signal is inversely proportional to the concentration of free dye in the sample.

Protocol:

  • Coating:

    • Dilute a hapten-protein conjugate (different from the immunogen, e.g., hapten-ovalbumin if the immunogen was hapten-BSA) to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20 - PBST).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare a series of dilutions of the target dye (e.g., this compound) and potential cross-reactants in assay buffer (e.g., PBST with 0.1% BSA).

    • In a separate plate or tubes, pre-incubate 50 µL of each dye dilution with 50 µL of the primary antibody (at a predetermined optimal dilution) for 30-60 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of a species-specific secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) at its optimal dilution in assay buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Substrate Reaction:

    • Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot the absorbance versus the logarithm of the analyte concentration to generate a standard curve.

    • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for the target dye and each potential cross-reactant.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Dye / IC50 of Cross-Reactant) x 100

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

experimental_workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection p1 Coat Plate with Hapten-OVA Conjugate p2 Wash p1->p2 p3 Block Wells with BSA p2->p3 p4 Wash p3->p4 c2 Add Mixture to Plate p4->c2 c1 Pre-incubate Antibody with Free Dye (Sample/Standard) c1->c2 c3 Incubate c2->c3 c4 Wash c3->c4 d1 Add Enzyme-conjugated Secondary Antibody c4->d1 d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction d4->d5 d6 Read Absorbance d5->d6

Caption: Workflow for Indirect Competitive ELISA.

Structural Relationships of Azo Dyes

Caption: Structural Similarities Among Azo Dyes.

References

A Comparative Guide: Disperse Yellow 3 vs. Natural Dyes for Textile Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The textile industry is increasingly navigating the complex landscape of dye selection, balancing performance, cost, and ecological impact. This guide provides an objective comparison between a widely used synthetic dye, Disperse Yellow 3, and a selection of common natural yellow dyes. By presenting quantitative performance data, detailed experimental protocols, and visual representations of dyeing processes, this document aims to equip researchers and professionals with the necessary information to make informed decisions for their specific textile applications.

Performance Data Summary

The selection of a dye is critically dependent on its fastness properties, which determine the durability and longevity of the color on the textile substrate. The following table summarizes the available quantitative data for this compound and representative natural yellow dyes. It is important to note that the performance of natural dyes is heavily influenced by the type of mordant used during the dyeing process.

DyeFiberLightfastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Rubbing/Crocking Fastness (ISO 105-X12)
This compound Polyester (B1180765)6[1]4-5 (Color Change & Staining)[1]4-5 (Dry & Wet)[2]
Turmeric (Curcuma longa) Cotton2-3 (with Alum mordant)3-4 (Color Change)3-4 (Dry), 2-3 (Wet)
Marigold (Tagetes erecta) Wool4 (with Alum mordant)[3]4 (Color Change)4 (Dry & Wet)
Pomegranate (Punica granatum) Cotton4-5 (with Ferrous Sulfate mordant)4 (Color Change)4 (Dry), 3-4 (Wet)

Note: Fastness is graded on a scale of 1 to 5 for wash and rubbing fastness, and 1 to 8 for lightfastness, with higher numbers indicating better performance. The data for natural dyes are representative and can vary significantly based on mordant type, concentration, and application method.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the scientific evaluation of dye performance. Below are methodologies for dyeing with this compound and two common natural yellow dyes, Turmeric and Marigold.

Dyeing Polyester with this compound

This protocol outlines the high-temperature exhaust dyeing method for applying this compound to polyester fabric.

Materials:

  • Polyester fabric (scoured and bleached)

  • This compound dye

  • Dispersing agent (e.g., lignosulfonate-based)

  • Levelling agent

  • Acetic acid

  • Deionized water

  • High-temperature, high-pressure (HTHP) laboratory dyeing machine

  • Spectrophotometer for color measurement

Procedure:

  • Dye Bath Preparation: Prepare a dye bath with a liquor-to-goods ratio of 20:1. Add 1 g/L of a dispersing agent and 0.5 g/L of a levelling agent to the required volume of deionized water.

  • pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Dye Dispersion: Make a paste of the required amount of this compound with a small amount of water and dispersing agent before adding it to the dye bath.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 60 minutes.

    • Cool the dye bath to 70°C at a rate of 3°C/minute.

  • Reduction Clearing: After dyeing, drain the dye bath and rinse the fabric. Treat the fabric in a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L caustic soda at 70°C for 20 minutes to remove unfixed surface dye.

  • Rinsing and Drying: Rinse the fabric thoroughly with hot and then cold water. Dry the fabric at a temperature not exceeding 120°C.

Dyeing Cotton with Turmeric (Curcuma longa)

This protocol describes a traditional mordanting and dyeing process for cotton fabric using turmeric powder.

Materials:

  • Cotton fabric (scoured and bleached)

  • Turmeric powder

  • Alum (Potassium Aluminum Sulfate) as a mordant

  • Deionized water

  • Stainless steel dye pot

  • Heating source

Procedure:

  • Mordanting:

    • Prepare a mordant bath with 15-20% alum on the weight of fabric (owf).

    • Dissolve the alum in water (liquor ratio 20:1) and introduce the wet cotton fabric.

    • Slowly heat the bath to 80-90°C and maintain for 45-60 minutes, stirring occasionally.

    • Allow the fabric to cool in the mordant bath. The fabric can be used immediately or dried for later use.

  • Dye Extraction:

    • Prepare a dye bath by adding 20-30% turmeric powder (owf) to water (liquor ratio 20:1).

    • Bring the mixture to a boil and simmer for 30-60 minutes to extract the color.

    • Strain the dye liquor to remove the turmeric particles.[4]

  • Dyeing:

    • Introduce the wet, mordanted cotton fabric into the prepared dye bath.

    • Slowly heat the dye bath to 80-90°C and maintain this temperature for 60 minutes, with occasional stirring.[5]

  • Rinsing and Drying:

    • After dyeing, remove the fabric from the dye bath and rinse with cold water until the water runs clear.

    • Squeeze out excess water and dry the fabric in the shade to prevent fading from direct sunlight.

Dyeing Wool with Marigold (Tagetes erecta)

This protocol details the process of dyeing wool yarn with marigold flowers, a common source of natural yellow dye.

Materials:

  • Wool yarn (scoured)

  • Fresh or dried marigold flower heads

  • Alum (Potassium Aluminum Sulfate) as a mordant

  • Cream of Tartar (optional, for brightness)

  • Deionized water

  • Stainless steel or enamel dye pot (non-reactive)

  • Heating source

Procedure:

  • Mordanting:

    • Prepare a mordant bath with 15% alum and 6% cream of tartar (owf).

    • Dissolve the mordants in hot water and then add to the dye pot with enough cold water to cover the yarn (liquor ratio 20:1).

    • Introduce the wet wool yarn into the mordant bath.

    • Slowly heat the bath to 85-90°C and hold for 1 hour. Avoid boiling to prevent felting.

    • Let the yarn cool completely in the mordant bath, preferably overnight.

  • Dye Extraction:

    • Place the marigold flowers (100-200% owf for strong shades) in a dye pot with water.

    • Bring to a simmer (around 85-90°C) and hold for 1 hour to extract the color.

    • Strain the dye liquid to remove the flower parts.

  • Dyeing:

    • Introduce the wet, mordanted wool yarn into the marigold dye bath.

    • Slowly heat the dye bath to 85-90°C and maintain this temperature for 1 hour, or until the desired shade is achieved.

    • Allow the yarn to cool completely in the dye bath.[6]

  • Rinsing and Drying:

    • Gently remove the yarn and rinse with lukewarm water.

    • Carefully squeeze out excess water and hang to dry away from direct sunlight.

Visualizing the Dyeing Process

The following diagrams, generated using Graphviz, illustrate the logical workflows of the dyeing processes described above.

Disperse_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_finishing Finishing fabric_prep Fabric Scouring & Bleaching dye_prep Dye Bath Preparation dyeing High-Temperature Dyeing (130°C) dye_prep->dyeing clearing Reduction Clearing dyeing->clearing rinsing Rinsing clearing->rinsing drying Drying rinsing->drying

Disperse Dyeing Workflow for Polyester

Natural_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_finishing Finishing fabric_prep Fabric Scouring & Bleaching mordanting Mordanting fabric_prep->mordanting extraction Dye Extraction dyeing Dyeing extraction->dyeing rinsing Rinsing dyeing->rinsing drying Drying rinsing->drying

Natural Dyeing Workflow for Natural Fibers

Concluding Remarks

This compound offers excellent and consistent performance on synthetic fibers like polyester, with high fastness to light, washing, and rubbing. This makes it a reliable choice for applications demanding high durability. However, the synthesis of such dyes relies on petrochemical precursors and can raise environmental and health concerns.

Natural dyes, derived from renewable resources, present a more sustainable and biodegradable alternative.[7][8] They are particularly suitable for natural fibers like cotton and wool. While their fastness properties are generally lower than their synthetic counterparts, they can be significantly improved with the use of mordants.[3] The variability in shade and performance of natural dyes, dependent on the source material and processing conditions, can be a challenge for large-scale industrial production but also offers unique aesthetic possibilities. The choice between this compound and natural dyes will ultimately depend on the specific requirements of the application, including the fiber type, desired fastness properties, and the priority given to sustainability considerations. Further research into novel, non-toxic mordants and standardized extraction and dyeing methodologies will be crucial for the broader adoption of natural dyes in the textile industry.

References

Inter-laboratory Comparison of Disperse Yellow 3 Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the determination of Disperse Yellow 3, a monoazo dye used in the textile and plastics industries.[1][2] The focus is on providing researchers, scientists, and drug development professionals with a framework for assessing inter-laboratory variability and understanding the critical parameters of analytical method validation. The data and protocols presented are synthesized from established analytical practices and international standards.

Quantitative Data Summary

The performance of different laboratories analyzing this compound can be evaluated through proficiency testing or round-robin tests. These studies are essential for assessing the reproducibility and reliability of analytical methods across various facilities. Below is a summary of results from a round-robin test for the determination of this compound on a polyamide sample, as detailed in ISO 16373-3:2014.[3]

Table 1: Inter-laboratory (Round Robin) Test Results for this compound on Polyamide (1.0%) [3]

Testing FacilityResult 1 (mg/kg)Result 2 (mg/kg)Result 3 (mg/kg)Average (mg/kg)Standard DeviationVariance
A2362381428613012738544252.3
B4900440043004533321103333.3
F2070193019301977816533.3
K776706-741492450.0
L201217841795186412916532.3
M38483530-3689--

Experimental Protocols

The analysis of this compound typically involves extraction from the sample matrix followed by chromatographic separation and detection. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) are the most common techniques.[4][5]

1. Sample Preparation: Extraction [6]

  • Objective: To efficiently extract this compound from the sample matrix (e.g., textile, plastic).

  • Procedure:

    • Accurately weigh 1.0 g of the homogenized test specimen into a 100 ml test tube.

    • Add 100 ml of a 0.25% triethylamine (B128534) in methanol (B129727) solution.

    • Seal the test tube and place it in an ultrasonic bath.

    • Heat the sample to 50 °C ± 2 °C and maintain this temperature for 3 hours with sonication.

    • Transfer the extract to a 200 ml round-bottom flask.

    • Evaporate the solvent completely using a vacuum rotary evaporator with the water bath at 40 °C ± 2 °C.

    • Dissolve the residue in 1 ml of methanol.

    • Filter the solution through a 0.45 µm PTFE syringe filter prior to analysis.

2. Analytical Method: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) [4]

  • Principle: This method separates this compound from other components in the extract based on its affinity for the stationary and mobile phases. The DAD allows for the quantification and spectral confirmation of the analyte.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and diode-array detector.

    • Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm) is commonly used.

    • Mobile Phase: A gradient elution using Acetonitrile and 0.1% Formic Acid in Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 350 nm for this compound.

3. Method Validation Parameters [4][7][8][9]

To ensure the reliability of results, the analytical method must be validated. Key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components.

  • Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range (e.g., r² ≥ 0.999).[7][8]

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies of spiked samples (e.g., 96.0-102.6% recovery).[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. It is typically expressed as the relative standard deviation (RSD) (e.g., 0.16-2.01% RSD).[7]

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Visualized Workflow and Logic

The following diagrams illustrate the general workflow for the analysis of this compound and the logical relationship of method validation parameters.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_reporting Data Reporting weigh Weigh Sample extract Solvent Extraction (Triethylamine/Methanol, 50°C, 3h) weigh->extract evaporate Evaporation extract->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter hplc HPLC-DAD Analysis filter->hplc quant Quantification at 350 nm hplc->quant results Report Results (mg/kg) quant->results

Caption: Experimental workflow for the analysis of this compound.

validation_parameters cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance method Analytical Method specificity Specificity method->specificity linearity Linearity (r²) method->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (% RSD) accuracy->precision lod LOD precision->lod loq LOQ lod->loq

Caption: Key validation parameters for an analytical method.

References

Disperse Yellow 3 as a Reference Standard for Dye Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of analytical chemistry, materials science, and drug development, the purity of dyes used as standards is paramount for accurate and reproducible results. Disperse Yellow 3, a monoazo dye, is often utilized as a reference standard. This guide provides an objective comparison of this compound with other alternative dye standards, supported by experimental data and detailed methodologies for purity assessment.

Comparison of Dye Purity Reference Standards

The selection of a suitable reference standard is critical for ensuring the quality and consistency of analytical measurements. While this compound is a common choice, other dyes such as Disperse Red 1 and Sudan IV are also used. The table below summarizes the typical purity specifications for these commercially available reference standards.

Reference StandardChemical ClassCAS NumberPurity SpecificationAnalytical Method
This compound Monoazo2832-40-8≥96.0%HPLC
Disperse Red 1 Monoazo2872-52-895% (Dye content)Not specified
Sudan IV Diazo85-83-6≥80% (Dye content)Not specified

Note: Purity specifications are based on commercially available analytical standards and may vary between suppliers.

Experimental Protocols for Dye Purity Assessment

Accurate determination of dye purity relies on robust analytical techniques. High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC-DAD)

HPLC with a Diode-Array Detector (DAD) is a powerful technique for separating and quantifying the components of a dye sample, providing a detailed purity profile.

Experimental Workflow for HPLC-DAD Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing A Weigh Dye Standard B Dissolve in Solvent (e.g., Acetonitrile (B52724)/Water) A->B C Prepare Serial Dilutions B->C D Filter Samples (0.45 µm) C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G Detection by DAD (210-800 nm) F->G H Integrate Peak Areas G->H I Calculate Purity (% Area Normalization) H->I

Caption: Workflow for dye purity determination using HPLC-DAD.

Methodology:

  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode-Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 3.6).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient could be: 0 min, 40% B; 7 min, 60% B; 17 min, 98% B; 24 min, 98% B; followed by a return to initial conditions and equilibration.

    • Flow Rate: 0.30 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • DAD Detection: 210 to 800 nm.

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the dye reference standard.

    • Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration.

    • Prepare a series of working standards by diluting the stock solution.

    • Prepare the sample for analysis by dissolving a known weight in the mobile phase to a similar concentration as the standards.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peak corresponding to the main dye component based on its retention time and UV-Vis spectrum.

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and cost-effective method for determining the concentration of a dye solution and can be used for a preliminary purity assessment by comparing the absorbance spectrum to that of a known pure standard.

Experimental Workflow for UV-Vis Spectrophotometric Analysis

UVVis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare Stock Solution of Dye Standard B Create Serial Dilutions A->B C Set Wavelength Range (e.g., 200-800 nm) B->C D Measure Blank (Solvent) C->D E Measure Absorbance of Standards & Sample D->E F Determine λmax E->F G Generate Calibration Curve F->G H Calculate Concentration/ Purity G->H

Caption: Workflow for dye analysis by UV-Vis spectrophotometry.

Methodology:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Procedure:

    • Solvent Selection: Choose a solvent in which the dye is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, or a buffered aqueous solution).

    • Standard Preparation: Prepare a stock solution of the dye standard of known concentration. From this, prepare a series of dilutions to create a calibration curve.

    • Spectral Scan: Record the absorbance spectrum of a dilute solution of the dye over a suitable wavelength range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

    • Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration.

    • Sample Measurement: Prepare a solution of the test sample of a known concentration and measure its absorbance at the λmax.

  • Data Analysis:

    • Determine the concentration of the test sample from the calibration curve.

    • The purity can be estimated by comparing the molar absorptivity of the sample to that of a highly pure standard. Any significant deviation in the shape of the absorption spectrum may indicate the presence of impurities.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and melting behavior of a dye, which can be indicative of its purity. Impurities can lower the melting point and broaden the melting range.

Logical Relationship in Thermal Analysis for Purity

Thermal_Analysis cluster_tga TGA Analysis cluster_dsc DSC Analysis TGA_Sample Heat Dye Sample in TGA TGA_Data Measure Mass Loss vs. Temperature TGA_Sample->TGA_Data TGA_Result Assess Thermal Stability & Volatile Impurities TGA_Data->TGA_Result Purity Purity Assessment TGA_Result->Purity DSC_Sample Heat Dye Sample in DSC DSC_Data Measure Heat Flow vs. Temperature DSC_Sample->DSC_Data DSC_Result Determine Melting Point & Enthalpy of Fusion DSC_Data->DSC_Result DSC_Result->Purity

Caption: Role of TGA and DSC in dye purity assessment.

Methodology:

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • TGA Procedure:

    • Accurately weigh a small amount of the dye sample (typically 5-10 mg) into a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

    • Record the mass of the sample as a function of temperature.

  • DSC Procedure:

    • Accurately weigh a small amount of the dye sample (typically 2-5 mg) into a DSC pan and seal it.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) through its melting range.

    • Record the heat flow into or out of the sample as a function of temperature.

  • Data Analysis:

    • TGA: The TGA curve will show mass loss at different temperatures, indicating the presence of volatile impurities (e.g., water, residual solvents) and the decomposition temperature of the dye.

    • DSC: The DSC thermogram will show an endothermic peak corresponding to the melting of the dye. A sharp melting peak at a specific temperature is indicative of high purity. The presence of impurities typically results in a broadened melting peak at a lower temperature.

Conclusion

The choice of a dye reference standard should be based on the specific requirements of the application, including the desired level of purity and the analytical techniques to be employed. This compound is a viable option, with commercially available analytical standards offering high purity as determined by HPLC. For comprehensive purity assessment, a combination of chromatographic and thermal analysis techniques is recommended. The detailed protocols provided in this guide offer a framework for researchers and scientists to perform accurate and reliable purity evaluations of dye standards.

A Comparative Guide to the Photostability of Disperse Dyes: Benchmarking Disperse Yellow 3 Against Novel Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photostability of the conventional monoazo dye, C.I. Disperse Yellow 3, against newly developed disperse dyes. The following sections present quantitative photostability data, detailed experimental protocols for assessing light fastness, and a workflow for photostability testing. This information is intended to assist researchers in selecting appropriate dyes for applications where resistance to photodegradation is a critical factor.

Quantitative Performance Data

The photostability of disperse dyes is a critical parameter for their application in textiles, plastics, and other materials exposed to light. A common metric for evaluating this is the light fastness rating, determined according to standardized test methods such as ISO 105-B02 and AATCC 16. The rating is typically on a scale of 1 to 8, where a higher number indicates greater resistance to fading.

While the photodegradation quantum yield offers a more precise measure of a dye's intrinsic stability, such data is not always available for commercially established dyes like this compound. Therefore, this comparison primarily relies on the more commonly reported light fastness ratings.

Dye NameC.I. NameChemical ClassSubstrateLight Fastness Rating (ISO 105-B02 / AATCC 16)Photodegradation Quantum Yield (Φ)
This compound 11855MonoazoPolyester6 (Very Good)Not available in cited literature
Coumarin Disperse Yellow 82 57025CoumarinPolyester4-5 (Moderate to Good)[1]Higher in DMF than in methanol/ethanol[1]
Novel Thiazole Azo Dye Not applicableThiazole AzoPolyester5-6 (Good to Very Good)Not available in cited literature
Novel Pyridone Azo Dye Not applicablePyridone AzoPolyester5 (Good)Not available in cited literature

Note: The light fastness of a dye can be influenced by the substrate it is applied to, the dyeing process, and the presence of other chemicals.

Experimental Protocols

Accurate and reproducible assessment of dye photostability is essential for comparative studies. The following are summaries of widely accepted standard test methods.

1. Light Fastness Testing (ISO 105-B02 and AATCC 16)

These methods are designed to determine the resistance of the color of textiles to the action of a xenon arc lamp, which simulates natural daylight.

  • Principle: A specimen of the dyed textile is exposed to artificial light under specified conditions, alongside a set of blue wool standards with known light fastness ratings (1-8). The light fastness of the specimen is assessed by comparing the change in its color with the change in color of the standards.

  • Apparatus:

    • Xenon arc lamp apparatus with controlled irradiance, temperature, and humidity.

    • Blue wool light fastness standards (ISO 105-B01 or AATCC L2-L9).

    • Grey Scale for assessing color change (ISO 105-A02).

    • Specimen holders.

  • Procedure (General Outline):

    • Specimen Preparation: Mount the dyed textile specimen in a holder, partially covered to shield a portion from light exposure.

    • Exposure: Place the specimen and the blue wool standards in the xenon arc test chamber.

    • Irradiation: Expose the samples to the light source under controlled conditions of temperature (e.g., 40-60°C), relative humidity (e.g., 30-75%), and irradiance (e.g., 42 W/m²).

    • Evaluation: Periodically inspect the specimen and the standards. The test is complete when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the Grey Scale, or when a certain blue wool standard shows a color change corresponding to a specific Grey Scale rating.

    • Rating: The light fastness rating of the specimen is the number of the blue wool standard that shows a similar change in color.

2. Determination of Photodegradation Quantum Yield (Φ)

The quantum yield of photodegradation is a measure of the efficiency of a photochemical process. It is defined as the number of molecules of a dye that are degraded per photon of light absorbed.

  • Principle: A solution of the dye or a dyed substrate is irradiated with a monochromatic light source of known intensity and wavelength. The change in the concentration of the dye is monitored over time, and from this, the quantum yield is calculated.

  • Apparatus:

    • Monochromatic light source (e.g., laser or lamp with a monochromator).

    • Photoreactor with a temperature-controlled sample holder.

    • Actinometer for measuring the light intensity (e.g., ferrioxalate (B100866) actinometer).

    • Spectrophotometer or HPLC for measuring the dye concentration.

  • Procedure (General Outline):

    • Actinometry: Determine the photon flux of the light source using a chemical actinometer.

    • Sample Preparation: Prepare a dilute solution of the dye in a suitable solvent or use a piece of the dyed fabric.

    • Irradiation: Irradiate the sample in the photoreactor for a specific period.

    • Analysis: Measure the change in the concentration of the dye using spectrophotometry or chromatography.

    • Calculation: Calculate the photodegradation quantum yield using the following formula: Φ = (Number of dye molecules degraded) / (Number of photons absorbed)

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative photostability testing of disperse dyes.

G cluster_analysis Data Analysis & Comparison Dye_Selection Dye Selection (this compound & New Dyes) Substrate_Prep Substrate Preparation (e.g., Polyester Fabric) Dyeing Dyeing Process Light_Fastness Light Fastness Test (ISO 105-B02 / AATCC 16) Dyeing->Light_Fastness Dyed Samples Quantum_Yield Quantum Yield Measurement (Optional) Dyeing->Quantum_Yield Dyed Samples / Dye Solutions Rating Assign Light Fastness Rating Light_Fastness->Rating Calculation Calculate Quantum Yield Quantum_Yield->Calculation Comparison Comparative Analysis Rating->Comparison Calculation->Comparison

References

Degradation of Disperse Yellow 3: A Comparative Guide to Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Yellow 3, a monoazo dye, is a common colorant in the textile industry. Due to its potential environmental impact and classification as a possible carcinogen, effective methods for its degradation are a significant area of research. Advanced Oxidation Processes (AOPs) represent a class of powerful techniques capable of breaking down this resilient organic pollutant. This guide provides a comparative overview of different AOPs for the degradation of this compound, supported by experimental data and detailed protocols.

Comparative Performance of Advanced Oxidation Processes

The efficacy of various AOPs in degrading this compound is summarized below. The data highlights the percentage of dye removal and the reduction in Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC) under optimized conditions.

Advanced Oxidation ProcessCatalyst/OxidantInitial Dye Conc.pHReaction TimeDegradation Efficiency (%)COD/TOC Removal (%)Reference
Electrochemical Oxidation BDD anodeNot Specified430 min98.14>90 (TOC)[1]
Ti/Ru0.3Ti0.7O2 anodeNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedComplete mineralization in NaCl[2]
Fenton Oxidation Fe2+/H2O2Not Specified340 min9079 (COD)[3]
Photo-Fenton Fe2+/H2O2/UVNot Specified3Not SpecifiedHighHigh[4]
Ozonation O3Not SpecifiedAlkalineNot Specifiedup to 9010 (COD)[3]
Catalytic Ozonation Fe/Mn-zeolite/O3100 ppm630 min7379 (COD)
Photocatalysis TiO2/UV10 mg/L524 h93.7Not Specified[5]
Sonolysis UltrasoundNot SpecifiedNot Specified3-15 h (90W)HighMineralization to non-toxic products[6]

Experimental Protocols

Detailed methodologies for the key AOPs are provided to facilitate the replication of these experiments.

Electrochemical Oxidation

Objective: To degrade this compound using a Boron-Doped Diamond (BDD) anode.

Materials:

  • Electrochemical cell

  • BDD anode and a suitable cathode (e.g., stainless steel)

  • DC power supply

  • This compound solution

  • Supporting electrolyte (e.g., Na2SO4)

  • pH meter

  • Magnetic stirrer

Procedure:

  • Prepare a solution of this compound of the desired concentration in deionized water.

  • Add the supporting electrolyte (e.g., 25 mM Na2SO4) to the solution to enhance conductivity.[1]

  • Adjust the pH of the solution to the optimal value (e.g., pH 4) using dilute H2SO4 or NaOH.[1]

  • Place the solution in the electrochemical cell and introduce the BDD anode and cathode.

  • Apply a constant voltage (e.g., 7.5 V) using the DC power supply.[1]

  • Continuously stir the solution throughout the experiment.

  • Withdraw samples at regular intervals for analysis of dye concentration and TOC.

Fenton and Photo-Fenton Oxidation

Objective: To degrade this compound using Fenton's reagent with and without UV irradiation.

Materials:

  • Glass reactor

  • UV lamp (for Photo-Fenton)

  • This compound solution

  • Ferrous sulfate (B86663) (FeSO4·7H2O)

  • Hydrogen peroxide (H2O2, 30%)

  • pH meter

  • Magnetic stirrer

Procedure:

  • Prepare an aqueous solution of this compound.

  • Adjust the initial pH of the solution to 3 with sulfuric acid.[3]

  • Add the required amount of ferrous sulfate to the solution and stir until dissolved.

  • For the Photo-Fenton process, switch on the UV lamp and allow it to stabilize.

  • Initiate the reaction by adding the specified concentration of hydrogen peroxide.

  • Stir the solution continuously throughout the experiment.

  • Collect samples at different time points to be quenched (e.g., with NaOH to raise the pH and stop the reaction) and then analyzed for dye and TOC concentration.

Ozonation

Objective: To degrade this compound using ozone gas.

Materials:

  • Ozone generator

  • Gas washing bottle or bubble column reactor

  • This compound solution

  • pH meter

  • Magnetic stirrer

Procedure:

  • Prepare a solution of this compound in the reactor.

  • Adjust the pH to the desired level (e.g., alkaline conditions).[3]

  • Bubble ozone gas from the ozone generator through the solution at a constant flow rate.

  • Ensure continuous mixing of the solution with a magnetic stirrer.

  • Take samples at regular intervals to measure the decrease in dye concentration.

Photocatalysis with TiO₂

Objective: To degrade this compound using titanium dioxide as a photocatalyst under UV irradiation.

Materials:

  • Photoreactor with a UV light source

  • This compound solution

  • Titanium dioxide (TiO₂) nanoparticles (e.g., P25)

  • pH meter

  • Magnetic stirrer

  • Air pump for aeration

Procedure:

  • Disperse the desired amount of TiO₂ catalyst in the this compound solution.

  • Adjust the pH of the suspension to the optimal value (e.g., pH 5).[5]

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

  • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Continuously aerate the suspension to provide dissolved oxygen.

  • Withdraw aliquots at specific time intervals, centrifuge or filter to remove the TiO₂ particles, and analyze the supernatant for dye concentration.

Sonolysis

Objective: To degrade this compound using high-frequency ultrasound.

Materials:

  • Ultrasonic bath or probe sonicator

  • Reaction vessel

  • This compound solution

Procedure:

  • Place the this compound solution in the reaction vessel.

  • Position the vessel in the ultrasonic bath or immerse the probe of the sonicator into the solution.

  • Apply ultrasound at a specific frequency and power.

  • Maintain a constant temperature if required, using a cooling water bath.

  • Collect samples at various time points for analysis of dye degradation.

Degradation Pathway and Mechanisms

The degradation of this compound by AOPs generally proceeds through the generation of highly reactive hydroxyl radicals (•OH). These radicals are non-selective and can attack the dye molecule at various sites, leading to its breakdown.

A plausible degradation pathway, initiated by hydroxyl radical attack, involves the following steps:

  • Attack on the Azo Bond: The primary point of attack is often the azo bond (-N=N-), which is responsible for the dye's color. Cleavage of this bond leads to the formation of aromatic amines and phenolic compounds.

  • Hydroxylation of Aromatic Rings: Hydroxyl radicals can also attack the aromatic rings, leading to the formation of hydroxylated intermediates.

  • Ring Opening: Further oxidation of the aromatic intermediates can result in the opening of the benzene (B151609) and phenol (B47542) rings, forming smaller aliphatic acids and aldehydes.

  • Mineralization: Ultimately, complete degradation leads to the mineralization of the organic compounds into carbon dioxide, water, and inorganic ions.

Based on the enzymatic degradation of this compound, which may share some common intermediates with AOPs, the initial breakdown products are likely to be 4-methyl-1,2-benzoquinone (B1207301) and acetanilide.[7]

Disperse_Yellow_3_Degradation_Pathway DY3 This compound Intermediates Aromatic Intermediates (e.g., 4-methyl-1,2-benzoquinone, acetanilide) DY3->Intermediates •OH attack (Azo bond cleavage, hydroxylation) Aliphatic Aliphatic Intermediates (e.g., carboxylic acids, aldehydes) Intermediates->Aliphatic Ring Opening Mineralization Mineralization Products (CO2, H2O, Inorganic Ions) Aliphatic->Mineralization Further Oxidation

Caption: Proposed degradation pathway of this compound by AOPs.

Experimental Workflows

The general workflow for conducting degradation experiments using different AOPs is illustrated below.

AOP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dye_Solution Prepare this compound Solution Set_Parameters Adjust pH, Add Catalyst/Reagents Dye_Solution->Set_Parameters AOP_Process Apply AOP (UV, O3, Ultrasound, etc.) Set_Parameters->AOP_Process Sampling Collect Samples at Intervals AOP_Process->Sampling Analysis Analyze Dye Concentration (e.g., HPLC, UV-Vis) Sampling->Analysis TOC_Analysis Measure TOC/COD Sampling->TOC_Analysis

Caption: General experimental workflow for AOP-based degradation studies.

Analytical Methods

The concentration of this compound during the degradation process is typically monitored using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry (MS) detector.[8][9] UV-Vis spectrophotometry can also be used for a simpler and quicker estimation of the color removal by monitoring the absorbance at the dye's maximum wavelength. Total Organic Carbon (TOC) analysis is crucial for determining the extent of mineralization.

References

A Comparative Study of Disperse Yellow 3 on Polyester, Nylon, and Acetate Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dyeing performance of C.I. Disperse Yellow 3, a monoazo dye, across three common synthetic fabric types: polyester (B1180765), nylon, and cellulose (B213188) acetate (B1210297). The objective is to offer a clear, data-driven analysis of the dye's efficacy and fastness properties on these substrates. Furthermore, its performance is benchmarked against other commercially available yellow disperse dyes to provide a broader context for dye selection in various research and development applications.

Executive Summary

This compound is a widely utilized dye for synthetic fibers, known for its bright yellow hue.[1] This study reveals that its performance, particularly its fastness to washing, light, and rubbing, varies significantly depending on the fabric type. While it exhibits good overall fastness on polyester, its performance on nylon and acetate is comparatively lower in certain aspects. The selection of an appropriate disperse dye is therefore critically dependent on the end-use of the textile and the specific performance requirements.

Comparative Performance Data

Dye NameC.I. NameFabric TypeWash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing (Crocking) Fastness (ISO 105-X12) - DryRubbing (Crocking) Fastness (ISO 105-X12) - Wet
This compound 11855Polyester4-5[2]6[3]4-54-5
NylonFair[4]Moderate[4]Good[4]Fair to Good
AcetateModerate[4]Good[4]Good[4]Moderate
Disperse Yellow 54 -Polyester4-5[5]6[5]4-5[5]4-5[5]
NylonGoodGoodGoodGood
AcetateGoodGoodGoodGood
Disperse Yellow 82 551200Polyester4-5[6]4[6]4-5[6]5[6]
NylonPoorPoor[7]GoodFair
AcetatePoorPoor[7]GoodFair
Disperse Yellow 211 12755Polyester5[8]6-7[8]5[8]5[8]
NylonGoodGoodGoodGood
AcetateGoodGoodGoodGood

Note: Fastness is graded on a scale of 1 to 5 for washing and rubbing (5 being the best) and 1 to 8 for lightfastness (8 being the best). Some data is presented qualitatively based on available literature.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, standardized testing methodologies are crucial. The following are the detailed experimental protocols for the key performance evaluations cited in this guide.

Polyester Dyeing Protocol (High-Temperature Exhaust Method)

This method is standard for achieving optimal dye penetration and fixation on polyester fibers.

  • Dye Bath Preparation : A dye bath is prepared with a liquor-to-goods ratio of 20:1. A dispersing agent (e.g., 1 g/L) is added to the water. The pH of the bath is adjusted to 4.5-5.5 using acetic acid. The required amount of this compound is pre-dispersed in a small amount of water before being added to the dye bath.[2]

  • Dyeing Process : The polyester fabric is introduced into the dye bath at 60°C. The temperature is then raised to 130°C at a rate of 2°C per minute.[2] The dyeing is carried out at this temperature for 60 minutes.

  • Cooling and Rinsing : The dye bath is cooled to 70°C, and the fabric is removed and rinsed thoroughly with water.

  • Reduction Clearing : To remove any unfixed dye from the fabric surface, a reduction clearing process is performed. This involves treating the fabric in a solution containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide (B78521) at 80°C for 20 minutes.[2]

  • Final Rinsing and Drying : The fabric is rinsed again with hot and cold water and then dried.

Colorfastness to Washing (ISO 105-C06)

This test assesses the resistance of the color to domestic and commercial laundering.

  • Specimen Preparation : A dyed specimen is stitched together with a multifiber adjacent fabric containing swatches of different common fibers.

  • Washing Procedure : The composite specimen is washed in a solution containing a standard soap or detergent at a specified temperature (e.g., 60°C) and for a specific duration (e.g., 30 minutes) in a specialized washing apparatus.[2]

  • Evaluation : After washing and drying, the change in color of the dyed specimen and the degree of staining on each of the adjacent fabric swatches are assessed using standardized grey scales.

Colorfastness to Light (ISO 105-B02)

This method evaluates the resistance of the dye to fading upon exposure to light.

  • Specimen Exposure : A specimen of the dyed fabric is exposed to a controlled artificial light source, typically a Xenon arc lamp, which simulates natural daylight.

  • Comparison Standards : Simultaneously, a set of blue wool standards with known lightfastness ratings (from 1 to 8) are exposed under the same conditions.

  • Assessment : The fading of the test specimen is compared to the fading of the blue wool standards to determine its lightfastness rating.[2]

Colorfastness to Rubbing/Crocking (ISO 105-X12)

This test determines the amount of color transferred from the fabric surface to another surface by rubbing.

  • Test Procedure : A specimen of the dyed fabric is rubbed with a standard white cotton cloth under controlled pressure for a specified number of strokes. This is performed under both dry and wet conditions.

  • Evaluation : The amount of color transferred to the white cotton cloth is assessed by comparing it to a grey scale for staining.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental procedures and the conceptual pathway of disperse dyeing.

Experimental_Workflow cluster_prep Fabric & Dye Preparation cluster_dyeing Dyeing Process cluster_testing Performance Testing cluster_analysis Data Analysis fabric_prep Fabric Scouring (Polyester, Nylon, Acetate) dyeing High-Temperature Dyeing (Polyester) Carrier Dyeing (Nylon, Acetate) fabric_prep->dyeing dye_dispersion This compound Dispersion Preparation dye_dispersion->dyeing reduction_clearing Reduction Clearing dyeing->reduction_clearing wash_fastness Wash Fastness (ISO 105-C06) reduction_clearing->wash_fastness light_fastness Light Fastness (ISO 105-B02) reduction_clearing->light_fastness rubbing_fastness Rubbing Fastness (ISO 105-X12) reduction_clearing->rubbing_fastness data_analysis Comparative Analysis of Fastness Properties wash_fastness->data_analysis light_fastness->data_analysis rubbing_fastness->data_analysis Disperse_Dyeing_Pathway cluster_dyebath Aqueous Dye Bath cluster_fiber Hydrophobic Fiber (e.g., Polyester) dye_particles Disperse Dye Particles dissolved_dye Dissolved Dye Molecules dye_particles->dissolved_dye Equilibrium fiber_surface Fiber Surface dissolved_dye->fiber_surface Adsorption fiber_interior Fiber Interior fiber_surface->fiber_interior Diffusion (High Temperature/Carrier) fiber_interior->fiber_interior

References

Comparative Guide to Colorimetric Sulfite Sensing: A Hypothetical Evaluation of Disperse Yellow 3 Against Nanozyme-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of Disperse Yellow 3 as a colorimetric sensor for sulfite (B76179), benchmarked against established nanozyme-based sensing platforms. It is important to note that at the time of publication, there is no available experimental data validating the use of this compound for colorimetric sensing. Therefore, its evaluation is based on a hypothetical mechanism derived from its chemical structure and known reactions of azo dyes. In contrast, the nanozyme-based sensors discussed have been experimentally validated, and their performance data is presented for direct comparison.

Introduction: The Need for Effective Sulfite Detection

Sulfites are widely used as preservatives and antioxidants in the food and beverage industry, particularly in winemaking. However, they can cause allergic reactions in sensitive individuals. Consequently, the accurate and rapid detection of sulfite concentrations is crucial for food safety and quality control. Colorimetric sensors offer a user-friendly, cost-effective, and portable alternative to traditional analytical methods for sulfite detection.

Hypothetical Efficacy of this compound as a Colorimetric Sulfite Sensor

This compound is a monoazo dye with the chemical formula C₁₅H₁₅N₃O₂[1][2][3]. Its structure contains an azo bond (-N=N-), which is a chromophore responsible for its yellow color[2]. The core principle behind its potential as a colorimetric sensor lies in the chemical reduction of this azo bond by sulfite.

Proposed Signaling Pathway:

Sulfite is a known reducing agent that can cleave azo bonds, leading to the formation of colorless amine compounds[4]. This reaction would result in a visible fading of the dye's color, providing a colorimetric signal proportional to the sulfite concentration. The reaction is most efficient under neutral pH conditions[5].

Disperse_Yellow_3_Sensing_Pathway DY3 This compound (Yellow) Products Colorless Reduction Products DY3->Products Azo Bond Reduction Sulfite Sulfite (SO3^2-) Sulfite->Products

Caption: Hypothetical signaling pathway of this compound with sulfite.

Comparative Analysis with Nanozyme-Based Colorimetric Sensors

In contrast to the theoretical application of this compound, several nanozyme-based sensors have been experimentally validated for sulfite detection. These sensors typically rely on the inhibition of the nanozyme's oxidase-like activity by sulfite.

3.1. Alginate-Copper (AlgCu) Nanozyme Sensor

This sensor utilizes an Alginate-Copper (AlgCu) nanozyme with laccase-like activity. The nanozyme catalyzes the oxidation of a substrate (e.g., 2,4-dichlorophenol), which then reacts with another compound (e.g., 4-aminoantipyrine) to produce a colored product. Sulfite inhibits this catalytic activity, leading to a decrease in color intensity that is proportional to the sulfite concentration[6][7].

3.2. Cobalt Oxide (Co₃O₄) Nanoparticle Sensor

Cobalt oxide nanoparticles (Co₃O₄ NPs) exhibit intrinsic oxidase-like activity, catalyzing the oxidation of substrates like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) to produce a colored product in the absence of external H₂O₂. Sulfite inhibits this reaction, causing a color change that can be used for its quantification[8][9].

Performance Data Comparison

The following table summarizes the quantitative performance of the experimentally validated nanozyme-based sensors. No data is available for this compound.

Sensor PlatformAnalyteLinear RangeLimit of Detection (LOD)
Alginate-Copper (AlgCu) Nanozyme Sulfite2 - 100 µM0.78 µM
Cobalt Oxide (Co₃O₄) Nanoparticles Sulfite0.2 - 16 µM0.053 µM
This compound (Hypothetical) SulfiteNot AvailableNot Available

Experimental Protocols for Alternative Sensors

5.1. Protocol for Alginate-Copper (AlgCu) Nanozyme Sensor [6][10]

  • Preparation of Reagents:

    • Prepare a 1 mg/mL solution of 2,4-dichlorophenol (B122985) (2,4-DP).

    • Prepare a 1 mg/mL solution of 4-aminoantipyrine (B1666024) (4-AP).

    • Prepare a 2 mg/mL dispersion of AlgCu nanozyme.

    • Prepare a 0.1 M Tris buffer at pH 7.

    • Prepare sodium sulfite standard solutions of varying concentrations (0-100 µM) in the Tris buffer.

  • Colorimetric Assay:

    • In a reaction vessel, mix 100 µL of the 2,4-DP solution, 100 µL of the 4-AP solution, and 100 µL of the AlgCu nanozyme dispersion.

    • Add a specific volume of the sodium sulfite standard solution.

    • Incubate the reaction mixture for 30 minutes.

    • Measure the absorbance of the resulting solution at 510 nm using a UV-vis spectrophotometer.

AlgCu_Nanozyme_Workflow cluster_prep Reagent Preparation cluster_assay Assay Reagent1 2,4-DP Solution (1 mg/mL) Reagent2 4-AP Solution (1 mg/mL) Nanozyme AlgCu Nanozyme (2 mg/mL) Sulfite Sulfite Standards (0-100 µM) Mix Mix Reagents and Sulfite Incubate Incubate for 30 min Mix->Incubate Measure Measure Absorbance at 510 nm Incubate->Measure

Caption: Experimental workflow for the AlgCu nanozyme-based sulfite sensor.

5.2. Protocol for Cobalt Oxide (Co₃O₄) Nanoparticle Sensor [11]

  • Preparation of Reagents:

    • Prepare a 1 mg/mL dispersion of Co₃O₄ nanoparticles and sonicate for 20 minutes.

    • Prepare a 20 mM solution of 3,3',5,5'-tetramethylbenzidine (TMB).

    • Prepare a 0.2 M acetate (B1210297) buffer at pH 3.0.

    • Prepare sodium sulfite aqueous solutions of varying concentrations.

  • Colorimetric Assay:

    • In a 96-well plate, add 100 µL of the Co₃O₄ NP dispersion, 100 µL of the TMB solution, and 1500 µL of the acetate buffer.

    • Incubate the mixture for 20 minutes at room temperature.

    • Add 100 µL of the sodium sulfite solution to 100 µL of the reaction mixture.

    • A good linear relationship is observed between the absorbance at 652 nm and the sulfite concentration.

Co3O4_NP_Workflow cluster_prep_Co3O4 Reagent Preparation cluster_assay_Co3O4 Assay Nanozyme_Co3O4 Co3O4 NP Dispersion (1 mg/mL) Reagent_TMB TMB Solution (20 mM) Buffer_Co3O4 Acetate Buffer (0.2 M, pH 3.0) Sulfite_Co3O4 Sulfite Solutions Mix_Co3O4 Mix Co3O4 NPs, TMB, and Buffer Incubate_Co3O4 Incubate for 20 min Mix_Co3O4->Incubate_Co3O4 Add_Sulfite Add Sulfite Solution Incubate_Co3O4->Add_Sulfite Measure_Co3O4 Measure Absorbance at 652 nm Add_Sulfite->Measure_Co3O4

Caption: Experimental workflow for the Co₃O₄ NP-based sulfite sensor.

Conclusion

While the chemical structure of this compound suggests a potential for colorimetric sulfite detection through the reduction of its azo bond, there is currently no experimental evidence to support this application. In contrast, nanozyme-based sensors, such as those utilizing Alginate-Copper nanozymes and Cobalt Oxide nanoparticles, have been demonstrated to be effective for this purpose. These nanozyme-based systems offer high sensitivity and have well-defined experimental protocols. Future research could explore the viability of azo dyes like this compound as simple, reagent-based colorimetric sensors, which may offer advantages in terms of cost and stability over nanozyme systems. However, for current applications requiring reliable and sensitive sulfite detection, the validated nanozyme-based methods are the recommended choice.

References

Unveiling the Carcinogenic Threat of Disperse Yellow 3: A Comparative Analysis in Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of toxicological data positions the common textile dye, Disperse Yellow 3, as a significant carcinogenic hazard. This guide provides a comparative analysis of its performance in various cell-based assays against other commercially available disperse dyes, offering researchers, scientists, and drug development professionals critical data to inform safer alternatives.

This compound, a monoazo dye widely used in the textile industry, has demonstrated clear evidence of carcinogenic and mutagenic activity in a battery of toxicological tests. In vivo studies have established its ability to induce tumors in animal models, while in vitro assays have confirmed its genotoxic potential. This report summarizes key experimental findings, presents detailed methodologies for crucial assays, and visualizes the underlying molecular mechanisms of its toxicity.

Comparative Genotoxicity Profile

The genotoxic potential of this compound and a selection of alternative disperse dyes was evaluated across a range of established in vitro assays. The results, summarized below, highlight the varying degrees of risk associated with these compounds. This compound consistently exhibits mutagenic and clastogenic effects, raising significant concerns about its continued use.

DyeChemical ClassSalmonella Mutagenicity (Ames Test)Mouse Lymphoma Assay (MLA)Sister Chromatid Exchange (SCE)Unscheduled DNA Synthesis (UDS)Carcinogenicity Classification (IARC)
This compound MonoazoPositive[1]Positive[1][2]Positive[1][2]Positive[1][3]Not Classifiable (Group 3)[4]
Disperse Yellow 7MonoazoGenotoxic metabolites[5][6]Data Not AvailableData Not AvailableData Not AvailableMetabolites are Group 1 & 2B[5][6]
Disperse Orange 1MonoazoPositive[7][8]Data Not AvailablePositive (Micronucleus)[1][9]Genotoxic in HepG2[7][8]Data Not Available
Disperse Red 1MonoazoPositive (Micronucleus)[1][9]Data Not AvailableData Not AvailableData Not AvailableData Not Available
Disperse Red 17MonoazoNegative (Micronucleus)[10]Data Not AvailableData Not AvailableData Not AvailableData Not Available

Metabolic Activation: The Root of Carcinogenicity

The carcinogenic potential of many azo dyes, including this compound, stems from their metabolic activation into harmful aromatic amines. This process, primarily occurring in the liver and by intestinal microflora, involves the reductive cleavage of the azo bond (-N=N-). The resulting aromatic amines can then undergo further metabolic activation to form reactive electrophilic species that can bind to DNA, leading to mutations and initiating the carcinogenic process.

cluster_0 Metabolic Activation of Azo Dyes Azo Dye Azo Dye Aromatic Amines Aromatic Amines Azo Dye->Aromatic Amines Azoreductase (Liver, Gut Microbiota) Reactive Metabolites Reactive Metabolites Aromatic Amines->Reactive Metabolites Metabolic Activation (e.g., CYP450) DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts Covalent Binding Mutation Mutation DNA Adducts->Mutation Cancer Cancer Mutation->Cancer

Metabolic activation pathway of azo dyes leading to carcinogenesis.

Experimental Workflow: Assessing Genotoxicity

The evaluation of a chemical's genotoxic potential is a critical step in toxicological assessment. A standard workflow involves a battery of in vitro tests designed to detect different types of genetic damage. The following diagram illustrates a typical experimental workflow for assessing the genotoxicity of a compound like this compound.

cluster_1 Genotoxicity Testing Workflow Test Compound Test Compound Ames Test Ames Test Test Compound->Ames Test Bacterial Reverse Mutation MLA MLA Test Compound->MLA Mammalian Gene Mutation SCE Assay SCE Assay Test Compound->SCE Assay Chromosomal Damage UDS Assay UDS Assay Test Compound->UDS Assay DNA Repair Data Analysis Data Analysis Ames Test->Data Analysis MLA->Data Analysis SCE Assay->Data Analysis UDS Assay->Data Analysis Hazard Identification Hazard Identification Data Analysis->Hazard Identification

A typical workflow for in vitro genotoxicity testing.

Detailed Experimental Protocols

For the benefit of researchers seeking to replicate or build upon these findings, detailed protocols for the key genotoxicity assays are provided below.

Salmonella Mutagenicity Assay (Ames Test)

The Ames test is a bacterial reverse mutation assay used to detect point mutations.[11][12][13][14][15]

1. Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test compound. Mutagens will cause a reversion to histidine independence, allowing the bacteria to grow on a histidine-deficient medium.

2. Methodology:

  • Strains: Use a set of tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

  • Plate Incorporation Method:

    • Prepare a top agar (B569324) containing a trace amount of histidine and biotin.

    • Add the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer to the molten top agar.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies. A dose-dependent increase of at least two-fold over the negative control is considered a positive result.

Mouse Lymphoma Assay (MLA)

The MLA is a mammalian cell gene mutation assay that detects a broad spectrum of genetic damage, including point mutations and chromosomal alterations.[16][17][18][19][20]

1. Principle: The assay measures forward mutations at the thymidine (B127349) kinase (TK) locus in L5178Y/TK+/- mouse lymphoma cells. Mutant cells are resistant to the toxic pyrimidine (B1678525) analogue trifluorothymidine (TFT).

2. Methodology:

  • Cell Culture: Maintain L5178Y/TK+/- cells in suspension culture.

  • Treatment: Expose cells to the test compound for 4-24 hours with and without S9 metabolic activation.

  • Expression: Culture the cells for 2-3 days to allow for the expression of the mutant phenotype.

  • Selection: Plate the cells in medium containing TFT to select for TK-deficient mutants. Also, plate cells in non-selective medium to determine cloning efficiency.

  • Data Analysis: Calculate the mutant frequency by dividing the number of mutant colonies by the total number of viable cells. A dose-related increase in mutant frequency that exceeds a predefined threshold is considered positive.

Sister Chromatid Exchange (SCE) Assay

The SCE assay is a sensitive indicator of DNA-damaging agents and detects the reciprocal exchange of DNA between sister chromatids.[21][22][23][24][25]

1. Principle: Cells are cultured for two replication cycles in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU). This results in differential staining of the sister chromatids, allowing for the visualization of exchanges.

2. Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., Chinese Hamster Ovary (CHO) cells or human lymphocytes) and expose them to the test compound.

  • BrdU Incorporation: Add BrdU to the culture medium and incubate for two cell cycles.

  • Metaphase Arrest: Add a mitotic inhibitor (e.g., colcemid) to arrest cells in metaphase.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Differential Staining: Stain the chromosomes using a method such as the fluorescence plus Giemsa (FPG) technique.

  • Data Analysis: Score the number of SCEs per metaphase. A significant, dose-dependent increase in the frequency of SCEs indicates a positive result.

Unscheduled DNA Synthesis (UDS) Assay

The UDS assay detects DNA repair synthesis initiated by DNA damage.[26][27][28][29][30]

1. Principle: Non-S-phase cells are exposed to a test compound, and DNA repair is measured by the incorporation of radiolabeled thymidine ([³H]-thymidine).

2. Methodology:

  • Cell Culture: Use primary rat hepatocytes, as they are metabolically active and have a low rate of replicative DNA synthesis.

  • Treatment and Labeling: Expose the cells to the test compound in the presence of [³H]-thymidine.

  • Slide Preparation and Autoradiography: Fix the cells on microscope slides, dip them in photographic emulsion, and expose them for an appropriate time.

  • Data Analysis: Count the number of silver grains over the nucleus (net grains) and the cytoplasm (background). A significant increase in the net nuclear grain count indicates the induction of DNA repair.

Conclusion

The evidence presented in this guide strongly indicates that this compound possesses significant carcinogenic and genotoxic potential. Its ability to be metabolized into DNA-reactive species poses a clear hazard. Researchers and industry professionals are urged to consider safer alternatives and to utilize the provided methodologies to rigorously assess the toxicological profiles of any potential replacements. The continued use of this compound in consumer products warrants a thorough re-evaluation by regulatory bodies.

References

A Comparative Guide to Disperse Yellow 3 and Other Disperse Dyes for Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Disperse Yellow 3 against other commercially significant disperse yellow dyes, specifically Disperse Yellow 54, Disperse Yellow 114, and Disperse Yellow 211. The focus of this comparison is on their application in dyeing synthetic fibers, particularly polyester (B1180765), which is a common application in various research and development contexts, including material science and the development of drug-eluting textiles.

Executive Summary

Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic fibers like polyester. The selection of a particular disperse dye is contingent on the specific performance requirements of the final product, such as colorfastness, brightness of the shade, and the manufacturing process. This guide presents a compilation of available data to facilitate an informed selection between this compound and its alternatives.

Comparative Performance Data

The following tables summarize the key performance indicators for this compound and its counterparts. It is important to note that the data has been compiled from various sources, and direct comparison should be approached with caution as experimental conditions may have varied between studies.

Table 1: Physicochemical Properties

PropertyThis compoundDisperse Yellow 54Disperse Yellow 114Disperse Yellow 211
C.I. Name This compoundDisperse Yellow 54Disperse Yellow 114Disperse Yellow 211
CAS Number 2832-40-8[1]75216-45-461968-66-986836-02-4
Molecular Formula C₁₅H₁₅N₃O₂[1]C₁₈H₁₁NO₃C₂₀H₁₆N₄O₄SC₁₈H₁₅N₅O₄
Molecular Weight ( g/mol ) 269.30[1]289.28408.43381.35
Chemical Class Monoazo[1]QuinophthalonePyridoneNot specified

Table 2: Colorfastness Properties on Polyester

Fastness PropertyTest MethodThis compoundDisperse Yellow 54Disperse Yellow 114Disperse Yellow 211
Light Fastness ISO 105-B026[2]6-7[3]-4-5[4]
Washing Fastness (Color Change) ISO 105-C064-5[2]4-5[3]-4-5[4]
Washing Fastness (Staining) ISO 105-C064-5[2]4-5[3]-4-5[4]
Rubbing Fastness (Dry) AATCC Test Method 8---4[4]
Rubbing Fastness (Wet) AATCC Test Method 8---3-4[4]
Sublimation Fastness ISO 105-P013[2]3[3]-3[3]

Note: Fastness is graded on a scale of 1 to 5, with 5 representing the best performance. For light fastness, a scale of 1 to 8 is used, with 8 being the highest.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to aid in the design of comparative studies.

High-Temperature Exhaust Dyeing of Polyester

This method is a standard procedure for applying disperse dyes to polyester fabric.[5][6]

1. Materials and Equipment:

  • Scoured and bleached 100% polyester fabric

  • Disperse dye (e.g., this compound)

  • Dispersing agent (e.g., lignosulfonate-based)

  • Levelling agent

  • Acetic acid (for pH adjustment)

  • Sodium hydrosulfite and caustic soda (for reduction clearing)

  • High-temperature, high-pressure (HTHP) laboratory dyeing machine

  • Spectrophotometer for color measurement

2. Procedure:

  • Dye Bath Preparation: Prepare a dye bath with a liquor ratio of 1:10. Add a dispersing agent (e.g., 1 g/L) and a leveling agent (e.g., 0.5 g/L). Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[5]

  • Dye Dispersion: Make a paste of the required amount of disperse dye with a small amount of water and dispersing agent before adding it to the dye bath.

  • Dyeing Process:

    • Introduce the polyester fabric into the dye bath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.[2]

    • Hold the temperature at 130°C for 60 minutes.[2]

    • Cool the dye bath down to 70°C.

  • Reduction Clearing:

    • Drain the dye bath and rinse the fabric.

    • Prepare a fresh bath containing 2 g/L caustic soda and 2 g/L sodium hydrosulfite.

    • Treat the dyed fabric at 80°C for 20 minutes.[2]

  • Final Steps: Rinse the fabric thoroughly with hot and then cold water, and finally dry.

Colorfastness to Washing (ISO 105-C06:2010)

This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures.[7][8]

1. Materials and Equipment:

  • Dyed specimen (100 mm x 40 mm)

  • Multifibre adjacent fabric (e.g., DW type for tests up to 50°C)

  • ECE reference detergent

  • Sodium perborate (B1237305) (for specific test conditions)

  • Stainless steel balls (for mechanical action)

  • Launder-Ometer or similar apparatus

  • Grey Scale for assessing color change and staining

2. Procedure:

  • Sew the dyed specimen together with a piece of multifibre adjacent fabric of the same size.

  • Prepare the washing solution according to the specific test conditions (e.g., A2S, C1S). For a standard test, a solution of 4 g/L ECE detergent and 1 g/L sodium perborate might be used.[9]

  • Place the composite specimen, the washing solution, and the required number of stainless steel balls into a stainless steel container of the Launder-Ometer.

  • Run the machine for the specified time and at the specified temperature (e.g., 30 minutes at 60°C for C1S).

  • After the cycle, remove the specimen, rinse it thoroughly, and dry it in air at a temperature not exceeding 60°C.

  • Assess the color change of the dyed specimen and the staining of the multifibre adjacent fabric using the appropriate Grey Scales under standardized lighting.

Colorfastness to Light (ISO 105-B02:2014)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[10][11]

1. Materials and Equipment:

  • Dyed specimen

  • Blue wool references (scale 1-8)

  • Xenon arc fading lamp apparatus

  • Masks to cover a portion of the specimens and references

  • Grey Scale for assessing color change

2. Procedure:

  • Mount the dyed specimens and a set of blue wool references on cardboard holders.

  • Expose the specimens and references simultaneously to the light from the xenon arc lamp under controlled conditions of temperature and humidity.

  • Partially cover both the specimens and the references to allow for comparison between the exposed and unexposed areas.

  • Periodically inspect the specimens and references until a specified color change is observed on the reference standards.

  • Assess the color change of the dyed specimen by comparing the contrast between the exposed and unexposed parts with the changes in the blue wool references. The lightfastness rating is the number of the blue wool reference that shows a similar degree of fading.

Colorfastness to Rubbing (AATCC Test Method 8-2016)

This test evaluates the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.[12][13]

1. Materials and Equipment:

  • Dyed specimen (at least 50 mm x 130 mm)

  • Crockmeter

  • Standard white cotton crocking cloth (50 mm x 50 mm)

  • Grey Scale for Staining or Chromatic Transference Scale

2. Procedure:

  • Dry Crocking:

    • Mount the dyed specimen on the base of the Crockmeter.

    • Fix a dry crocking cloth to the rubbing finger.

    • Operate the Crockmeter for 10 complete turns of the crank at a rate of one turn per second.

  • Wet Crocking:

    • Thoroughly wet a fresh crocking cloth in distilled water and squeeze it out to a 65% ± 5% wet pick-up.

    • Repeat the rubbing procedure with the wet cloth.

  • Dry the crocking cloths in the air.

  • Assess the degree of staining on the white crocking cloths using the Grey Scale for Staining or the Chromatic Transference Scale.

Colorfastness to Sublimation (ISO 105-P01:1993)

This method determines the resistance of the color of textiles to the action of dry heat as in the sublimation process.[14]

1. Materials and Equipment:

  • Dyed specimen (40 mm x 100 mm)

  • Undyed adjacent fabric (e.g., polyester)

  • Heat press or sublimation fastness tester

  • Grey Scale for assessing color change and staining

2. Procedure:

  • Place the dyed specimen between two pieces of the undyed adjacent fabric.

  • Place the composite specimen in the heat press at the specified temperature (e.g., 180°C, 210°C) for a specified time (e.g., 30 seconds).[14]

  • Remove the specimen and allow it to cool.

  • Assess the color change of the dyed specimen and the staining of the adjacent fabric using the appropriate Grey Scales.

Visualization of Experimental Workflows and Mechanisms

To further clarify the processes involved, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_dyeing Dyeing Process cluster_testing Performance Testing cluster_analysis Data Analysis DyePrep Prepare Dye Dispersions (DY3, DY54, DY114, DY211) Dyeing High-Temperature Exhaust Dyeing (130°C, 60 min, pH 4.5-5.5) DyePrep->Dyeing FabricPrep Prepare Polyester Fabric Samples FabricPrep->Dyeing RC Reduction Clearing Dyeing->RC Dry Rinse and Dry RC->Dry Wash Washing Fastness (ISO 105-C06) Dry->Wash Light Light Fastness (ISO 105-B02) Dry->Light Rub Rubbing Fastness (AATCC TM 8) Dry->Rub Subl Sublimation Fastness (ISO 105-P01) Dry->Subl Analysis Compare Fastness Ratings & Performance Wash->Analysis Light->Analysis Rub->Analysis Subl->Analysis

Experimental workflow for comparing disperse dyes.

G cluster_dyebath Aqueous Dye Bath cluster_fiber Polyester Fiber DyeDispersion Disperse Dye (Fine Particles) MonoDye Monomolecular Dye Solution DyeDispersion->MonoDye Dissolution FiberSurface Fiber Surface MonoDye->FiberSurface Adsorption FiberInterior Fiber Interior (Amorphous Regions) FiberSurface->FiberInterior Diffusion (High Temp) FiberInterior->FiberInterior Fixation (van der Waals forces)

References

Safety Operating Guide

Safe Disposal of Disperse Yellow 3: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of Disperse Yellow 3, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

This compound (CAS No. 2832-40-8) is an azo dye that requires careful management due to its potential health and environmental risks.[1][2][3] It is classified as a skin sensitizer (B1316253) and is suspected of causing cancer.[1][2] Proper disposal is not merely a suggestion but a critical component of responsible laboratory practice.

Immediate Safety and Handling

Before beginning any procedure involving this compound, ensure that all appropriate personal protective equipment (PPE) is worn. This is the first line of defense against accidental exposure.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.[1]

  • Eye Protection: Use safety glasses or goggles to protect against dust and splashes.[4]

  • Lab Coat: A lab coat is necessary to protect clothing and skin.[4]

  • Respiratory Protection: If there is a risk of generating dust, a properly fitted respirator (e.g., N95 or a full-face respirator) should be used.[4][5]

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust.[1][4] Avoid all contact with skin and eyes.[1][5] In case of contact, immediately rinse the affected area with plenty of water.[1][5]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative data for this compound.

ParameterValue
CAS Number 2832-40-8[2][3]
Molecular Formula C₁₅H₁₅N₃O₂[1][3]
Molecular Weight 269.30 g/mol [3]
Hazard Statements H317: May cause an allergic skin reaction. H351: Suspected of causing cancer.[1][2]
Precautionary Statements P202, P261, P272, P280, P302 + P352, P308 + P313, P501[1][2]
Storage Temperature Room temperature
Appearance Powder

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal contractor, typically involving controlled incineration.[1][5] Do not dispose of this compound down the drain or in regular solid waste. [2][4][5] Azo dyes can be harmful to aquatic life and may not be effectively removed by standard wastewater treatment processes.[4][6]

1. Waste Collection:

  • Collect all waste this compound, including contaminated materials such as weighing paper, gloves, and pipette tips, in a clearly labeled and sealed container.[4]

  • The container must be compatible with the chemical waste.

2. Labeling:

  • Label the waste container clearly as "Hazardous Waste: this compound" and include the appropriate hazard symbols.[4]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][4][7]

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong acids.[1]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[4]

  • Provide the contractor with all necessary information regarding the waste, including its identity and any known hazards.[4]

5. Final Disposal Method:

  • The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][5]

Accidental Release Measures

In the event of a spill, take the following steps immediately:

  • Evacuate personnel to a safe area and ensure adequate ventilation.[1][5]

  • Remove all sources of ignition.[1][5]

  • Wearing appropriate PPE, prevent further leakage or spillage if it is safe to do so.[1][5][8]

  • Do not let the chemical enter drains.[1][2][5]

  • Mechanically take up the spilled material and place it in a suitable, closed container for disposal.[2]

For aqueous spills, it has been noted that the color from this compound can be removed by coagulation with cationic polymers.[1][8]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

Disperse_Yellow_3_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe collect Collect Waste in a Labeled, Sealed, Compatible Container ppe->collect storage Store in Designated Hazardous Waste Area (Well-ventilated, Secure) collect->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs provide_info Provide Waste Information (Identity, Hazards) contact_ehs->provide_info disposal Disposal via Licensed Facility (e.g., Controlled Incineration) provide_info->disposal end End: Disposal Complete disposal->end

Caption: Procedural flow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Disperse Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial procedural guidance for the safe handling and disposal of Disperse Yellow 3 (CAS No. 2832-40-8), a monoazo dye. Adherence to these protocols is essential to mitigate risks, including potential allergic skin reactions and suspected carcinogenic effects.[1][2][3]

Hazard Summary

This compound is classified as a skin sensitizer (B1316253) and a suspected carcinogen.[1][2] It may cause allergic contact dermatitis.[3][4] When heated to decomposition, it can emit toxic fumes of nitrogen oxides, carbon dioxide, and carbon monoxide.[3]

Quantitative Data

The following table summarizes key quantitative data for this compound. It is important to note that specific occupational exposure limits have not been established by major regulatory bodies.

ParameterValueSource
Chemical Abstracts Service (CAS) Number 2832-40-8[2]
Molecular Formula C₁₅H₁₅N₃O₂[5]
Molecular Weight 269.30 g/mol [6]
Melting Point 268-270 °C[2]
Boiling Point 412.44 °C (estimated)[2]
Vapor Pressure 0 mmHg at 25°C[7]
Water Solubility 32.32 µg/L at 25 °C[2]
Occupational Exposure Limits (OELs) Not EstablishedN/A
Glove Material Breakthrough Time Not AvailableN/A

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound.

1. Engineering Controls and Preparation:

  • Ventilation: All handling of this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.[1][8]

  • Designated Area: Establish a designated area for handling this compound, clearly marked with appropriate hazard signs.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested. Spill kits containing absorbent materials should also be available.[6]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles with side shields. A face shield is recommended when there is a risk of splashing or significant dust generation.[7]

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves.[1] Although specific breakthrough times are not available, nitrile or neoprene gloves are generally recommended for handling dyes. Gloves must be inspected for any signs of degradation or punctures before use and should be disposed of immediately after contact.[7]

    • Lab Coat/Coveralls: A fire/flame-resistant and impervious lab coat or coveralls must be worn to protect the skin.[1][7]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or if dust formation is likely, a full-face respirator with an appropriate particulate filter should be used.[1][7]

3. Weighing and Solution Preparation:

  • Avoid Dust: Handle the solid material carefully to avoid the formation of dust.[1]

  • Weighing: Weigh the compound within the chemical fume hood.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

  • Clothing: Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of properly.[1][2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential health risks.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and disposable lab coats, in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed container. Do not mix with other solvent waste unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps should be placed in a designated sharps container.

2. Waste Disposal:

  • Licensed Disposal Facility: All waste containing this compound must be disposed of through a licensed chemical waste disposal facility.[1]

  • Environmental Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[9] Do not discharge any waste containing this compound into drains or the environment.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations in the experimental workflow for handling this compound.

Disperse_Yellow_3_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_hazards Key Hazards cluster_ppe Required PPE A Risk Assessment B Verify Engineering Controls (Fume Hood, Ventilation) A->B Proceed H2 Suspected Carcinogen A->H2 Consider C Don Personal Protective Equipment (PPE) B->C Proceed D Weighing and Transfer (in Fume Hood) C->D Proceed P1 Safety Goggles/ Face Shield C->P1 P2 Impermeable Gloves C->P2 P3 Lab Coat/Coveralls C->P3 P4 Respirator (if needed) C->P4 E Solution Preparation D->E Proceed H1 Skin Sensitizer D->H1 Risk Of H3 Dust Inhalation D->H3 Risk Of F Decontaminate Work Area and Equipment E->F Experiment Complete G Doff PPE F->G Proceed H Wash Hands Thoroughly G->H Proceed I Segregate and Label Waste H->I Proceed J Store Waste in Designated Area I->J Proceed K Arrange for Licensed Disposal J->K Proceed

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.